molecular formula C7H5ClN2 B1597247 2-Chloroimidazo[1,2-a]pyridine CAS No. 3999-05-1

2-Chloroimidazo[1,2-a]pyridine

Cat. No.: B1597247
CAS No.: 3999-05-1
M. Wt: 152.58 g/mol
InChI Key: XDYIGMLMAVDTCE-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine (CAS 3999-05-1) is a versatile chemical building block with a molecular weight of 152.58 g/mol and the formula C7H5ClN2 . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. Imidazo[1,2-a]pyridine-based compounds have garnered significant research interest for their potent inhibitory effects on cancer cell proliferation and migration . Recent scientific studies highlight the potential of related derivatives to induce cell cycle arrest and promote apoptosis, or programmed cell death, in cancer cells such as the HCC1937 breast cancer line . Furthermore, structural analogs are being designed and synthesized to act as targeted inhibitors, including for the epidermal growth factor receptor (EGFR), a common target in oncology drug discovery . The chlorine atom at the 2-position makes this compound a valuable precursor for further functionalization, enabling researchers to explore a wide range of biological activities. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYIGMLMAVDTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366597
Record name 2-chloroimidazo[1,2-a]pyridine
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3999-05-1
Record name 2-chloroimidazo[1,2-a]pyridine
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Record name 2-chloroimidazo[1,2-a]pyridine
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Foundational & Exploratory

2-Chloroimidazo[1,2-a]pyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine: Structure, Properties, and Synthetic Utility

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its presence in a multitude of biologically active compounds and clinically approved drugs, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4] The structural rigidity, aromatic nature, and specific spatial arrangement of hydrogen bond donors and acceptors allow this scaffold to interact with a wide array of biological targets.

Within this important class of molecules, This compound serves as a pivotal synthetic intermediate. Its unique electronic properties and the strategic placement of a reactive chlorine atom make it an exceptionally versatile building block for the synthesis of diverse molecular libraries. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and its crucial role in the development of novel therapeutic agents for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

Core Structure and Electronic Profile

This compound is a bicyclic aromatic heterocycle, formed by the fusion of an imidazole ring and a pyridine ring.[5] The molecule is planar, a key feature for its interaction with biological macromolecules, and adheres to Hückel's criteria for aromaticity with a delocalized π-electron system across both rings.[6]

The nitrogen atom at position 1 (N1) is a pyridine-like nitrogen, with its lone pair of electrons residing in an sp² hybrid orbital within the plane of the ring, not contributing to the aromatic system.[6] Conversely, the nitrogen at position 4 (N4) is a pyrrole-like bridgehead nitrogen. The presence of these nitrogen atoms, along with the electron-withdrawing chlorine atom at the C2 position, creates a distinct electronic landscape that dictates the molecule's reactivity and physical properties.

Caption: Atomic numbering of the this compound scaffold.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₇H₅ClN₂PubChem[7]
Molecular Weight 152.58 g/mol PubChem[7][8]
Monoisotopic Mass 152.0141259 DaPubChem[7][9]
CAS Number 3999-05-1PubChem[7][10]
IUPAC Name This compoundPubChem[7]
SMILES C1=CC2=NC(=CN2C=C1)ClPubChem[7]
Storage Sealed in dry, 2-8°CBLD Pharm[10]
Predicted XlogP 2.7PubChem[7]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the five protons on the bicyclic system. The chemical shifts and coupling patterns are characteristic of the imidazo[1,2-a]pyridine core and can be used to confirm its structure and purity.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals for the carbon atoms of the heterocyclic core. The C2 carbon, bonded to the chlorine atom, will have a characteristic chemical shift influenced by the electronegativity of the halogen.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), providing definitive confirmation of its elemental composition.

Crystal Structure Insights

Part 2: Synthesis and Chemical Reactivity

General Synthetic Approach

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic chemistry. One of the most common methods involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. More contemporary methods, including copper-catalyzed and multicomponent reactions, have expanded the synthetic toolkit, allowing for the construction of highly functionalized analogues under mild conditions.[4][14][15]

The introduction of the 2-chloro substituent can be achieved through various chlorinating agents, often acting on a corresponding 2-hydroxy or 2-amino precursor.

synthesis_workflow cluster_synthesis General Synthesis Workflow start 2-Aminopyridine Derivatives intermediate Imidazo[1,2-a]pyridine Core start->intermediate Cyclocondensation reagent α-Halocarbonyl Compound product This compound intermediate->product Chlorination Step chlorination Chlorination (e.g., POCl₃, SOCl₂)

Caption: A generalized workflow for the synthesis of this compound.

Key Chemical Reactivity

The synthetic value of this compound stems from its predictable and versatile reactivity. The electron-deficient nature of the C2 position, enhanced by the adjacent nitrogen (N1) and the chlorine substituent, makes it highly susceptible to nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SₙAr) at C2: This is the most important reaction pathway. The chlorine atom acts as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reaction is the cornerstone of its use in combinatorial chemistry and drug discovery for creating libraries of analogues with diverse functionalities at the C2 position.

  • Electrophilic Substitution at C3: The C3 position is the most electron-rich carbon in the imidazole portion of the scaffold, making it the preferred site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.

  • Metal-Catalyzed Cross-Coupling: The C-Cl bond at the C2 position is amenable to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds and the attachment of complex molecular fragments.

Caption: Primary sites of reactivity on the this compound scaffold.

Part 3: Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, and the 2-chloro derivative is a key player in this field. Its derivatives have been investigated for a vast range of therapeutic applications.[1][16]

Role as a Versatile Synthetic Scaffold

The ability to easily displace the 2-chloro group allows chemists to use this molecule as a template. By reacting it with a diverse set of nucleophiles or coupling partners, researchers can rapidly generate large libraries of compounds. This approach is fundamental to structure-activity relationship (SAR) studies, where modifications at the C2 position are systematically evaluated to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the development of kinase inhibitors, different amine headgroups can be introduced at C2 to probe interactions with specific amino acid residues in the enzyme's active site.[17]

Spectrum of Biological Activities

Derivatives synthesized from this compound have demonstrated a wide array of potent biological activities:

  • Antituberculosis Agents: Several imidazo[1,2-a]pyridine analogues have shown significant activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains.[3]

  • Anticancer Therapy: This scaffold is prevalent in the design of inhibitors for various protein kinases, such as PDGFR, CDK, VEGFR, and PI3K, which are critical targets in oncology.[16][17]

  • Antikinetoplastid Agents: Chalcone conjugates derived from the imidazo[1,2-a]pyridine core have been synthesized and evaluated for their activity against parasites like Trypanosoma and Leishmania.[18]

  • CNS Agents: While the parent scaffold is found in anxiolytic and hypnotic drugs, new derivatives are continuously being explored for various central nervous system disorders.[4]

Part 4: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Recommended Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry place in a tightly sealed container as recommended.[10]

Conclusion

This compound is more than just a chemical compound; it is a powerful tool in the arsenal of medicinal chemists. Its stable, aromatic core provides a rigid framework, while its highly reactive C2-chloro group offers a gateway to immense chemical diversity. The proven track record of the imidazo[1,2-a]pyridine scaffold in approved drugs, combined with the synthetic versatility of this chlorinated intermediate, ensures its continued importance in the quest for novel and effective therapies for a wide range of human diseases.

References

Synthesis of 2-Chloroimidazo[1,2-a]pyridine from 2-aminopyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloroimidazo[1,2-a]pyridine from 2-Aminopyridine

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs due to its versatile biological activity.[1] Halogenated derivatives, particularly this compound, serve as pivotal intermediates, enabling extensive molecular diversification through modern cross-coupling reactions. This guide provides a detailed exploration of the synthetic strategies for obtaining this compound from 2-aminopyridine. We will dissect the mechanistic underpinnings of the key transformations, present a robust and detailed one-pot experimental protocol, discuss alternative synthetic routes, and address critical safety considerations. This document is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights and validated methodologies.

Strategic Overview: The Challenge of Regioselectivity

The synthesis of the imidazo[1,2-a]pyridine core is classically achieved through the condensation of 2-aminopyridine with an α-halocarbonyl compound, such as chloroacetaldehyde or an α-bromo ketone.[2] This reaction proceeds via initial alkylation of the endocyclic pyridine nitrogen, followed by intramolecular cyclization and dehydration.[3]

A common subsequent step for functionalization is electrophilic substitution. However, the imidazo[1,2-a]pyridine ring system presents a regioselectivity challenge. The C3 position is the most electron-rich and sterically accessible site, making it the kinetic and thermodynamic hotspot for electrophilic attack. Consequently, direct chlorination of the parent imidazo[1,2-a]pyridine scaffold with reagents like N-Chlorosuccinimide (NCS) overwhelmingly yields the 3-chloro isomer.

To achieve the targeted synthesis of This compound , a more nuanced strategy is required that circumvents the direct chlorination of the pre-formed parent heterocycle. This guide will focus on two authoritative and practical approaches:

  • Primary Recommended Method: A direct, one-pot cyclization using a C2 synthon that already contains the chlorine atom at the correct position.

  • Alternative Two-Step Method: A classic route involving the formation of an intermediate lactam, followed by a chlorination/dehydration reaction.

Recommended One-Pot Synthesis from Polychloroethenes

This modern and efficient approach builds the chlorinated heterocyclic core in a single, convergent step by reacting 2-aminopyridine with a suitable polychlorinated C2 building block. The use of 1,1,2-trichloroethylene is a prime example of this strategy.

Mechanistic Rationale

The reaction is predicated on a base-mediated nucleophilic addition-elimination and subsequent intramolecular cyclization. A strong base is critical for deprotonating the 2-aminopyridine, generating a potent nucleophile that initiates the cascade.

G cluster_start Step 1: Nucleophilic Addition cluster_cyclize Step 2: Intramolecular Cyclization (SNAr) cluster_eliminate Step 3: Elimination & Aromatization Start_2AP 2-Aminopyridine Anion Pyridin-2-ylamide Anion Start_2AP->Anion Start_TCE Trichloroethylene Intermediate1 Vinylic Anion Intermediate Start_TCE->Intermediate1 Addition Base Strong Base (e.g., NaH) Base->Start_2AP Deprotonation Anion->Intermediate1 Addition Intermediate2 Cyclized Dihydro Intermediate Intermediate1->Intermediate2 Intramolecular Attack HCl_elim HCl Elimination Intermediate2->HCl_elim Elimination Product This compound HCl_elim->Product Aromatization

Caption: One-pot synthesis mechanism.

Experimental Protocol: One-Pot Synthesis

This protocol is a representative procedure. Researchers should optimize conditions based on their specific substituted 2-aminopyridine and available equipment.

Safety First: This procedure involves a strong, water-reactive base (NaH) and a chlorinated solvent. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves. The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Table 1: Reagent and Stoichiometry

ReagentM.W. ( g/mol )EquivalentsMoles (mmol)Amount
2-Aminopyridine94.111.010.00.941 g
Sodium Hydride (60% disp.)40.002.222.00.880 g
1,1,2-Trichloroethylene131.391.515.01.34 mL
Anhydrous Dimethylformamide (DMF)---40 mL

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride by adding anhydrous hexanes (2 x 10 mL), stirring briefly, and carefully removing the hexanes via cannula after the NaH has settled. This removes the protective mineral oil. Place the flask under a steady flow of nitrogen and add 20 mL of anhydrous DMF.

  • Reactant Addition: Dissolve the 2-aminopyridine in 20 mL of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. The solution will typically become darker.

  • C2 Synthon Addition: Cool the mixture back to 0 °C and add 1,1,2-trichloroethylene dropwise via syringe over 15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates the consumption of the starting material.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (NH₄Cl) until gas evolution stops.

  • Extraction: Transfer the mixture to a separatory funnel, add 50 mL of water, and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Alternative Two-Step Synthesis via Lactam Intermediate

This classic route offers an alternative pathway that avoids the use of strong bases like NaH, which can be advantageous depending on the functional groups present on the 2-aminopyridine starting material.

Overview of the Strategy

The process involves two distinct transformations: first, the construction of an imidazo[1,2-a]pyridin-2(3H)-one (a lactam), followed by its conversion to the target 2-chloro derivative using a standard chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃).

G Start_2AP 2-Aminopyridine StepA Step A: Cyclization Start_2AP->StepA Start_ECA Ethyl Chloroacetate Start_ECA->StepA Lactam Imidazo[1,2-a]pyridin-2(3H)-one (Lactam Intermediate) StepA->Lactam StepB Step B: Chlorination Lactam->StepB Product This compound StepB->Product Reagent_POCl3 POCl3 Reagent_POCl3->StepB

Caption: Alternative two-step synthesis workflow.

Rationale and Causality
  • Step A (Cyclization): 2-Aminopyridine reacts with ethyl chloroacetate. The pyridine nitrogen first displaces the chloride to form a pyridinium salt. An intramolecular condensation between the exocyclic amine and the ester carbonyl group, driven by heat and often a base, forms the stable five-membered lactam ring.

  • Step B (Chlorination): The lactam is treated with a strong chlorinating and dehydrating agent like POCl₃. The oxygen of the amide is activated by phosphorus, making it a good leaving group. A chloride ion then attacks the carbonyl carbon, leading to the elimination of a phosphate species and the formation of the aromatic, 2-chlorinated product. This is analogous to the Vilsmeier-Haack reaction principle.

This method is robust but requires the isolation of the intermediate and involves the use of highly corrosive POCl₃, demanding careful handling and workup procedures.

Safety and Handling of Critical Reagents

Scientific integrity requires a commitment to safety. The reagents used in these syntheses possess significant hazards that must be properly managed.

  • Chloroacetaldehyde: This reagent is highly toxic, corrosive, and a potent lachrymator (tear-inducing agent).[4][5] It should only be handled in a high-performance fume hood with appropriate PPE. Using its more stable dimethyl acetal precursor, which generates the aldehyde in situ under acidic conditions, is a common and safer laboratory practice.[6][7]

  • N-Chlorosuccinimide (NCS): A stable solid, but it is a strong oxidizing agent and corrosive.[8][9] It should not be mixed with incompatible materials and must be handled with care to avoid skin and eye contact.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any protic sources.[10]

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and reacts violently with water. It is toxic upon inhalation and causes severe burns. All transfers and reactions must be conducted in a fume hood.

Conclusion

The synthesis of this compound from 2-aminopyridine is a task that highlights the importance of strategic planning to overcome inherent challenges in heterocyclic chemistry, namely regioselectivity. While direct electrophilic chlorination of the parent scaffold is not a viable route to the 2-chloro isomer, this guide has presented two field-proven, authoritative methods.

The one-pot synthesis using 1,1,2-trichloroethylene represents a modern, efficient, and convergent approach, making it the primary recommended pathway for its atom economy and reduced step count. The two-step synthesis via a lactam intermediate remains a valuable and robust alternative, offering a different set of conditions that may be more suitable for certain substrates or laboratory constraints.

The resulting this compound is not an end in itself but a powerful platform for further discovery. Its activated C-Cl bond is primed for participation in a wide array of palladium- and copper-catalyzed cross-coupling reactions, opening the door to the rapid generation of diverse molecular libraries essential for modern drug development.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-chloroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a repository of spectral information but also expert insights into the principles behind the data acquisition and interpretation.

Introduction

This compound (CAS No. 3999-05-1) is a member of the imidazo[1,2-a]pyridine class of fused N-heterocycles.[2][3] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in compounds with a wide range of biological activities, including antitumor agents.[1][4] The introduction of a chlorine atom at the 2-position significantly influences the molecule's electronic properties and reactivity, making its unambiguous characterization essential for any research and development endeavor.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond presenting the data, we will explore the rationale behind the expected spectral features, providing a framework for understanding the structure-property relationships of this important molecule.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom in the molecule.

¹H NMR Spectroscopy: A Predictive Analysis

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.5s-
H-5~ 8.1d~ 6.8
H-6~ 6.8t~ 6.8
H-7~ 7.2t~ 7.9
H-8~ 7.6d~ 9.1

These are predicted values and may vary slightly based on the solvent and experimental conditions.

Interpretation and Rationale:

  • H-3: The introduction of an electron-withdrawing chlorine atom at the C-2 position will deshield the adjacent H-3 proton, shifting it downfield compared to the parent compound. It is expected to appear as a singlet as there are no adjacent protons to couple with.

  • Pyridine Ring Protons (H-5, H-6, H-7, H-8): The chemical shifts of these protons are influenced by the bicyclic ring system and the electron density distribution.

    • H-5 and H-8: These protons are adjacent to the bridgehead nitrogen and are typically the most deshielded protons of the pyridine ring. They will appear as doublets due to coupling with their respective neighbors.

    • H-6 and H-7: These protons are more shielded and will appear as triplets (or more complex multiplets) due to coupling with their two neighbors.

¹³C NMR Spectroscopy: A Predictive Analysis

Similar to the ¹H NMR, we can predict the ¹³C NMR chemical shifts based on the known data for the imidazo[1,2-a]pyridine scaffold.[7][8][9]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 140
C-3~ 115
C-5~ 125
C-6~ 112
C-7~ 128
C-8a~ 145
C-9a~ 118

These are predicted values and may vary slightly based on the solvent and experimental conditions.

Interpretation and Rationale:

  • C-2: The direct attachment of the electronegative chlorine atom will cause a significant downfield shift for C-2.

  • C-3: This carbon will be shielded relative to C-2.

  • C-8a (Bridgehead): This carbon, being part of the fused ring system and adjacent to a nitrogen atom, is expected to be significantly deshielded.

  • Pyridine Ring Carbons (C-5, C-6, C-7): The chemical shifts of these carbons will be in the aromatic region, with their precise locations influenced by the overall electron distribution in the bicyclic system.

Experimental Protocol for NMR Data Acquisition

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing prep1 Dissolve ~10 mg of This compound in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 setup1 Place the NMR tube in the spectrometer's probe. prep3->setup1 setup2 Lock and shim the spectrometer on the deuterated solvent signal. setup1->setup2 setup3 Tune the probe for both ¹H and ¹³C frequencies. setup2->setup3 acq1 Acquire ¹H spectrum (e.g., 16 scans). setup3->acq1 acq2 Acquire ¹³C spectrum (e.g., 1024 scans). acq1->acq2 acq3 Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed for full structural assignment. acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. acq3->proc1 proc2 Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm). proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra. proc2->proc3

Figure 2: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively clean spectral window.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its signal appears at 0.00 ppm, which does not typically overlap with signals from the analyte.

  • Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

  • 2D NMR: Experiments like COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretching
1640 - 1500C=C and C=N stretching (ring)
1470 - 1300In-plane C-H bending
800 - 700Out-of-plane C-H bending
~ 750C-Cl stretching

These are predicted values and may vary based on the sampling method (e.g., KBr pellet, thin film).

Interpretation and Rationale:

  • Aromatic C-H Stretching: The sharp bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in the imidazo[1,2-a]pyridine ring system.

  • Ring Stretching (C=C and C=N): The complex pattern of absorptions in the 1640-1500 cm⁻¹ region is typical for aromatic and heteroaromatic rings. These correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused ring structure.

  • C-H Bending: The in-plane and out-of-plane bending vibrations provide information about the substitution pattern of the aromatic ring.

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region of the spectrum. Its exact position can be influenced by the electronic environment.

Experimental Protocol for FT-IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Causality Behind Experimental Choices:

  • ATR Technique: ATR is a popular and convenient method for acquiring IR spectra of solid samples as it requires minimal sample preparation compared to traditional methods like KBr pellets.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₇H₅ClN₂[2]

  • Molecular Weight: 152.58 g/mol [2]

  • Monoisotopic Mass: 152.0141 Da[2]

  • Expected Molecular Ion ([M+H]⁺): m/z 153.0214[10]

Key Features to Expect in the Mass Spectrum:

  • Isotopic Pattern: The most characteristic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the molecule. The experimentally determined exact mass should be within a few parts per million (ppm) of the calculated exact mass (152.0141259 Da for C₇H₅ClN₂).[2]

  • Fragmentation: While detailed fragmentation pathways would require experimental data, potential fragmentation could involve the loss of chlorine, HCN, or other small neutral molecules from the parent ion.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are accelerated into the TOF mass analyzer, where they are separated based on their mass-to-charge ratio.

  • Detection: The arrival times of the ions at the detector are recorded and converted into a mass spectrum.

Causality Behind Experimental Choices:

  • ESI Source: Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.

  • TOF Analyzer: A TOF mass analyzer is chosen for its high mass accuracy and resolution, which is crucial for confirming the elemental composition via HRMS.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and mass spectrometry. While direct experimental data in the public domain is limited, a thorough understanding of spectroscopic principles and data from related compounds allows for a confident prediction and interpretation of its spectral features. This guide provides a comprehensive framework for scientists working with this important heterocyclic compound, from predicting its spectroscopic signatures to outlining the protocols for their experimental verification. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural elucidation of this compound and its derivatives.

References

Physical and chemical properties of 2-Chloroimidazo[1,2-a]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine: Properties, Reactivity, and Applications

Introduction

This compound is a bicyclic heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural framework, comprising a fused pyridine and imidazole ring, serves as a "privileged scaffold." This designation is attributed to its ability to bind to a wide range of biological targets, making it a versatile starting point for the development of novel therapeutic agents.[1][2] The imidazo[1,2-a]pyridine core is present in several marketed drugs, including zolpidem and alpidem, highlighting its clinical significance.[1][3]

The presence of a chlorine atom at the C2 position makes this compound a particularly valuable synthetic intermediate. This halogen provides a reactive handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of extensive compound libraries for biological screening.[4] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis, and applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, characterization, and application in synthetic chemistry.

Structural Information:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₇H₅ClN₂[5][6]

  • SMILES: C1=CC2=NC(=CN2C=C1)Cl[5][7]

  • InChI: InChI=1S/C7H5ClN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H[5][7]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 152.58 g/mol [5][6]
Monoisotopic Mass 152.0141259 Da[5]
CAS Number 3999-05-1[5][6]
Appearance White to off-white solidInferred from typical small organic molecules
Purity ≥95% (typical commercial)[6]
XlogP 2.7[5][7]

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of the parent imidazo[1,2-a]pyridine scaffold shows characteristic signals for the protons on both the pyridine and imidazole rings.[8][9] For the 2-chloro derivative, the absence of a proton at the C2 position is a key diagnostic feature. The remaining protons on the bicyclic system will appear as a series of doublets, triplets, and multiplets in the aromatic region (typically δ 6.5-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The carbon atom attached to the chlorine (C2) will have a characteristic chemical shift. Other carbons in the heterocyclic system will also display distinct signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). The predicted monoisotopic mass is 152.014 Da.[7]

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Standard acquisition parameters are typically sufficient.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants to the respective protons of the molecule. Assign the chemical shifts of the ¹³C NMR spectrum. Compare the obtained spectra with literature data for confirmation.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the chemistry of the imidazo[1,2-a]pyridine scaffold and the C2-chloro substituent.

  • Nucleophilic Substitution: The chlorine atom at the C2 position is susceptible to nucleophilic substitution, making it a versatile handle for introducing a wide array of functional groups. This is a key reaction for the derivatization of this scaffold in drug discovery programs.

  • C-H Functionalization: The imidazo[1,2-a]pyridine ring system can undergo site-selective C-H functionalization at various positions (C3, C5, etc.), although this can be influenced by the directing effects of existing substituents.[4] Radical reactions are also a viable strategy for the functionalization of this scaffold.[10]

G Start This compound Product 2-Substituted Imidazo[1,2-a]pyridine Start->Product Nucleophilic Substitution Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Nucleophile->Start Conditions Reaction Conditions (Base, Solvent, Heat/Catalyst) Conditions->Start

Caption: Key reactivity of this compound.

Synthesis

Several methods exist for the synthesis of the imidazo[1,2-a]pyridine core, often involving the cyclization of 2-aminopyridines with various reagents.[11][12] The synthesis of this compound can be achieved through various routes, including the reaction of 2-aminopyridine with chloro- M-acetaldehyde.

G A 2-Aminopyridine C Cyclization/ Condensation A->C B Chloroacetaldehyde B->C D This compound C->D Formation of Bicyclic System

Caption: General synthetic workflow for imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines (General Procedure)

This protocol is a general representation of the synthesis of the core scaffold. Specific conditions for introducing the 2-chloro group may vary.

  • Reaction Setup: To a solution of a substituted 2-aminopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF), add the appropriate α-haloketone or α-haloaldehyde (1.1 eq.).

  • Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

  • Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities.[1][2][13] this compound serves as a critical building block for synthesizing derivatives with potential therapeutic applications in various disease areas.

  • Anticancer Agents: Numerous imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent antiproliferative agents against various cancer cell lines, including melanoma.[14] They have been investigated as inhibitors of various kinases, which are crucial targets in oncology.[15]

  • Antituberculosis Agents: This scaffold has shown significant promise in the development of new treatments for tuberculosis, including activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[3]

  • Antiviral and Antimicrobial Agents: The versatile nature of the imidazo[1,2-a]pyridine ring has led to its exploration for antiviral and broad-spectrum antimicrobial activities.[1]

  • Central Nervous System (CNS) Agents: The scaffold is a key component of drugs targeting CNS disorders, such as anxiolytics and hypnotics.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined set of physical and chemical properties. Its true value lies in its role as a versatile synthetic intermediate, primarily due to the reactive chlorine at the C2 position. This feature allows for extensive chemical modification, enabling the exploration of vast chemical space in drug discovery programs. The demonstrated success of the imidazo[1,2-a]pyridine scaffold in approved drugs and clinical candidates underscores the continued importance of derivatives like this compound in the quest for novel and effective therapeutics. Future research will undoubtedly continue to leverage this privileged scaffold to address unmet medical needs across a spectrum of diseases.

References

An In-depth Technical Guide to Borane-2-methylpyridine Complex (CAS 3999-38-0): Properties, Synthesis, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The initial request specified CAS number 3999-05-1. However, a comprehensive search revealed no such compound. It is highly probable that this was a typographical error and the intended compound was Borane-2-methylpyridine complex (CAS 3999-38-0) , a widely used and well-documented laboratory chemical. This guide will therefore focus on the properties and safety of Borane-2-methylpyridine complex.

Introduction

Borane-2-methylpyridine complex, also known as 2-picoline-borane, is a stable and versatile Lewis acid-base adduct that has emerged as a important reagent in modern organic synthesis.[1] Its air and moisture stability make it a safer and more convenient alternative to other borane carriers like borane-tetrahydrofuran or borane-dimethyl sulfide, which can be pyrophoric and toxic.[1] This complex serves as a valuable tool for researchers and drug development professionals, particularly in reductive amination reactions, offering a non-toxic substitute for reagents like sodium cyanoborohydride.[2][3] This technical guide provides an in-depth exploration of the chemical and physical properties of Borane-2-methylpyridine complex, detailed synthesis protocols, its key applications in organic chemistry, and a comprehensive overview of its safety profile and handling procedures.

Chemical and Physical Properties

Borane-2-methylpyridine complex is a white to off-white solid at room temperature.[4] Its stability and reactivity profile make it a preferred reagent in various synthetic transformations.[4]

PropertyValueSource(s)
CAS Number 3999-38-0[4]
Molecular Formula C₆H₁₀BN[2][4]
Molecular Weight 106.96 g/mol [2][4]
Appearance White to light yellow powder or crystals[4][5]
Melting Point 44-51 °C[5]
Density ~1.297 g/mL at 25 °C[2]
Solubility Sparingly soluble in dichloromethane and ethyl acetate.[2]
Storage Temperature 2-8 °C, under inert gas, protected from moisture.[2][4][6]

Synthesis of Borane-2-methylpyridine Complex

A notable advantage of Borane-2-methylpyridine complex is its straightforward and scalable synthesis under mild, open-flask conditions. This procedure, adapted from Organic Syntheses, provides a practical method for laboratory preparation.[1][6] The underlying principle of this synthesis is the reaction of sodium borohydride with 2-methylpyridine in the presence of a weak acid (generated in situ from sodium bicarbonate and water) to form the stable borane-amine adduct.[6]

Experimental Protocol: Water-Promoted, Open-Flask Synthesis[1][7]

Materials:

  • 2-Methylpyridine (distilled)

  • Sodium borohydride (NaBH₄)

  • Sodium bicarbonate (NaHCO₃), powdered

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Celite®

Procedure:

  • To a round-bottomed flask equipped with a magnetic stir bar, add sodium borohydride (2 equivalents) and powdered sodium bicarbonate (4 equivalents).

  • Under ambient atmosphere, add 2-methylpyridine (1 equivalent) via syringe, followed by tetrahydrofuran.

  • Stir the heterogeneous mixture vigorously at room temperature.

  • Slowly add water (4 equivalents) dropwise over 15 minutes. Be aware that the reaction is exothermic and will produce hydrogen gas, leading to frothing.[1]

  • After the addition of water is complete, rinse the sides of the flask with additional THF.

  • Continue to stir the mixture vigorously for 24 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite.

  • Wash the filter cake with additional THF.

  • Combine the filtrates and concentrate under reduced pressure to yield Borane-2-methylpyridine complex as a white solid.

  • Dry the product under high vacuum for 12 hours.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Charge flask with NaBH4 and NaHCO3 B Add 2-methylpyridine and THF A->B C Stir vigorously at room temperature B->C D Slowly add water dropwise C->D E Stir for 24 hours D->E F Filter through Celite E->F G Wash filter cake with THF F->G H Combine filtrates and concentrate G->H I Dry under high vacuum H->I

Caption: Workflow for the synthesis of Borane-2-methylpyridine complex.

Applications in Organic Synthesis

The utility of Borane-2-methylpyridine complex stems from its role as a stable and selective reducing agent.[4] It finds widespread application in several key transformations crucial for drug discovery and development.

Reductive Amination

One of the primary applications of Borane-2-methylpyridine complex is in the reductive amination of aldehydes and ketones.[1][7] This one-pot reaction is a powerful method for forming carbon-nitrogen bonds and synthesizing amines. The complex offers a safer and more environmentally benign alternative to other reducing agents like sodium cyanoborohydride.[3] The reaction can be performed in various solvents, including methanol and water, and even under neat conditions.[7]

General Reaction Scheme for Reductive Amination:

G ketone R1(C=O)R2 product R1CH(NR3R4)R2 ketone->product + R3R4NH amine R3R4NH reagent Borane-2-methylpyridine complex reagent->product

Caption: Reductive amination of a ketone using Borane-2-methylpyridine complex.

Other Applications

Beyond reductive amination, Borane-2-methylpyridine complex is utilized in:

  • N-Benzyl-protection of amino acid derivatives through reductive alkylation.[2][8]

  • Reductive alkoxyamination .[2][8]

  • Labeling of oligosaccharides .[3][8][9]

  • Synthesis of alkoxyamine derivatives via the reduction of oxime ethers.[3][9]

  • Synthesis of various trifluoromethylated amino compounds .[3][9]

  • Potential applications in hydrogen storage and materials science .[4]

Safety and Handling

While Borane-2-methylpyridine complex is considered a safer alternative to many other borane reagents, it is still a hazardous chemical that requires careful handling by trained personnel in a laboratory setting.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Borane-2-methylpyridine complex is classified with the following hazards:

Hazard ClassCategoryHazard StatementSource(s)
Substances and mixtures which, in contact with water, emit flammable gases2H261: In contact with water releases flammable gas.[10]
Acute toxicity, oral4H302: Harmful if swallowed.[10]
Skin irritation2H315: Causes skin irritation.[10]
Eye irritation2H319: Causes serious eye irritation.[10]
Germ cell mutagenicity2H341: Suspected of causing genetic defects.[10]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.

Signal Word: Danger[10]

Hazard Pictograms:

  • Flame (GHS02)

  • Corrosion (GHS05)

  • Health Hazard (GHS08)

  • Exclamation Mark (GHS07)

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[10][11]

  • Ensure safety showers and eyewash stations are readily accessible.[10]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

  • Skin Protection: Wear protective gloves and a lab coat.[11]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[11]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe dust.[11]

  • Keep away from heat, sparks, and open flames.[10]

  • Handle under an inert gas and protect from moisture.[12][13]

  • Do not allow contact with water, as it releases flammable gas.[12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11]

  • Recommended storage temperature is 2-8 °C.[2][4]

  • Store away from incompatible materials such as water, strong oxidizing agents, and strong acids.[13]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][14]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[11][14]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[11][14]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen.[11][14]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use water. [11]

  • Specific Hazards: The compound reacts violently with water to release flammable hydrogen gas.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Spill and Disposal Procedures
  • Spill Response: Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal. Do not allow the spilled material to come into contact with water.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

Borane-2-methylpyridine complex (CAS 3999-38-0) is a valuable and versatile reagent in organic synthesis, offering a stable and safer alternative for a range of chemical transformations, most notably reductive amination. Its ease of synthesis and handling, compared to other borane sources, makes it an attractive choice for both academic research and industrial applications in drug development. However, it is imperative that researchers and scientists are fully aware of its potential hazards and adhere to strict safety protocols to ensure its responsible and safe use in the laboratory. This guide provides the foundational knowledge for the effective and safe utilization of this important synthetic tool.

References

The Multifaceted Biological Activities of Imidazo[1,2-a]pyridine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the diverse therapeutic potential of imidazo[1,2-a]pyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities of these compounds. This guide will elucidate the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic agents. Through a synthesis of technical data and field-proven insights, this document aims to be an authoritative resource for the advancement of imidazo[1,2-a]pyridine-based drug discovery.

Introduction: The Imidazo[1,2-a]pyridine Core - A Gateway to Diverse Bioactivity

The imidazo[1,2-a]pyridine nucleus, a fused bicyclic heteroaromatic system, has garnered significant attention in the field of medicinal chemistry due to its presence in a number of clinically used drugs and its versatile biological profile.[1][2][3] Marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (an antiulcer agent) feature this core structure, highlighting its therapeutic relevance.[2] The unique electronic and structural features of the imidazo[1,2-a]pyridine scaffold allow for diverse substitutions, leading to a wide array of pharmacological activities.[4][5] This guide will systematically explore the key biological activities of these derivatives, providing a deep dive into their therapeutic promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7][8][9][10][11][12][13] Their mechanisms of action are often multifaceted, involving the inhibition of crucial signaling pathways that drive tumor growth and survival.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by targeting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[14] This pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphorylation of key components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[14]

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest mTORC1->CellCycleArrest Inhibition Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Inhibition Imidazo_Pyridine->Akt Inhibition Imidazo_Pyridine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR observations include:

  • Substitution at C2 and C3: The introduction of various aryl and heteroaryl groups at the C2 and C3 positions has been a successful strategy in developing potent anticancer agents.

  • Hybrid Molecules: Hybrid compounds incorporating imidazo[1,2-a]pyridine with other anticancer pharmacophores, such as quinoline or carbazole, have shown enhanced cytotoxic activity.[7]

  • Lipophilicity: The overall lipophilicity of the molecule can influence its cell permeability and, consequently, its anticancer potency.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 12bHep-2 (Laryngeal Carcinoma)11[6]
HepG2 (Hepatocellular Carcinoma)13[6]
MCF-7 (Breast Carcinoma)11[6]
A375 (Human Skin Cancer)11[6]
Compound 9dHeLa (Cervical Cancer)10.89[6]
MCF-7 (Breast Cancer)2.35[6]
Compound 8HeLa (Cervical Cancer)0.34[7]
MDA-MB-231 (Breast Cancer)0.32[7]
ACHN (Renal Cancer)0.39[7]
HCT-15 (Colon Cancer)0.31[7]
Compound 12MDA-MB-231 (Breast Cancer)0.29[7]
Compound 13HCT-15 (Colon Cancer)0.30[7]
Compound HB9A549 (Lung Cancer)50.56[10][11]
Compound HB10HepG2 (Liver Carcinoma)51.52[10][11]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with the imidazo[1,2-a]pyridine derivative for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Antimicrobial Activity: Combating Bacterial Pathogens

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria.[15]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

A key antibacterial mechanism of action for some imidazo[1,2-a]pyridine derivatives is the inhibition of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[16][17] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them attractive targets for antibacterial drug development. By inhibiting these topoisomerases, these compounds disrupt critical cellular processes, leading to bacterial cell death.[16]

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial potency of imidazo[1,2-a]pyridines is influenced by the substitution pattern on the scaffold.[15] For instance:

  • Substituents at C2 and C7: The nature of the groups at the C2 and C7 positions has been shown to significantly impact the antibacterial activity.

  • Pyrimidinyl Moiety at C5: The presence of a 5-(2-pyrimidinyl) group has been identified as a key feature for potent dual inhibition of DNA gyrase and topoisomerase IV.[16]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against various bacterial strains.

DerivativeBacterial StrainMIC (µg/mL)Reference
5-(2-pyrimidinyl)-imidazo[1,2-a]pyridine derivativeS. aureus0.06-64[16]
MRSA0.25-64[16]
S. pyogenes0.06-64[16]
S. pneumoniae0.06-64[16]
Azo-based derivative 4cS. aureus0.5-1[1]
E. coli0.5-1[1]
Azo-based derivative 4dS. aureus0.5-1[1]
E. coli0.5-1[1]
Azo-based derivative 4eS. aureus0.5-1[1]
E. coli0.5-1[1]
Chalcone derivative 5hS. aureus (clinical strain)6.25[18]
S. aureus (reference strain)3.125[18]
Imidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis (replicating)0.4–1.9[19]
M. tuberculosis (MDR)0.07–2.2[19]
M. tuberculosis (XDR)0.07–0.14[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Protocol (Broth Microdilution Method):

    • Prepare a series of twofold dilutions of the imidazo[1,2-a]pyridine derivative in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature and duration for the specific bacterium.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Antiviral Activity: A Broad Spectrum of Inhibition

Imidazo[1,2-a]pyridine derivatives have demonstrated promising antiviral activity against a variety of viruses, including human immunodeficiency virus (HIV), herpesviruses, and influenza virus.[20][21][22]

Mechanism of Action

The antiviral mechanisms of imidazo[1,2-a]pyridines are diverse and virus-specific. For instance, some derivatives have been shown to inhibit viral replication by targeting key viral enzymes or proteins. One notable example is the inhibition of influenza virus nucleoprotein (NP), which prevents its nuclear accumulation and subsequent viral replication.[23]

Structure-Activity Relationship (SAR) in Antiviral Derivatives
  • Hydrophobicity: For some anti-HIV imidazo[1,2-a]pyridines, hydrophobicity has been identified as a critical factor for their activity.[20]

  • Side Chains at C3: The presence of a thioether side chain at the C3 position has been associated with potent activity against human cytomegalovirus and varicella-zoster virus.[22]

  • Aryl and Heteroaryl Substitutions: The introduction of specific aryl and pyrimidyl groups at the C2 and C3 positions has yielded compounds with significant activity against herpes simplex viruses.[21]

Quantitative Data: In Vitro Antiviral Activity
DerivativeVirusEC50 (µM)Reference
Imidazo[1,2-a]pyrazine A4Influenza A (H1N1)2.75[23]
Influenza A (oseltamivir-resistant H1N1)1.67[23]
Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.

  • Protocol:

    • Seed susceptible host cells in multi-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative.

    • Pre-incubate a standard amount of virus with each dilution of the compound.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

    • Incubate the plates until plaques (zones of cell death) are visible.

    • Stain the cells (e.g., with crystal violet) and count the number of plaques.

    • Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[14]

Mechanism of Action: COX Inhibition and Modulation of NF-κB/STAT3 Signaling

The anti-inflammatory effects of these compounds are attributed to multiple mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some imidazo[1,2-a]pyridine derivatives can inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[24]

  • Modulation of NF-κB and STAT3 Signaling: Certain derivatives can suppress the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), two crucial transcription factors that regulate the expression of pro-inflammatory genes.[14] This leads to a reduction in the production of inflammatory mediators like inducible nitric oxide synthase (iNOS) and COX-2.[14]

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimuli cluster_1 Signaling Pathways cluster_2 Inflammatory Response Stimuli LPS, Cytokines NFkB NF-κB Pathway Stimuli->NFkB STAT3 STAT3 Pathway Stimuli->STAT3 COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS STAT3->COX2 STAT3->iNOS Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->NFkB Inhibition Imidazo_Pyridine->STAT3 Inhibition Imidazo_Pyridine->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO

Caption: Anti-inflammatory mechanisms of imidazo[1,2-a]pyridine derivatives.

Quantitative Data: COX Inhibition
DerivativeEnzymeIC50 (µM)Reference
Compound 4aCOX-12.72[24]
COX-21.89[24]
Compound 4bCOX-13.94[24]
COX-22.39[24]
Compound 5aCOX-17.29[24]
COX-28.08[24]
Compound 6aCOX-112.93[24]
COX-25.86[24]
Experimental Protocol: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Protocol (ELISA-based):

    • Incubate the COX-1 or COX-2 enzyme with the test imidazo[1,2-a]pyridine derivative.

    • Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX.

    • After a specific incubation time, stop the reaction.

    • Quantify the amount of prostaglandin E2 (PGE2), a major product of the COX reaction, using a competitive enzyme-linked immunosorbent assay (ELISA).

    • The amount of PGE2 produced is inversely proportional to the COX inhibitory activity of the compound. Calculate the IC50 value.

Central Nervous System (CNS) Activity: Imaging Amyloid Plaques

Certain imidazo[1,2-a]pyridine derivatives have shown potential as imaging agents for detecting β-amyloid (Aβ) plaques in the brain, which are a pathological hallmark of Alzheimer's disease.

Mechanism of Action and SAR

These derivatives are designed to have a high binding affinity for Aβ aggregates. The structure-activity relationship studies have focused on optimizing the substitution pattern to enhance brain uptake and specific binding to Aβ plaques while ensuring rapid washout from healthy brain tissue.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A variety of synthetic methods have been developed for the preparation of the imidazo[1,2-a]pyridine scaffold.[25][26][27][28][29] A common and versatile approach is the condensation of a 2-aminopyridine with an α-haloketone.

General Synthetic Protocol
  • Step 1: Condensation: A mixture of a 2-aminopyridine derivative and an α-haloketone is heated in a suitable solvent (e.g., ethanol, DMF) to form the imidazo[1,2-a]pyridine core.

  • Step 2: Functionalization: The core structure can be further modified at various positions (C2, C3, C5, C6, C7, C8) through a range of organic reactions to introduce desired functional groups and build a library of derivatives for biological screening.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them an attractive area for further research and development. Future efforts should focus on:

  • Lead Optimization: Refining the structure of potent hits to improve their efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways involved in the biological activities of these compounds.

  • In Vivo Studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of disease.

The continued exploration of the chemical space around the imidazo[1,2-a]pyridine core holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

The 2-Chloroimidazo[1,2-a]pyridine Scaffold: A Privileged Core for Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-chloro-substituted variant, in particular, serves as a versatile synthetic intermediate, enabling the exploration of a wide chemical space and the development of potent modulators of various biological processes. This guide provides a comprehensive overview of the mechanisms of action associated with the 2-chloroimidazo[1,2-a]pyridine scaffold, with a primary focus on its utility in the discovery of novel therapeutics for oncology, inflammatory diseases, and tuberculosis. We will delve into the key signaling pathways targeted by derivatives of this scaffold, elucidate the structure-activity relationships that govern their biological effects, and provide detailed experimental protocols for assessing their mechanisms of action.

Introduction: The Versatility of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine bicyclic system is a nitrogen-containing heterocycle that has garnered significant attention in drug discovery due to its presence in a number of marketed drugs and clinical candidates. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the design of small molecule inhibitors. The 2-chloro substitution provides a reactive handle for a variety of chemical transformations, allowing for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties. While this compound itself is primarily a synthetic precursor, its derivatives have demonstrated a remarkable breadth of biological activities, offering valuable insights into the therapeutic potential of this chemical class.

Anticancer Mechanisms of Action

A predominant area of investigation for imidazo[1,2-a]pyridine derivatives is in the field of oncology. These compounds have been shown to exert their anticancer effects through multiple mechanisms, most notably via the inhibition of key protein kinases and the induction of programmed cell death (apoptosis).

Inhibition of Pro-Survival Kinase Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.

  • PI3K/mTOR Dual Inhibition: Several derivatives have been developed as dual inhibitors of PI3K and mTOR, offering the potential for a more comprehensive blockade of the pathway and overcoming resistance mechanisms.

  • Akt Inhibition: Other analogues have been designed to specifically target Akt, a central node in the PI3K pathway.

The general mechanism of action involves the competitive binding of the imidazo[1,2-a]pyridine derivative to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Promotes Translation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. This is often a downstream consequence of inhibiting pro-survival signaling pathways, but can also be a direct effect.

  • Apoptosis Induction: Treatment with these compounds leads to the activation of caspases, the key executioners of apoptosis, and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Cell Cycle Arrest: Derivatives have been observed to cause arrest at various phases of the cell cycle, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Position 2: The 2-chloro group is often replaced with various moieties to enhance potency and target engagement. For instance, the introduction of bulky aromatic groups can improve binding to the hydrophobic pockets of kinases.

  • Position 3: Modifications at this position can also significantly impact activity.

  • Positions 6, 7, and 8: Substitutions on the pyridine ring are crucial for modulating pharmacokinetic properties and target selectivity.

Anti-inflammatory Mechanism of Action

Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of the STAT3 and NF-κB signaling pathways.

Inhibition of the STAT3/NF-κB Signaling Axis

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play central roles in the inflammatory response. Their dysregulation is implicated in numerous inflammatory conditions. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of both STAT3 and NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.[1][2][3][4]

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->STAT3 Nucleus Nucleus STAT3->Nucleus Translocates to IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->InflammatoryGenes Upregulates Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->STAT3 Inhibitor->NFkB

Caption: The STAT3/NF-κB signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

Antituberculosis Mechanism of Action

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds targeting the respiratory chain of Mycobacterium tuberculosis.

Inhibition of the Cytochrome bcc Complex (QcrB)

Several potent imidazo[1,2-a]pyridine amides have been identified as inhibitors of the cytochrome bcc complex, a key component of the electron transport chain in M. tuberculosis. Specifically, these compounds target the QcrB subunit of this complex. Inhibition of QcrB disrupts the proton motive force, leading to a depletion of ATP and ultimately bacterial cell death. This mechanism of action is distinct from that of many existing antitubercular drugs, making these compounds attractive candidates for the treatment of drug-resistant strains.

Experimental Protocols

To facilitate the investigation of the mechanisms of action of this compound derivatives, we provide the following detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., PI3K, Akt, mTOR, CDK, IGF-1R)

  • Kinase-specific substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO control.

  • Add 2 µL of a solution containing the kinase and its substrate in Kinase Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. Briefly, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This assay is used to detect and quantify apoptotic cells.

Materials:

  • Cells of interest

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or a vehicle control for a specified time (e.g., 24-48 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cells of interest

  • Test compound

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI)/RNase A staining solution

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or a vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

M. tuberculosis QcrB Inhibition Assay (Whole-Cell Approach)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis, which is an initial screen for QcrB inhibitors.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Resazurin solution

Procedure:

  • Prepare serial dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum 1:20 in 7H9 broth.

  • Add the bacterial suspension to each well of the microplate containing the test compound. Include a drug-free control and a sterile control.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue (no growth) to pink (growth).

Data Presentation

The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against various biological targets.

Compound IDTargetAssay TypeIC₅₀ / MICReference
IMPA-5 A549 (NSCLC)Cytotoxicity4.2 µM
Compound 6 A375 (Melanoma)Cytotoxicity9.7 µM
Compound 35 PI3KαKinase Assay150 nM
MIA MDA-MB-231 (Breast)Cytotoxicity~30 µM[1][2][3]
IP 3 M. bovis BCGMIC0.5 µM

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, with well-defined mechanisms of action in the areas of oncology, inflammation, and infectious diseases. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. Future research in this area will likely focus on the development of more targeted therapies, including covalent inhibitors and compounds with novel mechanisms of action, further solidifying the importance of the imidazo[1,2-a]pyridine core in modern drug discovery.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery and Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] Its unique structural and electronic properties have made it a versatile framework for the design of therapeutic agents across a remarkable breadth of disease areas. Marketed drugs such as zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (gastroprotective) serve as tangible evidence of the scaffold's clinical viability.[2][3] This technical guide provides an in-depth exploration of the imidazo[1,2-a]pyridine core, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, elucidate key mechanisms of action with a focus on oncology, and present detailed experimental protocols for the evaluation of novel derivatives.

The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold stems from its rigid, bicyclic structure which allows for precise three-dimensional orientation of substituents, facilitating high-affinity interactions with biological targets. The presence of nitrogen atoms at strategic positions enables hydrogen bonding and other key interactions within protein binding pockets. Furthermore, the scaffold's aromatic nature contributes to favorable pharmacokinetic properties. This combination of features has led to the development of imidazo[1,2-a]pyridine derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[4][5]

Synthetic Strategies: Building the Core

The construction of the imidazo[1,2-a]pyridine ring system can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we present two common and reliable approaches: a classical multi-step synthesis and a more contemporary one-pot multicomponent reaction.

Multi-Step Synthesis via Cyclocondensation

This traditional approach typically involves the reaction of a 2-aminopyridine with an α-haloketone.[6] This method offers good control over the substitution at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.

Rationale: This protocol outlines the fundamental cyclocondensation reaction. The initial step involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add α-bromoacetophenone (1.0 mmol).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

One-Pot Multicomponent Synthesis: The Groebke-Blackburn-Bienaymé Reaction (GBBR)

Multicomponent reactions (MCRs) offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[7]

Rationale: This one-pot protocol leverages the efficiency of MCRs to rapidly generate diverse imidazo[1,2-a]pyridine derivatives. The reaction proceeds through the formation of an intermediate from the aldehyde and 2-aminopyridine, which is then trapped by the isocyanide to undergo cyclization.

Materials:

  • 2-Aminopyridine

  • Furfural

  • Cyclohexyl isocyanide

  • Methanol

  • Ammonium chloride (catalyst)

Step-by-Step Procedure: [7][8]

  • In a sealed vial, combine 2-aminopyridine (1.0 equiv.), furfural (1.0 equiv.), cyclohexyl isocyanide (1.0 equiv.), and ammonium chloride (10 mol%).[8]

  • Add methanol as the solvent.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.[7]

Therapeutic Applications and Mechanisms of Action

The versatility of the imidazo[1,2-a]pyridine scaffold is evident in its broad spectrum of biological activities. Below, we explore some of the most promising therapeutic applications.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, with several compounds demonstrating low micromolar to nanomolar efficacy against various cancer cell lines.[9][10][11] A primary mechanism of their antitumor action is the inhibition of critical protein kinases involved in cell growth, proliferation, and survival.[10]

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that is frequently hyperactivated in many cancers.[12][13] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[12]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives:

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP3 Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Imidazo[1,2-a]pyridine Imidazo[1,2-a] pyridine Derivative Imidazo[1,2-a]pyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ID/ReferenceCancer Cell LineTargetIC50 (µM)Citation
12b Hep-2 (Laryngeal)Doxorubicin (ref)11[9]
12b HepG2 (Hepatocellular)Doxorubicin (ref)13[9]
12b MCF-7 (Breast)Doxorubicin (ref)11[9]
12b A375 (Melanoma)Doxorubicin (ref)11[9]
IP-5 HCC1937 (Breast)Not Specified45[11]
IP-6 HCC1937 (Breast)Not Specified47.7[11]
Compound 22e EBC-1 (Lung)c-Met0.045[14]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[3] Some compounds have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, including multidrug-resistant strains.[15][16][17]

Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ID/ReferenceMicroorganismMIC (µg/mL)Citation
Compound 18 M. tuberculosis H37Rv0.004[16]
Compound 13 M. tuberculosis H37Rv0.03[16]
Compound 2 and 5 S. aureus, S. pyogenes, E. coli, P. aeruginosaNot specified[17]
Neurodegenerative Diseases

The imidazo[1,2-a]pyridine scaffold is also being explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease.[18] Some derivatives have been shown to act as ligands for adenosine A1 receptors, which are implicated in cognitive function.[18] Others have been investigated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease.[19]

Biological Evaluation: A Step-by-Step Workflow

The evaluation of novel imidazo[1,2-a]pyridine derivatives requires a systematic approach, progressing from initial in vitro screening to more complex cellular and in vivo models.

Diagram of a General Experimental Workflow:

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_invivo In Vivo Studies Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Viability Cell Viability Assays (e.g., MTT Assay) Purification->Cell_Viability Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Purification->Antimicrobial_Screening Western_Blot Western Blot (Pathway Analysis) Cell_Viability->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Cell_Viability->Flow_Cytometry PK_Studies Pharmacokinetic Studies Western_Blot->PK_Studies Flow_Cytometry->PK_Studies Efficacy_Models Animal Efficacy Models PK_Studies->Efficacy_Models

Caption: A generalized experimental workflow for the development of imidazo[1,2-a]pyridine-based therapeutic agents.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]

Rationale: This protocol is designed to determine the concentration at which a test compound inhibits cell growth by 50% (IC50). Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test imidazo[1,2-a]pyridine compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[21]

  • Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[23]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

To confirm the direct inhibitory effect of a compound on a specific kinase, an in vitro kinase assay is essential.

Rationale: This protocol measures the ability of a test compound to inhibit the activity of a purified PI3K enzyme. The assay typically measures the phosphorylation of the PI3K substrate, PIP2, to PIP3.

Materials:

  • Purified PI3K enzyme

  • Test imidazo[1,2-a]pyridine compound

  • Kinase reaction buffer

  • PIP2 substrate

  • ATP

  • Detection reagents (e.g., antibody-based detection of PIP3 or ADP-Glo™ Kinase Assay)

  • 384-well plate

  • Plate reader

Step-by-Step Procedure (Example using ADP-Glo™ Assay): [24]

  • Add 0.5 µL of the test compound at various concentrations or vehicle to the wells of a 384-well plate.[24]

  • Add 4 µL of a mixture containing the PI3K enzyme and the lipid substrate.[24]

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution.[24]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 value of the compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27][28][29]

Rationale: This protocol determines the MIC of a test compound against a specific bacterial strain. The assay involves exposing a standardized bacterial inoculum to serial dilutions of the compound in a liquid growth medium.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton broth (CAMHB) or other suitable broth

  • Test imidazo[1,2-a]pyridine compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Step-by-Step Procedure:

  • Prepare serial twofold dilutions of the test compound in the broth in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold has proven to be a highly fruitful starting point for the discovery of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific targets, the exploration of novel therapeutic applications, and the optimization of the pharmacokinetic and toxicological profiles of lead compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of this remarkable scaffold in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Functionalized Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with applications as antitubercular, anti-inflammatory, and anticancer agents.[1] The ability to forge carbon-nitrogen (C-N) bonds at the 2-position of this ring system is of paramount importance for the synthesis of novel drug candidates and molecular probes. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing aryl C-N bonds, offering significant advantages over harsher, traditional methods like the Ullmann condensation.[2][3]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a challenging, electron-rich heterocyclic substrate: 2-chloroimidazo[1,2-a]pyridine. As a senior application scientist, this document moves beyond a simple recitation of steps; it delves into the mechanistic rationale behind the choice of reagents and conditions, offering a framework for troubleshooting and optimization.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[2][4][5]

  • Reductive Elimination & Catalyst Activation : If starting with a Pd(II) precatalyst, it is first reduced in situ to the active Pd(0) species. Modern precatalysts are designed for facile activation.[6]

  • Oxidative Addition : The active, coordinatively unsaturated Pd(0) complex undergoes oxidative addition into the C-Cl bond of this compound. This is often the rate-determining step, particularly for electron-rich and sterically hindered aryl chlorides.[6]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

An unproductive side reaction can be β-hydride elimination if the amine contains an α-hydrogen, which can lead to hydrodehalogenation of the starting material.[2]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Aryl)(Cl) Pd0->PdII_Aryl + Aryl-Cl OxAdd Oxidative Addition PdII_Amido [L-Pd(II)(Aryl)(Amine)]+Cl- PdII_Aryl->PdII_Amido + Amine - [Base-H]+Cl- Amine_Coord Amine Coordination & Deprotonation Product Product (Aryl-Amine) PdII_Amido->Product RedElim Reductive Elimination Product->Pd0 ArylCl This compound Amine Amine (R₂NH) + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design: A Guided Protocol

The following protocol is a robust starting point for the amination of this compound. Given the specific nature of this substrate, optimization may be required.

Core Components & Rationale
ComponentRecommendationRationale & Key Considerations
Palladium Precatalyst G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3) (1-2 mol%)These are air- and moisture-stable complexes that readily generate the active Pd(0) catalyst under basic conditions.[6] The bulky, electron-rich biarylphosphine ligands are crucial for promoting the challenging oxidative addition of electron-rich heteroaryl chlorides.[3][7]
Ligand XPhos or BrettPhosBulky, electron-rich monophosphine ligands have proven highly effective for C-N coupling of challenging substrates, including heteroaryl chlorides.[3][7] They accelerate reductive elimination and stabilize the Pd(0) center.
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common choice, but for base-sensitive functional groups, a weaker base like K₃PO₄ may be preferable, potentially requiring higher temperatures.[4][6]
Solvent Toluene or DioxaneThese are common, relatively non-polar aprotic solvents for Buchwald-Hartwig reactions.[4] Toluene is often favored. The choice can influence catalyst solubility and reaction rate.
Temperature 80-110 °CThe reaction often requires heating to drive the oxidative addition and ensure a reasonable reaction rate.[8] The optimal temperature will depend on the reactivity of the specific amine and the strength of the base used.
Step-by-Step General Protocol

This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[9]

Visualizing the Experimental Workflow

Workflow start Start setup Assemble oven-dried Schlenk flask with stir bar start->setup reagents Add this compound, palladium precatalyst, and base setup->reagents purge Evacuate and backfill with inert gas (3x) reagents->purge add_liquids Add amine (if solid) and solvent via syringe purge->add_liquids heat Heat to 80-110 °C with vigorous stirring add_liquids->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Cool to RT, quench, and perform aqueous workup monitor->workup Upon completion purify Purify by flash column chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for the amination reaction.

  • Reaction Setup : To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents : Add the amine (1.2 equiv). If the amine is a liquid, it can be added via syringe after the solvent. Add the anhydrous solvent (e.g., toluene, ~0.1 M concentration relative to the limiting reagent).

  • Reaction : Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Allow the reaction to cool to room temperature. Carefully quench the reaction by adding water. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[9]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive Catalyst2. Insufficient Temperature3. Inappropriate Ligand/Base Combination1. Ensure inert atmosphere is maintained; use a fresh, high-quality precatalyst.2. Incrementally increase the reaction temperature (e.g., in 10 °C steps).3. Screen alternative bulky phosphine ligands (e.g., RuPhos, SPhos) or a stronger/more soluble base.
Hydrodehalogenation 1. β-Hydride elimination pathway is competitive.2. Presence of water.1. Use a more sterically hindered ligand to disfavor this pathway.2. Ensure all reagents and solvents are rigorously dried.
Poor Yield with Primary Amines Competitive diarylation or catalyst inhibition.Consider using an ammonia surrogate like benzophenone imine, followed by hydrolysis.[5]
"2-Pyridyl Problem" The nitrogen lone pair on the imidazo[1,2-a]pyridine ring may coordinate to the palladium center, inhibiting catalysis.[10][11][12]Use ligands with high steric bulk that can help prevent substrate inhibition. Increasing catalyst loading may also be beneficial.

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of 2-amino-imidazo[1,2-a]pyridine derivatives. Success with this specific heterocyclic substrate hinges on the careful selection of a modern, well-defined catalyst system featuring a bulky, electron-rich phosphine ligand. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement and optimize this critical transformation, paving the way for the discovery of novel bioactive molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Power of Cross-Coupling

The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous marketed drugs such as Zolpidem, Alpidem, and Saripidem. Its prevalence stems from its unique three-dimensional structure and its ability to engage in various biological interactions. Consequently, the development of efficient and versatile methods for the functionalization of this nucleus is of critical importance for the discovery of new chemical entities with therapeutic potential.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, earning the 2010 Nobel Prize in Chemistry for their profound impact on organic synthesis.[1] These reactions provide a powerful and modular platform for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the precise and predictable assembly of complex molecular architectures from readily available starting materials.[2]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-chloroimidazo[1,2-a]pyridine as a key building block. As a Senior Application Scientist, this document is designed to be more than a mere collection of protocols; it is a technical guide grounded in mechanistic principles and practical insights to empower researchers in their synthetic endeavors. We will delve into the nuances of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offering detailed, field-proven protocols and explaining the rationale behind the choice of catalysts, ligands, bases, and reaction conditions.

The chloro-substituent at the 2-position of the imidazo[1,2-a]pyridine ring, while less reactive than its bromo or iodo counterparts, offers advantages in terms of cost and availability, making it an attractive starting point for library synthesis and large-scale production. Overcoming the lower reactivity of the C-Cl bond is a key challenge that will be addressed through the selection of highly active catalyst systems.[3]

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the synthesis of biaryl and heteroaryl-aryl structures. It involves the coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide.[4]

A. Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the aryl chloride to a palladium(0) complex. The subsequent transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, is facilitated by a base. The cycle concludes with the reductive elimination of the desired biaryl product, regenerating the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Catalytic Cycle of the Suzuki-Miyaura Reaction

A simplified representation of the Suzuki-Miyaura catalytic cycle.
B. Recommended Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation has emerged as a powerful tool to accelerate reaction rates and improve yields, particularly for less reactive aryl chlorides.[5][6] The following protocol is adapted from established procedures for the coupling of chloro-heterocycles.[1]

Experimental Workflow:

Suzuki_Workflow A Combine Reagents in Microwave Vial B Seal and Place in Microwave Reactor A->B C Irradiate at Set Temperature and Time B->C D Cool and Filter C->D E Aqueous Work-up D->E F Purify by Chromatography E->F caption General workflow for microwave-assisted Suzuki coupling.

A general workflow for microwave-assisted Suzuki coupling.

Reagents and Conditions:

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Role
This compound1.0152.6 mgElectrophile
Arylboronic Acid1.21.2 mmolNucleophile
Pd(PPh₃)₄0.0558 mgCatalyst
K₂CO₃2.0276 mgBase
Dioxane/Water-4 mL / 1 mL (4:1 v/v)Solvent
Reaction Conditions
Temperature-120 °C-
Time-20-40 min-
Atmosphere-Nitrogen or ArgonInert

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add the dioxane/water solvent mixture (5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 20-40 minutes. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-arylimidazo[1,2-a]pyridine.

C. Causality and Optimization Insights
  • Catalyst and Ligand: For challenging substrates like heteroaryl chlorides, a highly active catalyst is crucial. While Pd(PPh₃)₄ is a robust choice, other catalyst systems involving bulky, electron-rich phosphine ligands such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can offer improved performance.[5]

  • Base: The base plays a critical role in the transmetalation step by activating the boronic acid. K₂CO₃ is a common and effective choice. Other bases like Cs₂CO₃ or K₃PO₄ can be screened for optimization.

  • Solvent: A mixture of an organic solvent and water is often optimal. The water helps to dissolve the inorganic base and facilitates the transmetalation step. Dioxane, DME, and toluene are common organic co-solvents.

II. Sonogashira Coupling: Synthesis of Alkynyl-Substituted Imidazo[1,2-a]pyridines

The Sonogashira coupling is a highly reliable method for the formation of C(sp²)-C(sp) bonds, providing access to aryl and heteroaryl alkynes.[3][7] This reaction involves the coupling of a terminal alkyne with an organic halide, co-catalyzed by palladium and copper complexes.

A. Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to the Pd(0) complex occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex. The resulting dialkynylpalladium(II) intermediate undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Cu(I)X To Transmetalation H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base caption Catalytic Cycles of the Sonogashira Reaction

A simplified representation of the Sonogashira catalytic cycles.
B. Recommended Protocol: Sonogashira Coupling

The following protocol is based on conditions optimized for the Sonogashira coupling of chloro-heterocycles.

Reagents and Conditions:

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Role
This compound1.0152.6 mgElectrophile
Terminal Alkyne1.51.5 mmolNucleophile
Pd(PPh₃)₄0.0558 mgCatalyst
CuI0.119 mgCo-catalyst
Triethylamine (Et₃N)3.00.42 mLBase/Solvent
DMF-5 mLSolvent
Reaction Conditions
Temperature-80 °C-
Time-4-12 h-
Atmosphere-Nitrogen or ArgonInert

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 equiv) via syringe.

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynylimidazo[1,2-a]pyridine.

C. Causality and Optimization Insights
  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction. The copper(I) is essential for the activation of the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used to ensure the solubility of the reactants and catalysts.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides. This reaction is particularly valuable for synthesizing arylamines, which are prevalent in pharmaceuticals and agrochemicals.[3]

A. Mechanistic Overview

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. A strong base is required to deprotonate the amine, forming a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) [Ar-Pd(II)(NHR'R'')L2]Cl [Ar-Pd(II)(NHR'R'')L2]Cl Ar-Pd(II)(Cl)L2->[Ar-Pd(II)(NHR'R'')L2]Cl Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]Cl->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'') caption Catalytic Cycle of the Buchwald-Hartwig Amination

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
B. Recommended Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of heteroaryl chlorides, employing a modern catalyst system known for its high activity.[5]

Reagents and Conditions:

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Role
This compound1.0152.6 mgElectrophile
Amine1.21.2 mmolNucleophile
Pd₂(dba)₃0.0218.3 mgPre-catalyst
XPhos0.0838.1 mgLigand
NaOt-Bu1.4134.6 mgBase
Toluene-5 mLSolvent
Reaction Conditions
Temperature-100 °C-
Time-12-24 h-
Atmosphere-Nitrogen or ArgonInert

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and NaOt-Bu (1.4 equiv) under an inert atmosphere.

  • Add this compound (1.0 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Add the amine (1.2 equiv) via syringe.

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours, with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminoimidazo[1,2-a]pyridine derivative.

C. Causality and Optimization Insights
  • Ligand Choice: The success of the Buchwald-Hartwig amination of aryl chlorides is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are essential to promote the oxidative addition and reductive elimination steps.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical for achieving good yields.

IV. Heck Reaction: Alkenylation of Imidazo[1,2-a]pyridine

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It provides a powerful method for the synthesis of substituted alkenes.

A. Mechanistic Overview

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst, completing the cycle.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Alkene Complex Alkene Complex Ar-Pd(II)(Cl)L2->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion HPd(II)(Cl)L2 HPd(II)(Cl)L2 Insertion Product->HPd(II)(Cl)L2 β-Hydride Elimination (Product Release) HPd(II)(Cl)L2->Pd(0)L2 Reductive Elimination (Base) caption Catalytic Cycle of the Heck Reaction

A simplified representation of the Heck reaction catalytic cycle.
B. Recommended Protocol: Heck Reaction

This protocol is adapted from established procedures for the Heck reaction of 2-chloropyridines.[5]

Reagents and Conditions:

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Role
This compound1.0152.6 mgElectrophile
Alkene (e.g., Styrene)1.51.5 mmolNucleophile
Pd(OAc)₂0.024.5 mgPre-catalyst
P(o-tol)₃0.0412.2 mgLigand
Triethylamine (Et₃N)1.50.21 mLBase
DMF or NMP-4 mLSolvent
Reaction Conditions
Temperature-120-140 °C-
Time-12-24 h-
Atmosphere-Nitrogen or ArgonInert

Step-by-Step Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tol)₃ (0.04 equiv), and triethylamine (1.5 equiv).

  • Add the alkene (1.5 equiv) and the solvent (DMF or NMP, 4 mL).

  • Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

C. Causality and Optimization Insights
  • Catalyst and Ligand: For electron-deficient heteroaryl chlorides, phosphine ligands are generally required to facilitate the reaction. Tri(o-tolyl)phosphine is a classic choice, but other ligands can be screened. Phosphine-free conditions are sometimes possible, especially with more reactive halides or in the presence of phase-transfer catalysts.

  • Base: An organic base like triethylamine is commonly used to neutralize the HX generated. Inorganic bases like K₂CO₃ can also be employed.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically necessary to achieve the temperatures required for the coupling of less reactive chlorides.

V. Summary and Outlook

Palladium-catalyzed cross-coupling reactions offer a robust and versatile toolbox for the functionalization of the this compound scaffold. By carefully selecting the appropriate reaction type and optimizing the conditions, researchers can efficiently synthesize a diverse array of substituted imidazo[1,2-a]pyridines for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of these powerful synthetic transformations.

References

The Versatile Workhorse of Medicinal Chemistry: Application Notes and Protocols for 2-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of a Halogen

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] This bicyclic heterocyclic system is the backbone of numerous marketed drugs, including the sedative-hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone, showcasing its remarkable therapeutic versatility.[1][5] The scaffold's broad spectrum of pharmacological activities—spanning anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular properties—stems from its unique electronic and steric features, which allow for diverse interactions with various biological targets.[1][6][7]

The strategic introduction of a chlorine atom at the 2-position of the imidazo[1,2-a]pyridine ring system transforms this already valuable scaffold into a highly versatile and reactive building block for drug discovery. The electron-withdrawing nature of the chlorine atom activates the C2 position for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the systematic and efficient introduction of a wide range of molecular fragments, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and derivatization of 2-chloroimidazo[1,2-a]pyridine, empowering researchers to leverage this powerful intermediate in their drug discovery endeavors.

Diagram: The Central Role of this compound in Medicinal Chemistry

G cluster_synthesis Synthesis cluster_reactions Key Transformations cluster_products Diverse Scaffolds for Drug Discovery Imidazo[1,2-a]pyridin-2(3H)-one Imidazo[1,2-a]pyridin-2(3H)-one POCl3 POCl3 Imidazo[1,2-a]pyridin-2(3H)-one->POCl3 Chlorination This compound This compound POCl3->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling R-B(OH)2 Pd Catalyst Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination R1R2NH Pd Catalyst Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling R-C≡CH Pd/Cu Catalyst Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu-H 2-Aryl-imidazo[1,2-a]pyridines 2-Aryl-imidazo[1,2-a]pyridines Suzuki Coupling->2-Aryl-imidazo[1,2-a]pyridines 2-Amino-imidazo[1,2-a]pyridines 2-Amino-imidazo[1,2-a]pyridines Buchwald-Hartwig Amination->2-Amino-imidazo[1,2-a]pyridines 2-Alkynyl-imidazo[1,2-a]pyridines 2-Alkynyl-imidazo[1,2-a]pyridines Sonogashira Coupling->2-Alkynyl-imidazo[1,2-a]pyridines 2-Thioether-imidazo[1,2-a]pyridines 2-Thioether-imidazo[1,2-a]pyridines Nucleophilic Substitution->2-Thioether-imidazo[1,2-a]pyridines

Caption: Synthetic utility of this compound.

Protocols: Synthesis and Derivatization

Protocol 1: Synthesis of this compound

The synthesis of the title compound is most effectively achieved through the chlorination of the corresponding imidazo[1,2-a]pyridin-2(3H)-one. This precursor can be synthesized from readily available 2-aminopyridine and an α-haloester followed by cyclization. The subsequent chlorination with phosphorus oxychloride (POCl₃) provides a reliable route to the desired 2-chloro derivative.[8][9]

Step 1: Synthesis of Imidazo[1,2-a]pyridin-2(3H)-one

  • Materials: 2-aminopyridine, ethyl 2-chloroacetate, sodium ethoxide, ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 2-aminopyridine at room temperature.

    • Stir the mixture for 30 minutes, then add ethyl 2-chloroacetate dropwise.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

    • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

  • Materials: Imidazo[1,2-a]pyridin-2(3H)-one, phosphorus oxychloride (POCl₃), pyridine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend imidazo[1,2-a]pyridin-2(3H)-one in an excess of phosphorus oxychloride.

    • Add a catalytic amount of pyridine.

    • Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C2 position serves as an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[10][11][12]

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF/water).

  • General Procedure:

    • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent.

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃Dioxane/H₂O90892
3-Pyridylboronic acidPd(OAc)₂/SPhos (2)Cs₂CO₃Toluene1101678

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of 2-amino-substituted imidazo[1,2-a]pyridines, which are prevalent in bioactive molecules.[2][13][14]

  • Materials: this compound, primary or secondary amine, palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., BINAP, Xantphos, DavePhos), strong base (e.g., NaOt-Bu, K₃PO₄).

  • General Procedure:

    • In a glovebox, charge a reaction tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-1.5 times the Pd), and the base (1.4-2.0 equiv).

    • Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

    • Add the anhydrous, degassed solvent (e.g., toluene, dioxane).

    • Seal the tube and heat to 80-110 °C for 12-24 hours.

    • Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

The Sonogashira coupling allows for the introduction of alkyne functionalities, which are valuable for further transformations or as key pharmacophoric elements.[1][15][16]

  • Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (e.g., triethylamine, diisopropylamine), solvent (e.g., THF, DMF).

  • General Procedure:

    • To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in the solvent, add the palladium catalyst (2-5 mol%) and CuI (5-10 mol%).

    • Add the amine base and stir the reaction mixture at room temperature to 60 °C under an inert atmosphere.

    • Monitor the reaction until the starting material is consumed.

    • Dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the imidazo[1,2-a]pyridine ring, further enhanced by the C2-chloro substituent, facilitates nucleophilic aromatic substitution with strong nucleophiles.

The introduction of sulfur-containing moieties can significantly modulate the physicochemical and biological properties of a molecule.[3][17][18][19]

  • Materials: this compound, thiol, base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, DMSO).

  • General Procedure:

    • To a solution of the thiol (1.1 equiv) in the solvent, add the base at 0 °C to generate the thiolate in situ.

    • Add a solution of this compound (1.0 equiv) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic phase, dry, and remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

Structure-Activity Relationship (SAR) Insights and Drug Development

The derivatization of the 2-position of the imidazo[1,2-a]pyridine scaffold has been a fruitful strategy in numerous drug discovery programs. The ability to rapidly generate libraries of analogs using the protocols described above allows for a systematic exploration of SAR.

  • Kinase Inhibitors: The introduction of various aryl and heteroaryl groups at the C2 position has led to the discovery of potent inhibitors of various kinases, such as p38 MAP kinase and Aurora kinases, which are implicated in cancer and inflammatory diseases.

  • Antitubercular Agents: A notable example is the development of imidazo[1,2-a]pyridine-based compounds as potent antitubercular agents. SAR studies have shown that the nature of the substituent at the C2 position is critical for activity against Mycobacterium tuberculosis.[6]

  • Antiviral and Anticancer Compounds: The diverse functionalities that can be introduced at the C2 position have led to the identification of compounds with significant antiviral and anticancer activities.

Diagram: Workflow for SAR Exploration

SAR_Workflow Start This compound Coupling Parallel Synthesis (Suzuki, Buchwald-Hartwig, Sonogashira, SₙAr) Start->Coupling Library Library of C2-Substituted Imidazo[1,2-a]pyridines Coupling->Library Screening High-Throughput Biological Screening Library->Screening Data SAR Data Analysis Screening->Data Data->Coupling Iterative Design Optimization Lead Optimization Data->Optimization Identify Hits and Trends Candidate Drug Candidate Optimization->Candidate

Caption: A typical workflow for SAR studies.

Conclusion

This compound is a powerful and versatile building block that provides a gateway to a vast array of medicinally relevant compounds. Its facile synthesis and amenability to a wide range of functionalization reactions, particularly palladium-catalyzed cross-couplings, make it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the exploration of the rich chemical space surrounding the imidazo[1,2-a]pyridine scaffold, ultimately accelerating the discovery of new and improved therapeutic agents.

References

The Versatile Synthon: Applications of 2-Chloroimidazo[1,2-a]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have shown promise in various therapeutic areas, including as anticancer, antiviral, and anti-inflammatory agents.[2] Central to the synthesis of diverse libraries of these valuable molecules is the strategic functionalization of the imidazo[1,2-a]pyridine core. Among the various starting materials, 2-chloroimidazo[1,2-a]pyridine emerges as a highly versatile and reactive intermediate, amenable to a suite of powerful cross-coupling reactions that enable the facile introduction of carbon-carbon and carbon-nitrogen bonds.

This technical guide provides an in-depth exploration of the application of this compound in three of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of C(sp²)-C(sp²) bonds, offering a robust and highly functional group tolerant approach to biaryl and heterobiaryl structures.[3][4][5] In the context of this compound, this reaction allows for the direct attachment of a wide range of aryl and heteroaryl moieties at the 2-position, a critical step in the synthesis of many pharmaceutical candidates.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary organometallic steps.[3] The choice of palladium catalyst, ligand, and base is paramount for an efficient reaction, particularly with electron-rich heterocyclic chlorides which can be challenging substrates. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have significantly broadened the scope and utility of this reaction for heteroaryl chlorides.[6]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Complex Imidazopyridyl-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Imidazopyridyl-Pd(II)-Ar(L2) Transmetalation->Pd(II)_Aryl_Complex Aryl_Boronic_Acid Ar-B(OH)2 + Base Aryl_Boronic_Acid->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Arylimidazo[1,2-a]pyridine Reductive_Elimination->Product

Suzuki-Miyaura Catalytic Cycle
Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for the coupling of chloro-heterocycles.[7][8] Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (1.2-2.0 equiv relative to Pd), and the base (2.0-3.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with vigorous stirring. Reaction temperatures typically range from 80 to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane11080-92
Pd(PPh₃)₄Na₂CO₃DMF/H₂O9070-85

Note: Yields are representative and highly dependent on the specific arylboronic acid used.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction provides a direct route to 2-alkynylimidazo[1,2-a]pyridines, which are valuable intermediates for further transformations or as final products in their own right, finding use in materials science and as precursors to complex heterocyclic systems.[12]

Mechanistic Rationale

The Sonogashira reaction is co-catalyzed by palladium and copper(I) complexes.[9][11] The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[11] The choice of an amine base is crucial, as it serves both to neutralize the HX generated and to act as a solvent in many cases.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Complex Imidazopyridyl-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation_Pd Transmetalation Pd(II)_Complex->Transmetalation_Pd Pd(II)_Alkynyl_Complex Imidazopyridyl-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Pd(II)_Alkynyl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Alkynylimidazo[1,2-a]pyridine Reductive_Elimination->Product Terminal_Alkyne R-C≡C-H Copper_Acetylide R-C≡C-Cu Terminal_Alkyne->Copper_Acetylide Cu(I), Base Copper_Acetylide->Transmetalation_Pd Base Base

Sonogashira Catalytic Cycles
Protocol: General Procedure for the Sonogashira Coupling of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of chloro-heterocycles.[1][13] Careful exclusion of oxygen is important for optimal results.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.

  • The reaction can often be run at room temperature or with gentle heating (40-80 °C) to drive it to completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[10][14][15] This reaction is particularly valuable for accessing 2-aminoimidazo[1,2-a]pyridine derivatives, which are important pharmacophores.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[14][15] A key step is the deprotonation of the amine by a strong base to form a more nucleophilic amide, which then displaces the halide from the palladium center. The choice of a bulky, electron-rich phosphine ligand is often critical to facilitate both the oxidative addition and the final reductive elimination steps.[16]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)_Complex Imidazopyridyl-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Pd(II)_Amido_Complex Imidazopyridyl-Pd(II)-NR2(L2) Amine_Coordination->Pd(II)_Amido_Complex Deprotonation Amine R2NH + Base Amine->Amine_Coordination Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Aminoimidazo[1,2-a]pyridine Reductive_Elimination->Product

Buchwald-Hartwig Amination Catalytic Cycle
Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol is based on well-established procedures for the amination of aryl chlorides.[14][16] The use of a strong, non-nucleophilic base is critical for success.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos, BrettPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous solvent (e.g., toluene, THF, 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium precatalyst (1-3 mol%) and the base (1.2-1.5 equiv).

  • Add the this compound (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. Temperatures typically range from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound stands out as a pivotal building block in the synthesis of functionalized imidazo[1,2-a]pyridine derivatives. Its reactivity in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides medicinal and materials chemists with a powerful and versatile toolkit for molecular diversification. The protocols outlined herein, grounded in established chemical principles, offer a solid foundation for researchers to explore the rich synthetic potential of this important heterocyclic synthon. As with any synthetic procedure, careful optimization of reaction conditions for each specific substrate combination is key to achieving high yields and purity.

References

Application Notes & Protocols: One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a preeminent example of a "privileged scaffold" in medicinal chemistry.[1][2] This fused bicyclic nitrogen heterocycle is the foundational structure for numerous marketed drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties, making it a focal point of intensive research in drug development.[1][5]

The power of the imidazo[1,2-a]pyridine scaffold lies in its rigid structure and its capacity for substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. One-pot multicomponent reactions (MCRs) have emerged as the most elegant and efficient strategies for synthesizing libraries of these derivatives.[3] MCRs offer significant advantages over traditional multi-step syntheses, including operational simplicity, higher atom economy, reduced reaction times, and lower environmental impact, which are critical considerations in modern pharmaceutical research.[3][6]

This guide provides detailed protocols and expert insights into two robust and widely adopted one-pot methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives: the Groebke–Blackburn–Bienaymé (GBB) three-component reaction and a green, microwave-assisted condensation involving the in situ generation of α-haloketones.

Protocol 1: Groebke–Blackburn–Bienaymé (GBB) Three-Component Synthesis

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful isocyanide-based multicomponent reaction (I-MCR) that provides direct access to 3-aminoimidazo[1,2-a]pyridine derivatives.[7] It is a variation of the Ugi reaction and stands as one of the most efficient methods for constructing this scaffold.[3][8]

Principle & Underlying Mechanism

The reaction proceeds via an acid-catalyzed condensation of a 2-aminopyridine with an aldehyde to form a Schiff base (imine). The isocyanide then undergoes a formal [4+1] cycloaddition with the protonated imine intermediate. Subsequent tautomerization leads to the stable, aromatic imidazo[1,2-a]pyridine product.[3][9] The elegance of this reaction lies in its convergence, where three distinct starting materials are combined in a single operation to rapidly generate molecular complexity.

GBB_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: [4+1] Cycloaddition cluster_2 Step 3: Cyclization & Aromatization 2-Aminopyridine 2-Aminopyridine Imine_Intermediate Imine Intermediate 2-Aminopyridine->Imine_Intermediate + Aldehyde, H+ Aldehyde Aldehyde Cycloadduct Nitrile Ylide Intermediate Imine_Intermediate->Cycloadduct + Isocyanide Imine_Intermediate->Cycloadduct Isocyanide Isocyanide Final_Product Imidazo[1,2-a]pyridine Cycloadduct->Final_Product Intramolecular Cyclization Cycloadduct->Final_Product

Caption: Mechanism of the GBB Reaction.
Detailed Experimental Protocol

This protocol is adapted from a procedure for synthesizing quinazolin-2-one-fused imidazo[1,2-a]pyridines, demonstrating a robust application of the GBB reaction.[3]

Materials:

  • 2-Aminopyridine derivative (1.35 mmol, 1.35 equiv.)

  • Isatin or other aldehyde/ketone (1.0 mmol, 1.0 equiv.)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.35 mmol, 1.35 equiv.)

  • Perchloric acid (HClO₄, 70% in H₂O) (1.0 mmol, 1.0 equiv.)

  • n-Butanol (n-BuOH) (4 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminopyridine derivative (1.35 mmol), the isatin derivative (1.0 mmol), and the isocyanide (1.35 mmol).

  • Add n-butanol (4 mL) to the flask to dissolve or suspend the reactants.

  • Expert Note: The use of a slight excess of the 2-aminopyridine and isocyanide can significantly improve the yield by driving the reaction equilibrium towards the product.[3]

  • Carefully add perchloric acid (1.0 mmol) to the mixture while stirring. Caution: Perchloric acid is a strong oxidizing agent and should be handled with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux (approx. 118 °C for n-BuOH) and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Causality Insight: Protic solvents with medium polarity, such as n-butanol, are often optimal. They are effective at solvating the intermediates while often allowing the final, more rigid heterocyclic product to precipitate upon formation or cooling, which simplifies purification.[3]

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the collected precipitate with cold ethanol to remove any residual starting materials or solvent.

  • Dry the solid product under vacuum to afford the purified imidazo[1,2-a]pyridine derivative. Further purification by column chromatography or recrystallization may be performed if necessary.

Data Summary: Reaction Scope & Yields

The GBB reaction is highly versatile and accommodates a wide range of substituents on all three components.

Entry2-Aminopyridine (R¹)Isatin (R²)Isocyanide (R³)Yield (%)
1HHt-Butyl42
24-ClHt-Butyl45
34-MeHt-Butyl40
4H5-OMet-Butyl55
5H5-Clt-Butyl38
64-Cl5-ClCyclohexyl41
74-Br5-BrCyclohexyl35

Data adapted from Ye et al., 2016.[3] Conditions: 2-aminopyridine (1.35 eq), isatin (1.0 eq), isocyanide (1.35 eq), HClO₄ (1.0 eq), n-BuOH, reflux.

Trustworthiness: The protocol is self-validating as the reaction's success is not highly sensitive to the electronic properties of the substituents on the aromatic rings, indicating a robust and broadly applicable method.[3] The primary limitation is the commercial availability and handling of isocyanides, which can be volatile and malodorous, although one-pot procedures for their in situ generation are available.[10][11]

Protocol 2: Microwave-Assisted Green Synthesis via In Situ Halogenation

This modern approach circumvents the need to handle lachrymatory and unstable α-haloketones by generating them in situ from stable ketone precursors. The use of microwave irradiation and environmentally benign solvents aligns with the principles of green chemistry.[12]

Principle & Underlying Mechanism

The reaction begins with the α-bromination of an aromatic ketone using N-bromosuccinimide (NBS). The resulting α-bromoketone is not isolated but immediately reacts with a 2-aminopyridine in the same pot. The reaction proceeds via an initial Sₙ2 reaction where the endocyclic nitrogen of the 2-aminopyridine displaces the bromide. This is followed by an intramolecular condensation between the exocyclic amine and the ketone, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine.[13]

Haloketone_Mechanism cluster_0 Step 1: In Situ Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Intramolecular Cyclization & Dehydration Ketone Ketone BromoKetone α-Bromoketone Ketone->BromoKetone + NBS, μW NBS NBS Intermediate Cyclization Precursor BromoKetone->Intermediate + 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine Final_Product Imidazo[1,2-a]pyridine Intermediate->Final_Product - H₂O

Caption: Mechanism of the In Situ Halogenation Route.
Detailed Experimental Protocol

This protocol is adapted from a microwave-assisted, one-pot procedure using lemon juice as a natural, acidic, and aqueous medium.[12]

Materials:

  • Aromatic ketone (e.g., acetophenone) (5.0 mmol, 1.0 equiv.)

  • N-Bromosuccinimide (NBS) (5.0 mmol, 1.0 equiv.)

  • 2-Aminopyridine derivative (5.0 mmol, 1.0 equiv.)

  • Lemon juice (10 mL) or a mixture of PEG-400 and water (1:2).[13]

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic ketone (5.0 mmol) and NBS (5.0 mmol).

  • Add lemon juice (10 mL) as the solvent and catalyst.

  • Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 400W until the reaction temperature reaches 85 °C.

  • Expert Note: The first step is the α-bromination. This can be monitored by taking a small aliquot and running a TLC. The disappearance of the starting ketone spot indicates completion.

  • Once the bromination is complete, cool the vessel, open it carefully, and add the 2-aminopyridine derivative (5.0 mmol).

  • Reseal the vessel and continue microwave irradiation at 400W and 85 °C until the reaction is complete (typically 10-20 minutes, monitor by TLC).

  • Causality Insight: Microwave irradiation dramatically accelerates the rate of reaction by efficient and uniform heating, significantly reducing reaction times compared to conventional heating.[14] The acidic nature of lemon juice catalyzes both the enolization required for bromination and the final dehydration step.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • A solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with cold water to remove any inorganic salts and succinimide by-product.

  • Recrystallize the crude product from aqueous ethanol to obtain the pure imidazo[1,2-a]pyridine derivative.

Data Summary: Green Synthesis Scope & Yields

This method is effective for a variety of substituted acetophenones.

EntryAromatic Ketone (R¹)2-Aminopyridine (R²)Yield (%)
1PhenylH92
24-BromophenylH95
34-ChlorophenylH94
44-NitrophenylH96
54-MethylphenylH88
64-MethoxyphenylH85
7Phenyl5-Methyl90

Yields represent isolated yields after recrystallization. Data adapted from Borad et al., 2020.[12]

Trustworthiness: This protocol is self-validating through its high yields and clean reaction profiles. The effect of substituents follows predictable chemical principles: electron-withdrawing groups on the ketone generally increase the reaction rate and yield due to the increased electrophilicity of the carbonyl carbon and stabilization of intermediates.[13]

General Experimental Workflow & Troubleshooting

A successful synthesis relies on a systematic workflow from setup to analysis.

Workflow A Reagent Preparation (Stoichiometry Check) B One-Pot Reaction Setup (Conventional or Microwave) A->B C Reaction Monitoring (TLC, LC-MS) B->C C->B Incomplete D Work-up & Isolation (Filtration / Extraction) C->D Complete E Purification (Recrystallization / Chromatography) D->E F Characterization (NMR, HRMS, mp) E->F

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating the Synthesis of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and material science, forming the structural basis for a range of therapeutic agents such as Zolpidem, Alpidem, and Saripidem.[1] The diverse biological activities associated with this moiety, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties, have driven continuous efforts to develop efficient and sustainable synthetic methodologies.[2][3] Traditional synthesis methods often require long reaction times, harsh conditions, and the use of hazardous solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[4][5] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[6][7] This is due to the efficient and uniform heating of the reaction mixture through direct interaction of microwaves with polar molecules, leading to higher yields, cleaner reactions, and often, the ability to conduct reactions under solvent-free or greener solvent conditions.[4][8] This application note provides a detailed guide to the microwave-assisted synthesis of imidazo[1,2-a]pyridines, offering mechanistic insights and robust protocols for researchers in drug discovery and organic synthesis.

Mechanistic Insights into the Microwave-Promoted Formation of Imidazo[1,2-a]pyridines

The most common pathway for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps. Microwave irradiation significantly accelerates these steps.

A plausible mechanism for this transformation is as follows[9]:

  • N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-bromoketone. This forms an N-phenacylpyridinium bromide intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate.

  • Dehydration: Subsequent elimination of a water molecule results in the formation of the aromatic imidazo[1,2-a]pyridine ring.

The application of microwave energy is particularly beneficial as it can favor polar transition states, thus accelerating the key bond-forming steps.[4]

Microwave-Assisted Imidazo[1,2-a]pyridine Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_microwave Microwave Irradiation 2-Aminopyridine 2-Aminopyridine N-phenacylpyridinium bromide N-phenacylpyridinium bromide 2-Aminopyridine->N-phenacylpyridinium bromide N-Alkylation alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->N-phenacylpyridinium bromide Cyclic hemiaminal Cyclic hemiaminal N-phenacylpyridinium bromide->Cyclic hemiaminal Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclic hemiaminal->Imidazo[1,2-a]pyridine Dehydration (-H2O) Microwave Microwave Energy N-Alkylation N-Alkylation Microwave->N-Alkylation Intramolecular Cyclization Intramolecular Cyclization Microwave->Intramolecular Cyclization Dehydration (-H2O) Dehydration (-H2O) Microwave->Dehydration (-H2O)

Caption: General mechanism of microwave-assisted imidazo[1,2-a]pyridine synthesis.

Key Parameters and Considerations in Microwave Synthesis

The success of a microwave-assisted synthesis of imidazo[1,2-a]pyridines hinges on the careful selection of several key parameters:

  • Starting Materials: The choice of substituted 2-aminopyridines and α-haloketones allows for the generation of a diverse library of imidazo[1,2-a]pyridine derivatives. Electron-withdrawing groups on the acetophenone can increase the reaction rate and yield.[9]

  • Solvent: While some protocols are solvent-free, the choice of solvent is crucial for efficient microwave heating.[2][10] Polar solvents like ethanol, water, or even lemon juice can be excellent choices as they couple efficiently with microwaves.[1][11] The use of green solvents is a significant advantage of this methodology.[1]

  • Catalyst: Many microwave-assisted syntheses of imidazo[1,2-a]pyridines proceed efficiently without a catalyst.[1][10] In some cases, a mild acid catalyst like p-toluenesulfonic acid or an eco-friendly catalyst like ammonium chloride may be employed to facilitate the reaction.[12][13][14]

  • Microwave Parameters:

    • Temperature: Precise temperature control is a key advantage of modern microwave reactors and helps in preventing the formation of byproducts.[6]

    • Power: The applied microwave power determines the rate of heating.

    • Time: As microwave synthesis is rapid, reaction times are significantly shorter than conventional methods, typically in the range of a few minutes.[2][6]

Detailed Application Protocols

Here we present a selection of robust and reproducible protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.

Protocol 1: Catalyst-Free, One-Pot Synthesis in a Green Solvent

This protocol highlights an environmentally benign approach using water as a solvent and avoiding the need for a catalyst.[1]

Principle: This method leverages the high polarity of water for efficient microwave absorption and promotes the reaction between a 2-aminonicotinic acid derivative and chloroacetaldehyde. The reaction proceeds to completion in a short time with high yields.[1]

Experimental Workflow:

Protocol1_Workflow Start Start Reactants 2-aminonicotinic acid derivative (1 mmol) Chloroacetaldehyde (1 mmol) Water (5 mL) Start->Reactants Microwave_Irradiation Microwave Irradiation (e.g., 30 min) Reactants->Microwave_Irradiation Cooling_Workup Cool to RT Filter solid product Microwave_Irradiation->Cooling_Workup Purification Recrystallization Cooling_Workup->Purification Product Imidazo[1,2-a]pyridine derivative Purification->Product

Caption: Workflow for catalyst-free synthesis of imidazo[1,2-a]pyridines.

Step-by-Step Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1 mmol).

  • Add water (5 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 30 minutes, maintaining a temperature appropriate for the specific substrates (typically determined through optimization).

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Representative Data:

Entry2-Aminopyridine DerivativeYield (%)[1]Reaction Time (min)[1]
12-aminonicotinic acid9530
26-methyl-2-aminonicotinic acid9230
36-chloro-2-aminonicotinic acid9430
Protocol 2: One-Pot, Three-Component Synthesis under Solvent-Free Conditions

This protocol describes a highly efficient, one-pot, three-component reaction of pyridines, α-bromoketones, and ammonium acetate under solvent-free microwave irradiation.[2]

Principle: The reaction proceeds via the in situ formation of N-phenacylpyridinium bromides, which then react with ammonium acetate under microwave heating to afford the corresponding imidazo[1,2-a]pyridines in excellent yields.[2] This method is advantageous due to its short reaction times, high yields, and the use of simple starting materials.[2]

Step-by-Step Procedure:

  • In a suitable vessel, prepare the N-phenacylpyridinium bromide in situ by reacting the pyridine (1 mmol) with the α-bromoketone (1 mmol) in a minimal amount of a volatile solvent like CH2Cl2 at room temperature.

  • Remove the solvent under reduced pressure.

  • To the resulting salt, add ammonium acetate (1.2 mmol).

  • Place the vessel in a microwave reactor and irradiate at a high temperature (e.g., 180 °C) for a short duration (e.g., 4 minutes).

  • After cooling, the reaction mixture can be purified directly by column chromatography on silica gel.

Representative Data:

EntryPyridineα-BromoketoneYield (%)[2]Reaction Time (min)[2]
1Pyridine2-bromoacetophenone984
24-Methylpyridine2-bromoacetophenone954
3Pyridine2-bromo-4'-methylacetophenone964
Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines. Microwave assistance can significantly accelerate this multicomponent reaction.[14][15]

Principle: This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a catalyst like ammonium chloride, to rapidly generate diverse imidazo[1,2-a]pyridine derivatives.[14]

Step-by-Step Procedure:

  • To a microwave vial, add the 2-aminopyridine (1 mmol), the aldehyde (1 mmol), and a catalytic amount of ammonium chloride (20 mol%).

  • Add a suitable solvent such as ethanol (3 mL).

  • Heat the mixture in the microwave reactor (e.g., at 80 °C) for a short period (e.g., 20 minutes).

  • Add the isocyanide (1.2 mmol) to the reaction mixture.

  • Continue microwave irradiation under the same conditions for an additional 15 minutes.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Representative Data:

EntryAldehydeIsocyanideYield (%)[14]Reaction Time (min)[14]
14-Oxo-4H-chromene-3-carbaldehydetert-Butyl isocyanide3635
24-Oxo-4H-chromene-3-carbaldehydeCyclohexyl isocyanide3235

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of imidazo[1,2-a]pyridines, offering substantial improvements in reaction times, yields, and environmental impact compared to conventional methods.[5][8] The protocols outlined in this application note provide researchers with reliable and efficient methods to access a wide range of these valuable heterocyclic compounds. The continued exploration of novel multicomponent reactions, the use of increasingly benign catalysts and solvents, and the application of flow chemistry in conjunction with microwave heating are expected to further enhance the sustainable and scalable synthesis of imidazo[1,2-a]pyridine derivatives for various applications in medicine and beyond.

References

Synthesis of Novel Imidazo[1,2-a]pyridine-Based Compounds for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic aromatic system, composed of a fused pyridine and imidazole ring, imparts favorable physicochemical properties, allowing it to interact with a wide array of biological targets. This has led to the development of successful drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Soraprazan (an antiulcer agent).[2][3][4][5] The therapeutic potential of this scaffold continues to be explored, with derivatives showing promise as anticancer, antituberculosis, antiviral, and anti-inflammatory agents.[2][3][6][7][8][9]

This guide provides an in-depth exploration of key synthetic strategies for novel imidazo[1,2-a]pyridine-based compounds, tailored for researchers and professionals in drug discovery and development. We will delve into the mechanistic underpinnings of these reactions, offering both generalized and specific, validated protocols.

Strategic Approaches to the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several elegant and efficient synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we focus on two powerful and widely adopted strategies: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the classical condensation with α-halocarbonyl compounds.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Approach to Diversity

The GBB reaction is a one-pot, three-component reaction that provides rapid access to 3-aminoimidazo[1,2-a]pyridines.[10][11][12] This methodology is highly valued in drug discovery for its efficiency and the ability to generate diverse libraries of compounds by simply varying the three starting components: a 2-aminopyridine, an aldehyde, and an isocyanide.[13][14]

Causality Behind the Experimental Choices: The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the aldehyde carbonyl for nucleophilic attack by the 2-aminopyridine.[15] The subsequent intramolecular cyclization and rearrangement lead to the formation of the fused heterocyclic system. The choice of solvent and catalyst can significantly influence the reaction rate and yield.

Workflow for the Groebke-Blackburn-Bienaymé Reaction

GBB_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product R1 2-Aminopyridine Mix Mix Reactants & Catalyst R1->Mix R2 Aldehyde R2->Mix R3 Isocyanide R3->Mix RC Solvent (e.g., MeOH) Catalyst (e.g., NH4Cl) Room Temperature or Heating React Stir/Heat for specified time Mix->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Prod 3-Aminoimidazo[1,2-a]pyridine Derivative Purify->Prod

Caption: General workflow for the GBB multicomponent reaction.

Detailed Protocol: Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

This protocol is adapted from a reported ultrasound-assisted synthesis, modified here for standard laboratory conditions.[10]

Materials:

  • Furfural (1.0 mmol, 96.1 mg)

  • 2-Aminopyridine (1.0 mmol, 94.1 mg)

  • Cyclohexyl isocyanide (1.0 mmol, 109.2 mg)

  • Ammonium chloride (NH₄Cl) (0.1 mmol, 5.35 mg)

  • Methanol (5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminopyridine (94.1 mg, 1.0 mmol) and methanol (5 mL). Stir until the solid is dissolved.

  • Add furfural (96.1 mg, 1.0 mmol) and ammonium chloride (5.35 mg, 0.1 mmol) to the solution.

  • Finally, add cyclohexyl isocyanide (109.2 mg, 1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and wash it with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Results: The reaction should yield the product as an oil in moderate to good yields (e.g., 67-86%).[10] The structure can be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Compound Yield ¹H NMR (500 MHz, CDCl₃) δ ppm ¹³C NMR (126 MHz, CDCl₃) δ ppm HRMS (ESI-TOF) m/z
N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine~80%8.39 (s, 1H), 7.48–7.44 (m, 2H), 7.12 (d, J = 9.2 Hz, 1H), 6.85 (s, 1H), 6.49–6.48 (m, 1H), 3.58 (s, 1H), 2.90 (t, J = 10.3 Hz, 2H), 1.81 (d, J = 11.5 Hz, 3H), 1.68 (d, J = 9.0 Hz, 3H), 1.57–1.56 (m, 2H), 1.26–1.11 (m, 9H)149.4, 142.5, 140.9, 130.5, 129.2, 126.3, 123.7, 118.2, 117.2, 111.9, 108.1, 97.8, 57.5, 34.2, 25.7, 25.1[M+H]⁺ calcd. for C₁₈H₁₉N₄O⁺ 307.1553, found 307.1509

Note: NMR and HRMS data are representative and based on similar compounds reported in the literature.[10]

Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds

This is a classical and robust method for the synthesis of 2-substituted or 2,3-disubstituted imidazo[1,2-a]pyridines.[16] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine with the α-halocarbonyl compound, followed by an intramolecular cyclization.

Causality Behind the Experimental Choices: The first step is a nucleophilic substitution where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound.[16][17] This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, which upon dehydration, yields the aromatic imidazo[1,2-a]pyridine. The reaction can often be performed without a catalyst, although a base is sometimes added to neutralize the hydrogen halide formed during the reaction.[13]

Reaction Mechanism: Condensation of 2-Aminopyridine with an α-Bromoketone

Condensation_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product AP 2-Aminopyridine Alkylation N-Alkylation AP->Alkylation BK α-Bromoketone BK->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration IP Imidazo[1,2-a]pyridine Dehydration->IP Aromatization

Caption: Key steps in the synthesis of imidazo[1,2-a]pyridines via condensation.

Detailed Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is based on a catalyst- and solvent-free method.[16]

Materials:

  • 2-Aminopyridine (1.0 mmol, 94.1 mg)

  • 2-Bromoacetophenone (1.0 mmol, 199.0 mg)

  • Sodium bicarbonate (optional, for work-up)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a clean, dry reaction vial, combine 2-aminopyridine (94.1 mg, 1.0 mmol) and 2-bromoacetophenone (199.0 mg, 1.0 mmol).

  • Heat the mixture at 60 °C with stirring. The reaction mixture will typically melt and then solidify as the product forms.

  • Monitor the reaction by TLC until the starting materials are consumed (usually within 1-2 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the solid residue in dichloromethane (20 mL).

  • Wash the organic solution with a saturated solution of sodium bicarbonate (2 x 15 mL) to remove any HBr formed, followed by water (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-phenylimidazo[1,2-a]pyridine.

Expected Results: This efficient method should provide the product in high yield. The purity and identity can be confirmed by melting point determination and spectroscopic analysis.

Property Expected Value
AppearanceWhite to off-white solid
Yield>90%
Melting Point135-137 °C

The Role of Imidazo[1,2-a]pyridines in Drug Discovery

The synthetic accessibility and the ability to readily functionalize the imidazo[1,2-a]pyridine core make it an exceptionally attractive scaffold for generating compound libraries for high-throughput screening. The diverse biological activities reported for this class of compounds underscore its importance.[3][9] For instance, derivatives have been developed as potent inhibitors of various kinases, as antitubercular agents targeting enzymes like QcrB, and as modulators of Wnt/β-catenin signaling.[2][7][18]

Signaling Pathway Example: Inhibition of Wnt/β-catenin Signaling

Wnt_Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl GSK3b GSK-3β Dvl->GSK3b inhibition bCat β-catenin GSK3b->bCat phosphorylation (leads to degradation) TCF TCF/LEF bCat->TCF translocation to nucleus TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF->TargetGenes activation IMP Imidazo[1,2-a]pyridine Derivative IMP->bCat inhibition of signaling

Caption: Simplified Wnt/β-catenin pathway and a point of inhibition.

Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[18] These compounds can downregulate the expression of key target genes like c-myc and cyclin D1, thereby inhibiting cancer cell proliferation.[18]

Conclusion and Future Directions

The synthetic methodologies outlined in this guide represent powerful tools for the creation of novel imidazo[1,2-a]pyridine-based compounds. The GBB reaction offers a rapid route to diverse 3-amino substituted derivatives, while the classical condensation with α-halocarbonyls provides a reliable method for accessing other substitution patterns. The continued exploration of new synthetic routes, including C-H functionalization and novel multicomponent reactions, will undoubtedly expand the chemical space accessible to medicinal chemists.[13][19] Given the broad spectrum of biological activities associated with this scaffold, the imidazo[1,2-a]pyridine core will remain a cornerstone of drug discovery efforts for the foreseeable future.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 2-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 2-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and mastering its functionalization via cross-coupling is a critical skill.

This document moves beyond generic protocols to provide a focused, in-depth troubleshooting guide and FAQ section. We will explore the causal relationships behind common experimental failures and provide data-driven solutions to guide your optimization efforts.

Troubleshooting Guide: From Reaction Failure to Success

Encountering issues with a Suzuki coupling, especially with an electron-deficient heteroaryl chloride, is a common experience. This section is structured to help you diagnose the problem, understand the underlying chemical principles, and implement a logical solution.

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Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Q1: My reaction shows very low or no conversion to the desired product. Where do I start?

A1: Low or no yield is the most common issue and typically points to a problem in one of four areas: reagent quality, reaction setup, catalyst system, or reaction parameters.

  • 1. Reagent & Solvent Integrity:

    • The Problem: The Suzuki-Miyaura reaction is sensitive to impurities, oxygen, and water (though a controlled amount of water is often beneficial). Boronic acids, especially heteroaryl ones, can degrade on the shelf via protodeboronation.[1][2] Solvents must be anhydrous and pure.

    • The Solution:

      • Verify Boronic Acid/Ester: Use a freshly purchased or recently purified boronic acid. For persistent issues, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which are more resistant to decomposition.[3]

      • Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Purchase solvents in septum-sealed bottles or distill/dry them before use.

      • Base Quality: Ensure your base is anhydrous. For solid bases like K₃PO₄ or K₂CO₃, it's good practice to dry them in an oven before use, especially if they are hygroscopic.

  • 2. Reaction Setup & Inert Atmosphere:

    • The Problem: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote side reactions like boronic acid homocoupling.[1][3]

    • The Solution:

      • Degassing: Ensure all solvents are thoroughly degassed. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles for more rigorous oxygen removal.[4][5]

      • Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • 3. Catalyst System Activation & Suitability:

    • The Problem: The C2-Cl bond on the imidazo[1,2-a]pyridine ring is electronically deactivated, making the initial oxidative addition step—where the palladium inserts into the carbon-chlorine bond—the rate-limiting step.[4][6] Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[5]

    • The Solution:

      • Choose an Active Catalyst System: You need a highly active catalyst designed for challenging aryl chlorides. This means using a palladium source with a sterically hindered, electron-rich phosphine ligand.[2][6]

      • Recommended Precatalysts: Use modern palladium precatalysts like Buchwald's G3/G4 precatalysts or PEPPSI-type catalysts.[7] These ensure the clean and efficient generation of the active LPd(0) species, which is crucial for success.[7][8]

      • Recommended Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed to accelerate the difficult oxidative addition of aryl chlorides.[2][9]

  • 4. Reaction Parameters:

    • The Problem: Aryl chloride couplings often require more forcing conditions than their bromide or iodide counterparts.

    • The Solution:

      • Temperature: If you are running the reaction at a low temperature, increase it. A range of 80-110 °C is typical for these substrates.

      • Reaction Time: Monitor the reaction by TLC or LC-MS. If it has stalled, a longer reaction time or a slight increase in temperature may be necessary.

Q2: I'm observing a significant amount of dehalogenated starting material (imidazo[1,2-a]pyridine). What causes this and how can I prevent it?

A2: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a notorious side reaction in palladium-catalyzed couplings, particularly with electron-deficient N-heterocycles.[4]

  • The Mechanism of Dehalogenation: The primary culprit is the formation of a palladium-hydride (Pd-H) species. This species can arise from various sources in the reaction mixture, including the base, solvent (e.g., alcohols), or trace water. The Pd-H intermediate can then undergo reductive elimination with your imidazo[1,2-a]pyridine substrate to yield the undesired dehalogenated product.[4]

  • Strategies to Minimize Dehalogenation:

    • Choice of Base: Avoid bases known to generate hydride species. While bases like NaOH can be effective, they can sometimes promote dehalogenation. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.

    • Solvent Selection: Ensure your solvent is not a hydride source. While some protocols use alcoholic solvents, they can sometimes contribute to dehalogenation. Aprotic solvents like dioxane, toluene, or DMF are generally safer in this regard.[10]

    • Use a Highly Active Catalyst: A more active catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or an N-heterocyclic carbene (NHC) ligand) can accelerate the desired Suzuki coupling pathway, making it outcompete the dehalogenation side reaction.[11][12][13]

    • Protect N-H Groups (If Applicable): While the imidazo[1,2-a]pyridine itself does not have an N-H in the heterocyclic core, if other parts of your molecule do (like a pyrrole or indole), deprotonation by the base can alter the electronics and sometimes increase susceptibility to side reactions.[4]

Q3: My main byproduct is the homocoupled dimer of my boronic acid. Why is this happening?

A3: The formation of a biaryl product from the coupling of two boronic acid molecules is known as homocoupling.

  • The Cause: This side reaction is typically promoted by the presence of Pd(II) species and oxygen.[3] If your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, or if the active Pd(0) is re-oxidized by trace oxygen in your reaction flask, these Pd(II) species can catalyze the homocoupling of your boronic acid.[3]

  • The Solution:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction mixture and headspace are free of oxygen.[3][5]

    • Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern precatalyst that guarantees quantitative reduction to Pd(0) can significantly reduce the amount of stray Pd(II) available for homocoupling.[7]

    • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling. Start with 1.1-1.2 equivalents and adjust as needed.

Frequently Asked Questions (FAQs)

Q4: Which specific palladium catalyst and ligand combination is the best starting point for this compound?

A4: There is no single "magic bullet," but for a challenging substrate like an electron-deficient heteroaryl chloride, a highly active and robust catalyst system is required.[7] A strongly recommended starting point is a combination that favors the difficult oxidative addition step.

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Buchwald G3 Precatalyst (e.g., SPhos-G3)Pd₂(dba)₃ is a reliable Pd(0) source. Buchwald precatalysts are air-stable and provide clean, rapid generation of the active LPd(0) catalyst in solution, improving reproducibility.[7]
Ligand SPhos or XPhosThese are bulky, electron-rich biaryl phosphine ligands that are proven to be highly effective for coupling aryl chlorides by accelerating the rate-limiting oxidative addition step.[2][9]
Catalyst Loading 1-3 mol % PdHigher catalyst loadings may be needed for difficult couplings, but starting low is economically and environmentally preferable.[14]

Experimental Protocol: General Starting Conditions

  • To an oven-dried Schlenk flask or microwave vial, add the this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., SPhos G3, 1-3 mol %) and any additional ligand if not using a precatalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][5]

Q5: How do I choose the optimal base and solvent?

A5: The base and solvent work in concert to facilitate the catalytic cycle, particularly the crucial transmetalation step.[10][15]

  • Role of the Base: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation of the organic group to the palladium center.[10][15]

  • Comparison of Common Bases:

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateDioxane/H₂O, Toluene/EtOH/H₂OA common, cost-effective choice. Often requires aqueous or protic co-solvents to be effective.[16][17]
K₃PO₄ StrongDioxane, Toluene, THFA strong, non-nucleophilic base. Often gives excellent results for difficult couplings and can sometimes be used under anhydrous conditions. A very reliable choice for heteroaryl couplings.[4][18]
Cs₂CO₃ StrongDioxane, Toluene, DMFA highly effective but more expensive base. Its high solubility in organic solvents can be advantageous.
Organic Bases (e.g., Et₃N) WeakDMF, AcetonitrileGenerally not effective for activating boronic acids in Suzuki couplings and are not recommended for this application.
  • Solvent Choice:

    • Aprotic Polar Solvents: 1,4-Dioxane and THF are excellent choices that solvate the palladium complexes well.[3][10]

    • Aromatic Solvents: Toluene is also widely used, often at higher temperatures.

    • The Role of Water: A small amount of water is often beneficial or even necessary. It can help dissolve the inorganic base and facilitate the formation of the active boronate species. A common starting point is a 10:1 or 5:1 ratio of organic solvent to water.

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CatalyticCycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 LPd(0) (Active Catalyst) L1 Oxidative Addition Pd0->L1 OxAdd Ar-Pd(II)-Cl (Oxidative Adduct) L2 Transmetalation OxAdd->L2 Transmetal Ar-Pd(II)-Ar' L3 Reductive Elimination Transmetal->L3 L1->OxAdd + Ar-Cl (Imidazopyridine) L2->Transmetal + Ar'-B(OR)3- (Activated Boronate) L3->Pd0  Product  (Ar-Ar')

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Synthesis of 2-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Introduction to Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its synthesis is of paramount importance, and while several efficient methods exist, each comes with its own set of potential challenges and side reactions. This guide will focus on the most common synthetic routes and provide actionable solutions to overcome frequently encountered obstacles.

The primary synthetic strategies covered in this guide include:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent reaction (MCR) that provides rapid access to diverse imidazo[1,2-a]pyridines.[3][4]

  • Condensation of 2-Aminopyridines with α-Haloketones: A classical and widely used method for the construction of the imidazo[1,2-a]pyridine ring system.[5][6]

  • Oxidative Cyclization Reactions: Modern methods that often utilize transition-metal catalysts or other oxidants to forge the heterocyclic ring.

Below, we address specific issues you may encounter in your experiments.

Part 1: Troubleshooting the Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[3][4] Despite its efficiency, the multicomponent nature of the reaction can sometimes lead to undesired side products.

FAQ 1: My GBB reaction with an aliphatic aldehyde is producing a significant amount of a non-cyclic byproduct. What is happening and how can I fix it?

Answer:

This is a classic issue when using aliphatic aldehydes in the GBB reaction. The byproduct you are likely observing is a linear Ugi adduct .[3]

Causality:

The GBB and Ugi reactions share common mechanistic features.[4][7] The initial step in both is the formation of an imine from the amine and aldehyde. In the GBB reaction, the subsequent intramolecular cyclization is favored. However, with certain substrates, particularly aliphatic aldehydes, the reaction can deviate to the Ugi pathway, especially if a carboxylic acid or a source of a carboxylate anion is present (even trace amounts of acetic acid used as a catalyst can trigger this).[3][8]

Troubleshooting Protocol:

Parameter Recommendation Rationale
Solvent Use a non-polar, aprotic solvent such as toluene or dioxane.Polar, protic solvents like methanol can facilitate the Ugi pathway.[9]
Catalyst Employ a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) instead of a Brønsted acid.Lewis acids are more effective at promoting the desired cyclization for the GBB reaction.[3]
Temperature Optimize the reaction temperature. In some cases, lower temperatures may favor the GBB product.The Ugi reaction can sometimes have a higher activation energy.
Purity of Reagents Ensure all reagents and solvents are free from carboxylic acid impurities.Trace amounts of acid can catalyze the Ugi reaction.

Experimental Protocol: Minimizing Ugi Adduct Formation

  • Reagent Preparation: Dry all solvents and reagents thoroughly. If using a commercial aldehyde, consider passing it through a short plug of neutral alumina to remove acidic impurities.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminopyridine, the aliphatic aldehyde, and the chosen aprotic solvent.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃).

  • Isocyanide Addition: Add the isocyanide dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to track the formation of the desired GBB product and the Ugi byproduct.

  • Work-up and Purification: Upon completion, quench the reaction and purify the product using column chromatography, carefully separating the desired imidazo[1,2-a]pyridine from the more polar Ugi adduct.

Visualization of GBB vs. Ugi Pathways:

GBB_vs_Ugi reagents 2-Aminopyridine + Aldehyde + Isocyanide imine Imine Intermediate reagents->imine nitrilium Nitrilium Ion imine->nitrilium + Isocyanide gbb_product Imidazo[1,2-a]pyridine (GBB Product) nitrilium->gbb_product Intramolecular Cyclization ugi_adduct Linear Ugi Adduct (Side Product) nitrilium->ugi_adduct + Carboxylate acid Carboxylic Acid (e.g., impurity) acid->ugi_adduct

Caption: Competing GBB and Ugi reaction pathways.

Part 2: Troubleshooting the Condensation of 2-Aminopyridines with α-Haloketones

This classical method is robust but can be plagued by issues related to incomplete reactions, side product formation, and purification challenges.[5][6]

FAQ 2: My reaction between a 2-aminopyridine and an α-bromoketone is giving a low yield of the desired imidazo[1,2-a]pyridine, and I'm having trouble purifying the product from the starting materials.

Answer:

Low yields and purification difficulties in this reaction often stem from incomplete cyclization or the formation of stable, non-cyclized intermediates.

Causality:

The mechanism involves two key steps: an initial SN2 reaction between the pyridine nitrogen of the 2-aminopyridine and the α-bromoketone to form a pyridinium salt intermediate, followed by an intramolecular condensation to form the final product.[10] If the second step (cyclization) is slow or incomplete, you will have a mixture of the desired product, unreacted starting materials, and the pyridinium salt intermediate, which can be difficult to separate.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Base Add a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine).The cyclization step often requires a base to deprotonate the amino group, facilitating the intramolecular nucleophilic attack.
Solvent Use a polar, high-boiling point solvent such as ethanol, DMF, or dioxane.These solvents can help to solubilize the pyridinium salt intermediate and provide the thermal energy needed to drive the cyclization to completion.
Temperature Increase the reaction temperature. Refluxing is often necessary.The intramolecular condensation step can have a significant activation energy barrier.
Reaction Time Extend the reaction time.In some cases, the cyclization is simply slow. Monitor the reaction progress over a longer period.

Experimental Protocol: Driving the Cyclization to Completion

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine and the α-bromoketone in a suitable solvent (e.g., ethanol).

  • Base Addition: Add 1.1 to 1.5 equivalents of a mild base (e.g., NaHCO₃).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the disappearance of the starting materials and the formation of the product by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture, filter off any inorganic salts, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualization of the Two-Step Condensation:

Condensation_Mechanism reactants 2-Aminopyridine + α-Bromoketone intermediate Pyridinium Salt Intermediate reactants->intermediate S_N2 Reaction product Imidazo[1,2-a]pyridine intermediate->product Intramolecular Condensation base Base base->intermediate facilitates cyclization

Caption: Key steps in the condensation reaction.

Part 3: General FAQs and Troubleshooting

FAQ 3: I am observing the formation of an N-oxide derivative of my imidazo[1,2-a]pyridine. How can I prevent this?

Answer:

The formation of N-oxides is typically a result of over-oxidation, especially in reactions that use strong oxidizing agents.[11]

Causality:

The pyridine nitrogen in the imidazo[1,2-a]pyridine scaffold can be susceptible to oxidation, leading to the corresponding N-oxide. This is more common in synthetic routes that employ oxidative cyclization.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Oxidizing Agent Use a milder oxidizing agent or a stoichiometric amount of the oxidant.Strong or excess oxidant can lead to over-oxidation of the product.
Reaction Time Carefully monitor the reaction and stop it as soon as the starting material is consumed.Prolonged reaction times can increase the likelihood of side reactions.
Atmosphere If using an aerobic oxidation, control the oxygen supply (e.g., use air instead of pure oxygen).This can help to moderate the rate of oxidation.
FAQ 4: My reaction is sluggish and gives a low yield, and I suspect dimerization of my 2-aminopyridine starting material. Is this possible?

Answer:

While less common under standard thermal conditions for imidazo[1,2-a]pyridine synthesis, dimerization of 2-aminopyridines can occur, particularly under photochemical conditions or in the presence of certain catalysts.

Causality:

2-Aminopyridines can undergo dimerization through various mechanisms, including photochemical [4+4] cycloaddition. If your reaction is exposed to UV light (e.g., from a UV lamp or direct sunlight), this could be a contributing factor. Certain transition metal catalysts might also promote dimerization.

Troubleshooting Protocol:

Parameter Recommendation Rationale
Light Exposure Protect your reaction from light by wrapping the flask in aluminum foil.This will prevent photochemical side reactions.
Catalyst Choice If using a catalyst, screen for alternatives that are less prone to promoting dimerization.The nature of the catalyst can significantly influence the reaction pathway.
Concentration Run the reaction at a lower concentration.This can disfavor intermolecular side reactions like dimerization.

References

Technical Support Center: Purification of 2-Chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloroimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the purification of this important class of N-heterocyclic compounds. The inherent basicity of the pyridine nitrogen and the overall polarity of the imidazo[1,2-a]pyridine core can present unique challenges during purification. This resource aims to equip you with the knowledge to overcome these hurdles and achieve high purity for your target compounds.

Foundational Knowledge: Understanding Your Molecule

Before diving into specific purification techniques, it's crucial to understand the physicochemical properties of this compound derivatives that influence their behavior during purification.

  • Polarity and Solubility : The imidazo[1,2-a]pyridine scaffold is polar due to the presence of two nitrogen atoms. The chloro-substituent adds some lipophilicity. Solubility will be moderate in polar aprotic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, and lower in nonpolar solvents like hexanes. They are often soluble in polar protic solvents like methanol and ethanol.[1]

  • Basicity : The pyridine nitrogen imparts basic properties to the molecule. This can lead to interactions with acidic stationary phases (like silica gel), potentially causing peak tailing in chromatography.[2][3][4]

  • Stability : While generally stable, prolonged exposure to highly acidic or basic conditions should be avoided to prevent potential degradation. Some derivatives might be sensitive to the acidic nature of standard silica gel.[5]

  • UV Activity : The aromatic nature of the imidazo[1,2-a]pyridine ring system makes these compounds UV active, which is advantageous for their detection during chromatographic purification and for visualization on TLC plates.[6][7]

Troubleshooting Guide: Purification Techniques in a Q&A Format

This section addresses common issues encountered during the purification of this compound derivatives using three primary techniques: flash column chromatography, recrystallization, and preparative HPLC.

Flash Column Chromatography

Flash column chromatography is a widely used method for the purification of these derivatives.[8][9] However, challenges can arise due to their polarity and basicity.

Frequently Asked Questions & Troubleshooting

Q1: My compound is streaking or tailing badly on the silica gel column. What's causing this and how can I fix it?

A1: This is a classic issue with basic compounds like imidazo[1,2-a]pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to a slow and uneven elution.

  • Expert Insight: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or pyridine in your eluent system will neutralize the acidic sites on the silica, resulting in sharper peaks and improved separation. Start with a low concentration and optimize as needed.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a deactivated silica gel.[10]

Q2: I'm having trouble getting good separation between my product and a closely related impurity. What can I do?

A2: Achieving good resolution between structurally similar compounds requires careful optimization of the mobile phase.

  • Solvent System Selection: Experiment with different solvent systems. Common eluents for imidazo[1,2-a]pyridines include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[8] A shallow gradient can often improve the separation of closely eluting compounds.

  • TLC is Your Guide: Before running a column, meticulously develop your separation on a TLC plate. Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 for optimal column performance.

Q3: My compound seems to be stuck on the column and won't elute, even with a high percentage of polar solvent.

A3: This can happen if your compound is highly polar or if it has very strong interactions with the stationary phase.

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. A common strategy is to use a gradient of methanol in dichloromethane. In some cases, a small percentage of acetic acid can be added to the mobile phase to protonate the basic nitrogen, which can sometimes improve elution, but be mindful of the stability of your compound.

  • Dry Loading: If your crude product has poor solubility in the initial mobile phase, consider dry loading. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[11]

Experimental Protocol: Step-by-Step Flash Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound derivatives is a mixture of hexanes and ethyl acetate. Aim for an Rf of ~0.3 for your target compound.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM) and carefully apply it to the top of the column.

    • Dry Loading: Dissolve your crude product in a volatile solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the determined mobile phase. If using a gradient, gradually increase the polarity by slowly adding the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Visualization on TLC: this compound derivatives are often visible under UV light (254 nm).[6][7] Staining with potassium permanganate or iodine can also be effective for visualization.[12][13]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Flash Chromatography Workflow

G cluster_prep Preparation cluster_load Sample Loading cluster_run Chromatography cluster_post Post-Purification TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Wet Wet Loading (Dissolve in Eluent) Pack->Wet If soluble Dry Dry Loading (Adsorb on Silica) Pack->Dry If poorly soluble Elute Elute with Mobile Phase (Isocratic or Gradient) Wet->Elute Dry->Elute Collect Collect Fractions Elute->Collect Continue Elution Monitor Monitor by TLC Collect->Monitor Continue Elution Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Fractions are pure Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Workflow for Flash Chromatography Purification.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, especially for the final purification step.[14][15]

Frequently Asked Questions & Troubleshooting

Q1: I'm struggling to find a suitable solvent for recrystallization. What are the key properties of a good solvent?

A1: The ideal solvent for recrystallization should dissolve your compound well at high temperatures but poorly at low temperatures.[2] The impurities should either be very soluble at all temperatures or insoluble even at high temperatures.

  • Solvent Screening: For this compound derivatives, common recrystallization solvents include ethanol, methanol, acetonitrile, or mixtures like ethanol/water or DCM/hexanes.[16] To screen for a good solvent, place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, it's a poor solvent. The ideal solvent will dissolve the compound upon heating and form crystals upon cooling.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Solvent System Adjustment: If slow cooling doesn't work, you may need to adjust your solvent system. Try using a solvent with a lower boiling point or a solvent mixture.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield can result from using too much solvent, premature crystallization, or the compound having significant solubility even at low temperatures.

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Prevent Premature Crystallization: Ensure all your glassware is hot, and filter the hot solution quickly if there are insoluble impurities.

  • Maximize Crystal Formation: After slow cooling to room temperature, cool the flask in an ice bath to maximize the amount of product that crystallizes out of solution.

Experimental Protocol: Step-by-Step Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to complete the crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[17][18]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Data Presentation: Common Recrystallization Solvents

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar Protic78Often a good starting point for imidazo[1,2-a]pyridines.
MethanolPolar Protic65Similar to ethanol, but more volatile.
AcetonitrilePolar Aprotic82Can be effective for moderately polar compounds.
Dichloromethane/HexanesMixtureVariableA good choice for multi-solvent recrystallization.
Ethanol/WaterMixtureVariableThe addition of water can decrease the solubility of the compound.
Preparative High-Performance Liquid Chromatography (Prep HPLC)

For challenging separations or when very high purity is required, preparative HPLC is the method of choice.[6][19]

Frequently Asked Questions & Troubleshooting

Q1: I'm observing significant peak tailing for my basic this compound derivative on a C18 column. How can I improve the peak shape?

A1: Peak tailing in reversed-phase HPLC for basic compounds is a common problem due to interactions with residual silanol groups on the silica-based stationary phase.[2][3][4][14]

  • Mobile Phase Additives: The most common solution is to add a modifier to the mobile phase. Adding 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the basic nitrogen on your compound and also suppress the ionization of the silanol groups, leading to improved peak shape.[20][21] For basic compounds, sometimes a basic additive like triethylamine can be used.[2][22]

  • pH Control: Maintaining the mobile phase pH at a low value (e.g., 2-3) ensures that the silanol groups are protonated and less likely to interact with your basic analyte.[3][14]

  • Column Choice: Consider using a column with a stationary phase that is less prone to these interactions, such as an end-capped C18 column or a polar-embedded phase column.[4]

Q2: How do I scale up my analytical HPLC method to a preparative scale?

A2: Scaling up requires careful consideration of flow rates, injection volumes, and column dimensions to maintain the separation achieved at the analytical scale.

  • Linear Velocity: The key is to maintain the same linear velocity of the mobile phase. The flow rate on the preparative column should be increased proportionally to the square of the ratio of the column diameters.

  • Sample Loading: The amount of sample you can load on a preparative column is significantly higher than on an analytical column. You will need to perform loading studies to determine the maximum amount of sample that can be injected without compromising the separation.[19]

Q3: My purified fractions from preparative HPLC contain the buffer salts from the mobile phase. How can I remove them?

A3: This is a common issue, especially with non-volatile buffers.

  • Use Volatile Buffers: Whenever possible, use volatile buffers like ammonium formate or ammonium acetate, which can be removed by lyophilization (freeze-drying).

  • Post-Purification Workup: If non-volatile buffers are necessary, a post-purification step like solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove the salts.

Experimental Protocol: Step-by-Step Preparative HPLC

  • Analytical Method Development: Develop an analytical HPLC method on a column with the same stationary phase as your preparative column. Optimize the mobile phase composition (including any additives) to achieve good separation of your target compound from impurities.

  • Scale-Up Calculation: Calculate the appropriate flow rate and injection volume for your preparative column based on the analytical method.

  • Sample Preparation: Dissolve your crude sample in the mobile phase or a compatible solvent at a high concentration. Filter the sample to remove any particulate matter.

  • Purification Run: Equilibrate the preparative column with the mobile phase. Inject the sample and run the preparative HPLC method.

  • Fraction Collection: Collect fractions based on the retention time of your target compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Post-Purification: Combine the pure fractions and remove the solvent and any volatile buffers, typically by rotary evaporation followed by lyophilization.

Visualization of the Preparative HPLC Workflow

G cluster_dev Method Development cluster_prep Sample Preparation cluster_run Purification cluster_post Post-Purification Analytical Analytical HPLC (Optimize Separation) ScaleUp Scale-Up Calculations (Flow Rate, Injection Vol.) Analytical->ScaleUp Inject Inject Sample onto Preparative Column ScaleUp->Inject Dissolve Dissolve Crude Sample Filter Filter Sample Dissolve->Filter Filter->Inject Collect Collect Fractions Inject->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Fractions are pure RemoveSolvent Remove Solvent & Volatile Buffers Combine->RemoveSolvent Pure High-Purity Compound RemoveSolvent->Pure

References

Technical Support Center: Catalyst Selection for 2-Chloroimidazo[1,2-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing catalytic reactions with 2-Chloroimidazo[1,2-a]pyridine. This bicyclic heteroaromatic scaffold is a privileged structure in medicinal chemistry, yet its functionalization via cross-coupling can present unique challenges.[1][2][3] The electron-rich nature of the imidazo[1,2-a]pyridine ring system and the Lewis basicity of its nitrogen atoms can complicate standard catalytic cycles, often leading to catalyst inhibition or low yields.[4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you navigate these challenges. We will delve into the causality behind catalyst, ligand, and reagent selection for the most common transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to have a logical diagnostic workflow. A common reason for failure is not an incorrect catalyst choice, but a fundamental experimental flaw.

Troubleshooting_Workflow cluster_verification Initial Verification cluster_optimization Systematic Optimization start Reaction Failed (Low or No Conversion) check_reagents Verify Reagent Quality - Purity of starting materials? - Anhydrous/degassed solvents? - Boronic acid stability? start->check_reagents Start Here check_setup Check Inert Atmosphere - Proper degassing? - Air-free technique? check_reagents->check_setup Reagents OK catalyst_issue Evaluate Catalyst System - Active catalyst/precatalyst? - Appropriate ligand choice? check_setup->catalyst_issue Setup OK conditions_issue Optimize Conditions - Screen bases & solvents - Adjust temperature/time catalyst_issue->conditions_issue Catalyst OK success Reaction Successful conditions_issue->success Optimized

Caption: General workflow for troubleshooting failed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds, but the relatively unreactive nature of aryl chlorides and potential catalyst inhibition by the substrate's nitrogen atoms require careful catalyst selection.[4][5]

FAQs & Troubleshooting Guide: Suzuki-Miyaura Reactions

Q1: My Suzuki reaction with this compound is not working. What is the most common point of failure?

A1: The most frequent issue is an insufficiently active catalyst system. 2-Chloropyridines and related heterocycles are notoriously less reactive than their bromo or iodo counterparts.[4][5] The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step and requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4]

Causality: The catalytic cycle requires an electron-rich palladium center to facilitate oxidative addition. The nitrogen atoms in your substrate can coordinate to the palladium, acting as a catalyst poison and deactivating it.[4] Therefore, you need a ligand that is both electron-rich and sterically bulky. The bulk helps to promote reductive elimination and can disfavor the binding of the heterocyclic substrate to the metal center.[6]

Solution:

  • Switch to a more active catalyst/ligand system. Use a palladium(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂ combined with a sterically demanding, electron-rich phosphine ligand. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed for challenging substrates like heteroaryl chlorides.[5][6]

  • Ensure your base is appropriate. For Suzuki couplings, inorganic bases are standard. K₃PO₄ and K₂CO₃ are commonly used.[6][7] K₃PO₄ is often more effective for less reactive chlorides as it is a stronger base.[7]

Q2: I'm seeing significant amounts of a dehalogenated byproduct (imidazo[1,2-a]pyridine). How can I prevent this?

A2: Dehalogenation arises from a competitive side reaction where the arylpalladium(II) halide intermediate reacts with a hydride source instead of the boronic acid.[4]

Causality: This can be caused by trace water, the solvent, or the base. It becomes more prominent when the desired transmetalation step is slow, which can happen if your boronic acid is unstable or the base is not optimal.

Solution:

  • Use rigorously anhydrous and degassed solvents. While some Suzuki protocols use aqueous mixtures, starting with dry solvents gives you more control.

  • Check the stability of your boronic acid. Protodeboronation, where the boronic acid reacts with solvent to lose its boron moiety, is a common problem.[4] Ensure your boronic acid is pure and consider using potassium trifluoroborate salts (ArBF₃K), which are more stable alternatives.

  • Optimize the base. A base that is too strong or too weak can be detrimental. Screen a few options like K₃PO₄, K₂CO₃, and Cs₂CO₃ to find the optimal choice for your specific substrate combination.[7]

Q3: What is a reliable starting point for catalyst screening for this substrate?

A3: A robust starting point is crucial. The conditions used for the successful coupling of 1-chloroimidazo[1,2-a:4,5-c']dipyridines provide an excellent template.[8][9]

ComponentRecommendationRationale
Palladium Source PdCl₂(dppf)A reliable, air-stable Pd(II) precatalyst effective for many heteroaryl chlorides.[8][9]
Ligand dppf (included in precatalyst)Provides a good balance of electron-donating properties and steric bulk.
Base Na₂CO₃ (2 eq.) or K₃PO₄ (2-3 eq.)Na₂CO₃ is a good first choice; K₃PO₄ is often better for more challenging couplings.[7][8]
Solvent DME/Water (2:1 or similar ratio)A common solvent system that aids in dissolving both organic and inorganic reagents.[8]
Temperature 80-100 °CSufficient thermal energy is needed to drive the oxidative addition of the C-Cl bond.
Protocol: General Procedure for Suzuki-Miyaura Catalyst Screening
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 eq.), the boronic acid or equivalent (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • In a glovebox or under a strong stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Seal the vial with a septum cap.

  • Add the degassed solvent system (e.g., DME/Water, 4:1) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Stir vigorously and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[4]

Part 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[10] For electron-rich heteroaryl chlorides, success hinges on using highly active, specialized catalyst systems to overcome both the challenging oxidative addition and potential product inhibition.[11][12]

FAQs & Troubleshooting Guide: Buchwald-Hartwig Reactions

Q1: I'm attempting to couple an amine with this compound using Pd(OAc)₂ and a simple phosphine ligand, but I see no product. Why?

A1: This is a classic case of an insufficiently active catalyst system for a challenging substrate. The amination of aryl chlorides is significantly more difficult than that of bromides or iodides and requires state-of-the-art ligands.[13][14]

Causality: The catalytic cycle for amination involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[10][15] For an electron-rich chloride, both the initial oxidative addition and the final reductive elimination can be slow. Bulky, electron-rich "Buchwald ligands" are essential as they accelerate both of these key steps.[12][16]

Solution:

  • Use a modern catalyst system. Employ a combination of a palladium source (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) and a bulky, electron-rich biarylphosphine ligand like RuPhos, BrettPhos, or t-BuXPhos.[16] These are the gold standard for difficult C-N couplings.

  • Select a strong, non-nucleophilic base. The base's role is to deprotonate the amine once it has coordinated to the palladium center.[14] Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are required.[16] Weaker bases like K₂CO₃ are generally ineffective.[16]

Q2: My reaction is sluggish and gives low yields. What parameters should I optimize first?

A2: After ensuring you are using an appropriate catalyst system, the choice of base and solvent are the next most critical parameters to screen.

Causality: The choice of base can dramatically affect the reaction rate. The solvent influences the solubility of the reagents and the stability and activity of the catalytic species. Solvents like 1,4-dioxane and toluene are commonly used for a reason—they are generally effective and compatible with the reaction conditions.[11][16]

Solution:

  • Base Screening: If NaOtBu is not working well, try LiHMDS or K₃PO₄. The optimal base can be substrate-dependent.

  • Solvent Screening: While toluene and dioxane are excellent starting points, sometimes THF can offer different solubility profiles and reactivity.[16] Always use anhydrous, deoxygenated solvents to prevent catalyst deactivation.[16]

  • Temperature: Ensure the reaction is heated sufficiently, typically between 80-110 °C.[16]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or BrettPhos Pd G3G3 precatalysts are often more reliable and air-stable.[16]
Ligand BrettPhos, RuPhosState-of-the-art ligands for challenging heteroaryl chloride aminations.[12][16]
Base NaOtBu or LiHMDS (1.5-2.0 eq.)Strong, non-nucleophilic bases are essential for deprotonating the amine.[16]
Solvent Toluene or 1,4-DioxaneStandard, effective aprotic solvents for this transformation.[11][16]
Temperature 80-110 °CNecessary to overcome the activation barrier for C-Cl bond cleavage.
Protocol: General Procedure for Buchwald-Hartwig Catalyst Screening
  • In a glovebox, add the this compound (1.0 eq.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and a stir bar to an oven-dried reaction vial.

  • If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., BrettPhos, 2 mol%).

  • Add the amine coupling partner (1.2 eq.).

  • Add anhydrous, deoxygenated toluene or dioxane to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Add the base (e.g., NaOtBu, 1.5-2.0 equiv) portion-wise to the stirred mixture.

  • Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Part 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction allows for the coupling of terminal alkynes, a valuable transformation for introducing linear fragments.[17] The reaction typically employs a dual catalytic system of palladium and copper(I).[17][18]

Catalytic_Cycle cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 - Ar-C≡C-R Product Ar-C≡C-R Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I)X, Base Cu_Acetylide->Transmetal → to Pd Cycle Base Base (e.g., Et₃N) CuX Cu(I)X ArX Ar-Cl

Caption: Simplified catalytic cycles for the Sonogashira coupling.

FAQs & Troubleshooting Guide: Sonogashira Reactions

Q1: My Sonogashira coupling is giving low yields and a lot of alkyne homocoupling (Glaser coupling). What's going wrong?

A1: Alkyne homocoupling is the most common side reaction in Sonogashira couplings. It is promoted by the copper catalyst in the presence of oxygen.

Causality: The copper(I) co-catalyst is essential for activating the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17] However, if oxygen is present, Cu(I) can be oxidized, which catalyzes the dimerization of the alkyne to form a 1,3-diyne.

Solution:

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your solvent and reaction vessel are thoroughly deoxygenated. Purging the solvent with argon or nitrogen for 20-30 minutes before use and maintaining a positive pressure of inert gas throughout the reaction is vital.[18]

  • Minimize Reaction Time: Prolonged reaction times can lead to more side products. Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Consider Copper-Free Conditions: While less common, copper-free Sonogashira protocols exist.[18] These typically require a higher catalyst loading or more specialized ligands but completely eliminate the Glaser homocoupling pathway.

Q2: What is the best catalyst and base combination for coupling with this compound?

A2: For a challenging chloride, a robust palladium catalyst is needed, and the amine base plays a dual role as both a base and sometimes as a ligand.

Causality: The base (typically an amine like triethylamine (TEA) or diisopropylamine (DIPA)) neutralizes the HX produced during the reaction and helps to form the copper acetylide.[8][17] The choice of palladium catalyst and ligand is crucial for the oxidative addition of the C-Cl bond.

Solution:

  • Catalyst System: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ or a more active Pd(0) source like Pd₂(dba)₃ with an appropriate phosphine ligand is a good starting point.[8] For chlorides, Pd(PPh₃)₄ can be effective but may require higher temperatures.[8][9]

  • Copper Source: Copper(I) iodide (CuI) is the standard co-catalyst.[8][17]

  • Base/Solvent: An amine base like TEA or DIPA is standard.[8] It often serves as the solvent or is used in a co-solvent system with THF, DMF, or dioxane.[8][9]

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₄ or Pd₂(dba)₃/PPh₃Pd(PPh₃)₄ is a classic choice; in situ generation from Pd₂(dba)₃ can also be effective.[8][9]
Copper Co-catalyst CuI (5-20 mol%)The standard and most reliable copper(I) source.[8]
Base TEA or DIPAActs as an acid scavenger and facilitates copper acetylide formation.[8]
Solvent Dioxane or DMFGood solvents for dissolving the various components of the reaction.[8][9]
Temperature 50-110 °CTemperature may need to be increased for the less reactive chloride substrate.[8][9]
Protocol: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide (10 mol%).

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane) followed by the degassed amine base (e.g., TEA).

  • Add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate. Purify the residue by column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 2-Chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous drug candidates and marketed drugs.[1][2][3] The introduction of a chlorine atom at the 2-position provides a versatile handle for further synthetic transformations, making the reliable synthesis of this intermediate a critical step in many drug discovery programs.

This document moves beyond a simple recitation of steps, offering a deep dive into the causality behind experimental choices, troubleshooting common failures, and providing actionable strategies for successfully scaling the synthesis from the bench to the pilot plant.

Part 1: Synthetic Strategy Overview

The most robust and widely adopted route to this compound is a two-step process. This approach separates the construction of the core heterocyclic system from the final chlorination, allowing for greater control and optimization at each stage.

  • Step 1: Cyclocondensation to form Imidazo[1,2-a]pyridin-2(3H)-one. This foundational step typically involves the reaction of 2-chloropyridine with an amino acid derivative like glycine.

  • Step 2: Chlorination of the Keto-Intermediate. The imidazo[1,2-a]pyridin-2(3H)-one intermediate is then chlorinated using a suitable agent, such as phosphorus oxychloride (POCl₃) or N-Chlorosuccinimide (NCS), to yield the target compound.

This guide will focus on troubleshooting and scaling challenges associated with this common pathway.

Synthesis_Overview cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination cluster_final Final Product 2-Chloropyridine 2-Chloropyridine S1_Reaction Formation of Imidazo[1,2-a]pyridin-2(3H)-one 2-Chloropyridine->S1_Reaction Glycine Glycine Glycine->S1_Reaction S2_Reaction Chlorination with POCl₃ or NCS S1_Reaction->S2_Reaction Intermediate FinalProduct This compound S2_Reaction->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low or Stalled Conversion in Step 1 (Cyclocondensation)

Question: My reaction between 2-chloropyridine and glycine to form the imidazo[1,2-a]pyridin-2(3H)-one intermediate is showing low conversion, even after extended reaction times. What are the likely causes and how can I fix it?

Answer: This is a frequent bottleneck, often related to reaction conditions and reagent quality. Let's break down the potential culprits:

  • Causality: The reaction proceeds via an initial nucleophilic substitution of the chloride on the pyridine ring by the amine of glycine, followed by an intramolecular cyclization. Both steps are sensitive to base strength, temperature, and solvent polarity.

  • Troubleshooting Steps:

    • Base Selection & Stoichiometry: A common issue is the choice and amount of base. A base like potassium carbonate (K₂CO₃) is required to deprotonate the carboxylic acid of glycine and facilitate the final cyclization. Ensure at least 2.0 equivalents of a moderately strong, non-nucleophilic base are used. Insufficient base can stall the reaction after the initial substitution.

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically required to drive this reaction to completion, as temperatures often need to exceed 120 °C. Using lower-boiling solvents like acetonitrile or ethanol will likely result in a stalled reaction.

    • Water Content: Ensure your reagents and solvent are sufficiently dry. While not strictly anhydrous, excessive water can hydrolyze the starting 2-chloropyridine and interfere with the base.

    • Temperature Control (Scale-Up Concern): On a larger scale, poor heat transfer can lead to thermal gradients within the reactor.[4] The actual internal temperature may be lower than the setpoint of the heating mantle. Always use an internal temperature probe to monitor the reaction temperature accurately.

Issue 2: Poor Yield and Impurity Profile in Step 2 (Chlorination with POCl₃)

Question: I'm using phosphorus oxychloride (POCl₃) to chlorinate my imidazo[1,2-a]pyridin-2(3H)-one, but my yield is low and the crude product is a dark, tarry material that is difficult to purify. What's going wrong?

Answer: This is a classic problem when scaling up chlorinations with highly reactive reagents like POCl₃. The issue is almost always related to temperature control and the quench procedure.

  • Causality: POCl₃ reacts with the keto-intermediate to form a phosphate ester, which is then displaced by chloride. This reaction can be highly exothermic. Uncontrolled exotherms lead to decomposition and the formation of polymeric side products. The subsequent workup, which involves quenching the excess POCl₃ with water or ice, is also extremely exothermic and must be managed carefully.

  • Troubleshooting & Scale-Up Protocol:

    • Controlled Reagent Addition: At any scale beyond a few grams, never add the substrate to the POCl₃. Instead, add the POCl₃ dropwise to a solution or slurry of the substrate in a suitable solvent (like toluene or acetonitrile) at a low temperature (0-5 °C). This allows the reaction's exotherm to be managed effectively by the cooling system.

    • Monitor the Exotherm: Use an internal thermometer and a controlled addition funnel. If the internal temperature rises too quickly, pause the addition. For larger scales, a reactor with a cooling jacket is essential.[4]

    • The "Reverse Quench": The most critical step for safety and purity is the quench. Do not add water or ice to the reaction mixture. Instead, slowly and carefully transfer the reaction mixture onto a vigorously stirred slurry of ice and a weak base like sodium bicarbonate. This "reverse quench" ensures that the highly reactive POCl₃ is always the limiting reagent in the quench pot, preventing a large, uncontrolled exotherm.

    • pH Adjustment: After the quench, the aqueous layer will be highly acidic. Slowly basify with a concentrated NaOH or KOH solution while maintaining cooling to precipitate the product. Ensure the final pH is > 9 to ensure the product, which is basic, is in its freebase form for efficient extraction.

Troubleshooting_Flowchart Start Low Yield in Chlorination Step? CheckTemp Was reagent addition controlled at 0-5 °C? Start->CheckTemp Yes Sol_Temp Solution: Implement slow, dropwise addition of POCl₃ to substrate at 0-5 °C. Use an internal thermometer. Start->Sol_Temp No CheckQuench Was a 'reverse quench' (adding reaction to ice) performed? CheckTemp->CheckQuench Yes CheckTemp->Sol_Temp No CheckPurity Is the starting material (keto-intermediate) pure? CheckQuench->CheckPurity Yes Sol_Quench Solution: Adopt a reverse quench protocol. Slowly add reaction mixture to a large volume of stirred ice/bicarb. CheckQuench->Sol_Quench No Sol_Purity Solution: Re-purify the intermediate. Impurities can decompose under harsh chlorination conditions. CheckPurity->Sol_Purity No Success Problem Solved CheckPurity->Success Yes

Caption: Troubleshooting flowchart for the chlorination step.

FAQ: Alternative Chlorinating Reagents

Question: Are there milder alternatives to POCl₃ for the chlorination step?

Answer: Yes. For substrates that are sensitive to the harsh, acidic conditions of POCl₃, N-Chlorosuccinimide (NCS) is an excellent alternative.[5][6] It operates under neutral or mildly acidic conditions and is a solid, making it easier to handle than fuming POCl₃.

  • Mechanism: NCS acts as an electrophilic chlorine source.[6] The electron-rich imidazo[1,2-a]pyridine ring attacks the electrophilic chlorine atom of NCS.[5] The reaction is typically performed in a non-protic solvent like acetonitrile or CH₂Cl₂.

  • Advantages: Milder conditions, easier handling, and often a cleaner reaction profile with fewer side products.

  • Disadvantages: NCS is more expensive than POCl₃, which can be a consideration at scale. The reaction may also be slower and require gentle heating to go to completion. Importantly, while milder, reactions involving NCS can still be exothermic and require caution.[7]

Parameter Phosphorus Oxychloride (POCl₃) N-Chlorosuccinimide (NCS)
Reagent Type Liquid, fuming, corrosiveCrystalline solid, easier to handle
Mechanism Dehydrative chlorinationElectrophilic chlorination[5][6]
Conditions Harsh, acidic, often high temp.Mild, neutral to slightly acidic
Workup Highly exothermic, hazardous quenchSimpler aqueous wash
Cost LowHigh
Key Scalability Challenge Extreme exotherm managementCost, potential for slow reaction

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale synthesis and should be optimized for your specific substrate and equipment. Always perform a thorough safety review before conducting any experiment.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridin-2(3H)-one
  • Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and an internal temperature probe.

  • Reagents: To the flask, add 2-chloropyridine (1.0 eq.), glycine (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Solvent: Add N,N-Dimethylformamide (DMF) to create a slurry with a concentration of approximately 0.5 M with respect to the 2-chloropyridine.

  • Reaction: Heat the mixture to 130-140 °C (internal temperature) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing an equal volume of cold water. A precipitate should form.

  • Isolation: Stir the aqueous slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, then with a small amount of cold ethanol or isopropanol to aid in drying.

  • Purification: The crude solid is often pure enough for the next step. If necessary, it can be recrystallized from ethanol or a similar protic solvent.

Protocol 2: Chlorination with POCl₃ (Scale-Up Cautious Method)
  • Setup: Equip a three-neck round-bottom flask with an internal temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

  • Reagents: Charge the flask with Imidazo[1,2-a]pyridin-2(3H)-one (1.0 eq.) and a solvent such as acetonitrile (approx. 1.0 M).

  • Addition: Charge the dropping funnel with phosphorus oxychloride (POCl₃, 3.0-5.0 eq.). Begin adding the POCl₃ dropwise to the stirred slurry, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 80-85 °C) for 2-4 hours, or until the reaction is complete by TLC/LC-MS.

  • Workup (Reverse Quench): In a separate, appropriately sized vessel, prepare a vigorously stirred slurry of crushed ice and sodium bicarbonate (use at least 10 volumes of ice relative to the reaction volume). Slowly, in a controlled stream, add the cooled reaction mixture to the ice slurry. Monitor the temperature and foaming of the quench pot.

  • Isolation: Once the quench is complete and the pH is neutral or slightly basic, extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Characterization of Impurities in 2-Chloroimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis and analysis of 2-Chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during the synthesis of this critical heterocyclic scaffold. As a key building block in medicinal chemistry, ensuring the purity of this compound is paramount for the reliability of downstream applications and the safety of final active pharmaceutical ingredients (APIs).[1][2]

This document provides in-depth, experience-driven answers to frequently asked questions, robust troubleshooting strategies for common experimental issues, and detailed analytical protocols to ensure the highest level of scientific integrity in your work.

Synthesis Overview and Impurity Hotspots

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, including transition-metal-catalyzed reactions, multi-component reactions, and condensation/cyclization pathways.[3][4][5] A prevalent and direct method involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound or its equivalent. For this compound, a common pathway is the cyclization of 2-aminopyridine with a reagent that provides the two-carbon imidazole fragment and the chloro-substituent.

Impurities can arise from several sources: unreacted starting materials, stable intermediates, side reactions such as isomerization or hydrolysis, and degradation of the final product. Understanding these potential pitfalls is the first step toward effective control.

cluster_synthesis Typical Synthesis Pathway cluster_impurities Potential Impurity Formation SM1 2-Aminopyridine Intermediate N-(pyridin-2-yl)acetamide Intermediate SM1->Intermediate Acylation Imp1 Unreacted 2-Aminopyridine SM1->Imp1 Carryover SM2 Chlorinating C2 Synthon (e.g., Chloroacetyl Chloride) SM2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration Imp4 Incomplete Cyclization Intermediate Intermediate->Imp4 Incomplete Reaction Imp2 Hydrolysis Product: Imidazo[1,2-a]pyridin-2-ol Product->Imp2 Workup/Storage (H₂O) Imp3 Positional Isomer (if substituted 2-aminopyridine is used)

Caption: A simplified workflow of a common synthesis route for this compound and the stages where major impurities can arise.

Frequently Asked Questions (FAQs) on Impurity Profiling

Q1: What are the most common process-related impurities I should expect in the synthesis of this compound?

A1: Based on common synthetic routes, impurities can be categorized into four main types. Proactively monitoring for these will significantly improve your final product's purity.

Impurity TypeCommon ExamplesTypical Source / Formation Mechanism
Starting Materials 2-AminopyridineIncomplete reaction or carryover due to inefficient purification.
Intermediates Acyclic N-acylated aminopyridineIncomplete intramolecular cyclization, often due to insufficient heating or incorrect pH.
Side-Products Imidazo[1,2-a]pyridin-2-olHydrolysis of the C2-chloro group. This is a common issue during aqueous work-up, purification on silica gel, or prolonged storage in protic solvents.
Isomers e.g., 7-Chloroimidazo[1,2-a]pyridineArises if the synthesis starts with a substituted aminopyridine (e.g., 2-amino-4-chloropyridine), leading to regioisomers that can be difficult to separate.
Q2: My reaction seems complete by TLC, but after work-up and purification, I see a new, more polar spot and an HPLC peak with a mass corresponding to [M-Cl+OH]. What is this impurity?

A2: This is a classic sign of hydrolysis. The impurity is almost certainly Imidazo[1,2-a]pyridin-2-ol . The C-Cl bond at the 2-position of the imidazo[1,2-a]pyridine ring is susceptible to nucleophilic substitution, especially by water. This can occur under several conditions:

  • Aqueous Work-up: Neutralizing the reaction mixture with aqueous base can introduce enough water and favorable pH conditions to cause hydrolysis.

  • Chromatography: Standard silica gel is slightly acidic and contains adsorbed water, which can facilitate the hydrolysis of the product on the column.

  • Storage: Storing the compound in protic solvents (like methanol or ethanol) or in a non-anhydrous environment can lead to slow degradation over time.

Preventative Tip: To minimize this, use anhydrous solvents for work-up where possible, neutralize with care, and consider using a deactivated or neutral stationary phase (like neutral alumina or treated silica) for chromatography if hydrolysis is a significant issue.

Q3: How can I use NMR spectroscopy to quickly confirm the structure of my product and rule out the presence of the uncyclized intermediate?

A3: ¹H NMR spectroscopy provides distinct fingerprints for both the desired product and potential intermediates.

  • This compound (Product): You will see characteristic signals for the fused ring system. The protons on the pyridine ring will appear in the aromatic region, often showing coupling patterns consistent with their positions. For example, the H5 proton is typically a doublet around δ 8.5 ppm.[6] The absence of signals corresponding to an open-chain structure is a key indicator of successful cyclization.

  • Acyclic Intermediate (e.g., 2-chloro-N-(pyridin-2-yl)acetamide): This intermediate will have a distinctly different ¹H NMR spectrum. Look for:

    • An amide N-H proton, which is typically a broad singlet in the δ 8.0-10.0 ppm region.

    • A singlet for the -CH₂Cl protons, usually around δ 4.0-4.5 ppm.

    • The pyridine ring protons will have different chemical shifts compared to the fused product due to the change in the electronic environment.

The disappearance of the amide N-H and -CH₂Cl signals and the appearance of the characteristic fused aromatic signals confirm the completion of the cyclization.

Troubleshooting Guide for Synthesis and Analysis

This section addresses specific problems that may arise during your experiments, providing causal explanations and actionable solutions.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Purity of Final Product with Multiple Peaks in HPLC 1. Suboptimal Reaction Temperature: The reaction temperature was too high, leading to thermal degradation or polymerization side reactions.Solution: Re-optimize the reaction temperature. Start at a lower temperature and slowly increase it while monitoring the reaction by TLC or HPLC. Many imidazo[1,2-a]pyridine syntheses proceed efficiently at moderate temperatures (e.g., 80-100 °C).[7]
2. Incorrect Stoichiometry: An excess of one reagent can lead to side reactions or make purification difficult.Solution: Carefully control the stoichiometry of your reactants. A slight excess (1.05-1.1 equivalents) of the cyclizing agent is common, but a large excess should be avoided.
Broad or Tailing Peaks in HPLC Analysis 1. Secondary Interactions with Column: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact with residual silanol groups on the C18 column, causing peak tailing.Solution: Add a competing base or an ion-pairing agent to the mobile phase. A small amount of trifluoroacetic acid (TFA, 0.05-0.1%) or using a phosphate buffer at a low pH (e.g., pH 2.5-3) can protonate the analyte and silanols, minimizing unwanted interactions and leading to sharper peaks.[8]
2. Sample Overload: Injecting too concentrated a sample can saturate the column, leading to poor peak shape.Solution: Dilute your sample and re-inject. Ensure your sample concentration is within the linear range of the detector.
Batch-to-Batch Inconsistency in Yield and Purity 1. Moisture Sensitivity: The reaction intermediates or reagents may be sensitive to moisture, leading to variable results.Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. This is a critical step for reproducibility in many heterocyclic syntheses.[9]
2. Purity of Starting Materials: Impurities in the 2-aminopyridine or the C2 synthon can interfere with the reaction.Solution: Verify the purity of your starting materials by NMR or HPLC before starting the reaction. If necessary, purify them by recrystallization or distillation.

Analytical Protocols for Impurity Characterization

A multi-technique approach is essential for the unambiguous identification and quantification of impurities.

cluster_workflow Impurity Identification Workflow Start Crude Product with Unknown Impurity TLC 1. TLC / HPLC Screening Start->TLC MassSpec 2. LC-MS Analysis TLC->MassSpec Detect peaks & get molecular weight NMR 3. NMR Analysis (¹H, ¹³C, COSY) MassSpec->NMR Propose potential structures Isolation 4. Preparative HPLC or Column Chromatography NMR->Isolation If structure is ambiguous Conclusion Impurity Structure Confirmed NMR->Conclusion If structure is clear Structure 5. Full Characterization of Isolated Impurity Isolation->Structure Obtain pure sample Structure->Conclusion

Caption: A systematic workflow for the identification and characterization of unknown impurities in synthesis products.

Protocol 1: Reversed-Phase HPLC for Purity Analysis

This method is designed to be a robust starting point for quantifying this compound and separating it from common process-related impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 278 nm.[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 A:B) or a suitable solvent like acetonitrile/water to obtain a concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing correctly. Check for parameters like peak retention time reproducibility (%RSD < 1%), peak area reproducibility (%RSD < 2%), and theoretical plates (>2000).

Protocol 2: GC-MS for Volatile Impurities

This method is ideal for detecting residual solvents or volatile starting materials that may not be easily observed by HPLC.

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 500.

Sample Preparation:

  • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.

  • Inject 1 µL into the GC-MS.

Protocol 3: NMR for Structural Confirmation

NMR is the most powerful tool for unambiguous structure elucidation of the product and any isolated impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is particularly useful for identifying exchangeable protons like -OH or -NH.

  • ¹H NMR: Acquire a standard proton spectrum. For this compound, expect signals in the aromatic region (δ 7.0-8.5 ppm).[6][10] The integration and coupling patterns are critical for confirming the substitution pattern.

  • ¹³C NMR: A carbon spectrum will confirm the number of unique carbon atoms in the molecule. The carbon atom attached to the chlorine (C2) will have a characteristic chemical shift.

  • 2D NMR (COSY, HSQC): If the structure is ambiguous or if you are characterizing an unknown impurity, 2D NMR experiments are invaluable. COSY helps establish proton-proton coupling networks, while HSQC correlates protons directly to the carbons they are attached to.

By implementing these structured FAQs, troubleshooting guides, and validated analytical protocols, researchers can effectively identify, control, and characterize impurities in the synthesis of this compound, ensuring the quality and reliability of their scientific outcomes.

References

Validation & Comparative

A Comparative Guide for C2-Arylation of Imidazo[1,2-a]pyridine: Suzuki vs. Stille Coupling of 2-Chloro Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Functionalization of this heterocycle is critical for modulating pharmacological activity, and the introduction of aryl groups at the C2-position is a key strategy in drug discovery. The palladium-catalyzed cross-coupling of 2-chloroimidazo[1,2-a]pyridines offers a direct route to these valuable compounds. Among the plethora of cross-coupling methods, the Suzuki-Miyaura and Stille reactions are two of the most powerful and frequently employed techniques.[3][4]

This guide provides an in-depth, objective comparison of these two indispensable reactions for the C2-arylation of 2-chloroimidazo[1,2-a]pyridine. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, offering field-proven insights to help you select the optimal method for your synthetic challenge. We will explore mechanistic nuances, compare performance based on experimental data from analogous systems, and provide detailed, validated protocols.

At a Glance: Feature Comparison

The choice between Suzuki and Stille coupling is often a trade-off between practicality, functional group tolerance, and environmental considerations. The following table provides a high-level summary of their key features.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Toxicity of Reagent Generally low toxicity, considered "greener".[5][6]High toxicity of organotin reagents, requiring careful handling and disposal.[3][7][8]
Reagent Stability Variable; boronic acids can be prone to decomposition (protodeboronation).Generally stable to air and moisture.[3][8][9]
Byproducts Boron-based, often water-soluble and easily removed.[3]Tin-based, can be difficult to remove completely from the product, requiring specific workup procedures.[3][10]
Functional Group Tolerance Broad, but can be sensitive to the required basic conditions.[3][5]Excellent, very broad functional group tolerance due to neutral reaction conditions.[3][4][9]
Reaction Conditions Typically requires a base (e.g., carbonates, phosphates).[3][11]Often proceeds under neutral or nearly neutral conditions.[3][4]

Mechanistic Overview: The Catalytic Cycles

Both reactions proceed through a similar three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates a critical difference in the transmetalation step.

Suzuki Coupling

The Suzuki reaction requires the activation of the organoboron reagent with a base.[5][11] This forms a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center during transmetalation. This prerequisite of a base is a defining feature and a primary consideration for substrate compatibility.

Suzuki_Coupling cluster_boron Boron Activation pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (R¹-X) tm_complex R¹-Pd(II)L₂(R²) oa_complex->tm_complex Transmetalation (R²-B(OR)₃⁻) product R¹-R² tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration center boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., OH⁻) boronate->tm_complex Enters Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Stille Coupling

In contrast, the Stille coupling typically proceeds under neutral conditions.[3] The organostannane is sufficiently nucleophilic to undergo transmetalation directly with the palladium(II) complex without prior activation by a base. This inherent tolerance to a wider range of functional groups is the Stille reaction's primary advantage.[4][9]

Stille_Coupling pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (R¹-X) tm_complex R¹-Pd(II)L₂(R²) oa_complex->tm_complex Transmetalation product R¹-R² tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration stannane R²-Sn(R³)₃ stannane->oa_complex Enters Cycle

Caption: Catalytic cycle for the Stille coupling.

Performance Comparison and Experimental Insights

For an electron-rich heterocycle like this compound, the oxidative addition step can be challenging.[6][12] Therefore, the choice of catalyst, ligand, and conditions is paramount for achieving high yields.

Catalyst and Ligand Selection

The oxidative addition of aryl chlorides to Pd(0) is significantly more difficult than for the corresponding bromides or iodides.[6] Success hinges on using a catalyst system that is both highly active and thermally stable.

  • For Suzuki Coupling: Modern catalyst systems employing bulky, electron-rich phosphine ligands are the standard. Ligands from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[12][13] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that is reactive enough to engage the C-Cl bond.[12] Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are typically used to generate the active catalyst in situ.[5]

  • For Stille Coupling: While traditional catalysts like Pd(PPh₃)₄ can be effective, especially with more reactive coupling partners, the challenging nature of the 2-chloro substrate also benefits from modern, highly active ligand systems. The same classes of bulky, electron-rich phosphine ligands used in Suzuki couplings often translate to improved performance in Stille reactions of aryl chlorides.

Functional Group Tolerance and Substrate Scope

This is where the two methods diverge most significantly.

  • Suzuki Coupling: Generally shows broad functional group tolerance.[5] However, the mandatory presence of a base can be problematic for substrates containing sensitive functionalities such as esters, amides, or enolizable ketones. The choice of a milder base (e.g., K₃PO₄, Cs₂CO₃) over stronger ones (e.g., NaOH) can sometimes mitigate these issues.[14] Another potential side reaction is the protodeboronation of the boronic acid, which is accelerated in certain heteroaromatic systems.[15]

  • Stille Coupling: Is renowned for its exceptional functional group tolerance.[4][9][10] The ability to run the reaction under neutral conditions makes it the method of choice for complex, highly functionalized molecules where base sensitivity is a concern.[4] This robustness often leads to higher yields when coupling partners contain coordinating groups (e.g., aldehydes, pyridines) that can interfere with the Suzuki catalytic cycle.[16]

Practical Considerations: Reagents and Workup
  • Suzuki Coupling: Boronic acids are numerous and commercially available. They are generally considered non-toxic, and the inorganic boron byproducts are typically removed with a simple aqueous workup.[3][6] This makes the Suzuki reaction highly attractive from a process chemistry and "green" chemistry perspective.

  • Stille Coupling: The primary drawback is the high toxicity of organotin reagents.[3][8] They must be handled with extreme care. Furthermore, the removal of stoichiometric tin byproducts (e.g., Bu₃SnCl) can be challenging and often requires specific purification strategies, such as treatment with aqueous KF or specialized chromatography, to achieve high product purity.[3][10]

Quantitative Data Summary for Chloro-Heterocycle Coupling

The following table summarizes representative experimental data for the coupling of aryl chlorides, serving as a guide for the functionalization of this compound.

ParameterSuzuki Coupling (Aryl Chlorides)Stille Coupling (Aryl Chlorides)
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(PPh₃)₄
Ligand XPhos, SPhos, P(t-Bu)₃, NHCsP(t-Bu)₃, P(o-tol)₃, AsPh₃
Catalyst Loading 0.5 - 5 mol%1 - 5 mol%
Base K₃PO₄, Cs₂CO₃, K₂CO₃None (or LiCl, CuI additives)
Solvent Dioxane, Toluene, DMFToluene, DMF, NMP
Temperature 80 - 120 °C80 - 120 °C
Typical Yields 70 - 95%75 - 95%
Key Advantage Low toxicity, easy byproduct removal.Excellent functional group tolerance.
Key Disadvantage Base sensitivity, potential protodeboronation.Toxic reagents, difficult byproduct removal.

Experimental Protocols

The following are generalized, self-validating protocols that serve as an excellent starting point for optimization. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Suzuki Coupling of this compound

This protocol is adapted from established methods for the coupling of challenging heteroaryl chlorides.[12][13]

Workflow Diagram

Suzuki_Workflow start Start reagents Combine: - this compound - Arylboronic Acid - Base (K₃PO₄) - Pd Catalyst/Ligand start->reagents inert Seal, Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Anhydrous Solvent (e.g., Dioxane) inert->solvent heat Heat with Stirring (e.g., 100 °C, 12-24h) solvent->heat tlc Monitor by TLC/LC-MS heat->tlc tlc->heat Incomplete workup Cool, Dilute, Aqueous Workup tlc->workup Complete extract Extract with Organic Solvent workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end End purify->end

Caption: Generalized experimental workflow for Suzuki coupling.

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Seal the vial with a septum cap, and evacuate and backfill with argon. Repeat this cycle three times.

  • Through the septum, add anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Place the vial in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-imidazo[1,2-a]pyridine.

Protocol 2: Stille Coupling of this compound

This protocol is based on general procedures for Stille couplings that are effective for unreactive halides.[9][10]

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and ligand (e.g., P(t-Bu)₃, 0.08 mmol, 8 mol%).

  • Seal the vial with a septum cap, and evacuate and backfill with argon. Repeat this cycle three times.

  • Through the septum, add anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL).

  • Add the organostannane reagent (1.1 mmol, 1.1 equiv) via syringe.

  • Place the vial in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (KF, 20 mL).

  • Stir the biphasic mixture vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble fluorides.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to afford the product.

Conclusion and Recommendation

Both the Suzuki and Stille couplings are formidable tools for the C2-arylation of this compound.

The Suzuki-Miyaura coupling should be the first-line approach. Its primary advantages are the low toxicity of the boronic acid reagents, the vast commercial availability of these reagents, and the straightforward removal of byproducts.[6][17] For most applications, especially in early-stage discovery and library synthesis, these practical benefits are decisive.

The Stille coupling serves as a powerful, often superior, alternative in specific contexts. When the this compound substrate or the coupling partner contains base-sensitive functional groups, the neutral conditions of the Stille reaction offer a significant advantage, often providing cleaner reactions and higher yields.[3][4][16] If challenges such as low yields, decomposition, or protodeboronation are encountered with the Suzuki protocol, the Stille coupling is the logical and most robust problem-solving alternative.

Ultimately, the optimal choice will depend on the specific molecular architecture, the scale of the reaction, and the functional group compatibility required for the synthesis.

References

A Comparative Guide to the Reactivity of 2-Chloroimidazo[1,2-a]pyridine and 2-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Haloimidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous clinically significant drugs.[1] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The functionalization of this privileged scaffold is therefore a critical endeavor in drug discovery. 2-Halo-substituted imidazo[1,2-a]pyridines, particularly the 2-chloro and 2-bromo analogues, serve as versatile and indispensable building blocks for introducing molecular complexity.

The choice between a 2-chloro or 2-bromo starting material is a pivotal strategic decision that dictates reaction conditions, catalyst selection, and potential for orthogonal functionalization. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental data, to empower researchers in making informed synthetic choices.

Part 1: Fundamental Principles of Reactivity

The divergent reactivity of 2-chloro- and 2-bromoimidazo[1,2-a]pyridine is governed by the distinct properties of the carbon-halogen (C-X) bond. Two primary classes of reactions highlight this difference: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In ubiquitous transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of a low-valent palladium catalyst into the C-X bond.[2] The reactivity trend for this step is directly correlated with the C-X bond dissociation energy: I > Br > Cl > F .[3] The C-Br bond (approx. 276-285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 327-339 kJ/mol), making oxidative addition to the 2-bromo derivative more facile.[3][4]

Causality: A lower bond dissociation energy translates to a lower activation energy for the oxidative addition step. Consequently, 2-bromoimidazo[1,2-a]pyridine generally requires milder reaction conditions—lower temperatures, lower catalyst loadings, and less specialized ligands—compared to its chloro counterpart.[2]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in SNAr reactions, the chloro-substituted ring is typically more reactive. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer-like intermediate.[5][6] The stability of this intermediate is the dominant factor influencing the reaction rate.

Causality: Chlorine's higher electronegativity (3.16 on the Pauling scale) compared to bromine (2.96) allows it to better stabilize the developing negative charge in the transition state and the subsequent intermediate through a stronger inductive effect.[2] This stabilization lowers the activation energy of the initial nucleophilic attack, making 2-chloroimidazo[1,2-a]pyridine the more reactive substrate for SNAr.[2]

Caption: General reactivity trends of 2-bromo- and this compound.

Part 2: Comparative Performance in Key Transformations

The theoretical principles outlined above are consistently demonstrated in experimental practice. While direct, side-by-side comparative studies on the imidazo[1,2-a]pyridine core are specific, the extensive literature on related heterocycles validates these trends.[2][7]

Suzuki-Miyaura Coupling

This C-C bond-forming reaction is a staple in medicinal chemistry. The superior reactivity of aryl bromides is well-established.[7][8] For imidazo[1,2-a]pyridines, the 2-bromo derivative will typically couple under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃), whereas the 2-chloro analogue often requires more advanced catalytic systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBase/SolventConditionsTypical YieldRef.
2-Bromo -imidazo[1,2-a]pyridinePd(PPh₃)₄Na₂CO₃ / DME80-100 °CGood-Excellent
2-Chloro -imidazo[1,2-a]pyridinePd₂(dba)₃ / XPhos or SPhosK₃PO₄ / Toluene or Dioxane100-120 °CModerate-Good[9]

Note: Data is illustrative, based on typical conditions for analogous heterocyclic systems, as direct comparative studies are limited. Yields are highly dependent on the specific coupling partners.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R L₂Pd(II)(Ar)(Ar') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product Reactant 2-Halo-Imidazo[1,2-a]pyridine (X = Br, Cl) Reactant->OxAdd C-Br bond is weaker Faster for X=Br Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the critical oxidative addition step.

Buchwald-Hartwig Amination

For C-N bond formation, the reactivity trend mirrors that of Suzuki coupling.[10] The amination of 2-bromoimidazo[1,2-a]pyridine can often be achieved with first-generation catalysts, while this compound necessitates the use of more electron-rich, bulky phosphine ligands (e.g., Josiphos, XPhos) to facilitate the challenging oxidative addition.[10][11]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

SubstrateCatalyst SystemBase/SolventConditionsTypical YieldRef.
2-Bromo -imidazo[1,2-a]pyridinePd₂(dba)₃ / BINAPNaOt-Bu / Toluene80-110 °CGood-Excellent[12]
2-Chloro -imidazo[1,2-a]pyridinePd(OAc)₂ / Bulky Ligand (e.g., XPhos)K₂CO₃ or Cs₂CO₃ / t-BuOH or Dioxane100-130 °CModerate-Good[11]
Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, also follows the I > Br > Cl reactivity pattern.[13] Coupling with this compound is particularly challenging and often requires specialized, highly active catalyst systems, sometimes under copper-free conditions, to achieve reasonable yields.[14]

Table 3: Representative Conditions for Sonogashira Coupling

SubstrateCatalyst SystemBase/SolventConditionsTypical YieldRef.
2-Bromo -imidazo[1,2-a]pyridinePdCl₂(PPh₃)₂ / CuIEt₃N or Piperidine / THF or DMF25-70 °CGood-Excellent[13]
2-Chloro -imidazo[1,2-a]pyridinePd(OAc)₂ / SPhos or XPhosCs₂CO₃ / Dioxane100-120 °CLow-Good[14]
Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, SNAr reactions favor the 2-chloro substrate. This is particularly useful for introducing nucleophiles like alkoxides, thiolates, and amines directly onto the C2 position, often without the need for a metal catalyst.[15][16] This inverted reactivity allows for selective functionalization; for instance, in a hypothetical 2-chloro-6-bromoimidazo[1,2-a]pyridine, a nucleophile would preferentially displace the chloride, while a subsequent palladium-catalyzed reaction could be performed at the bromide position.

Caption: SNAr mechanism on 2-haloimidazo[1,2-a]pyridine.

Part 3: Experimental Protocols & Strategic Insights

The following protocols are representative and serve as validated starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoimidazo[1,2-a]pyridine (High Reactivity Substrate)
  • Rationale: This protocol utilizes a standard, commercially available catalyst system sufficient for the reactive C-Br bond. Dimethoxyethane (DME) is an effective solvent, and sodium carbonate is a suitable base that minimizes side reactions like protodeboronation of the boronic acid.

  • Methodology:

    • To a flame-dried Schlenk flask, add 2-bromoimidazo[1,2-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

    • Add a degassed mixture of DME (8 mL) and water (2 mL).

    • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound (Low Reactivity Substrate)
  • Rationale: The inertness of the C-Cl bond necessitates a more potent catalytic system. A bulky, electron-rich ligand like XPhos is chosen to promote the difficult oxidative addition step. Sodium tert-butoxide is a strong, non-nucleophilic base required for catalyst turnover.[17] Toluene is a common high-boiling solvent for these transformations.

  • Methodology:

    • To a flame-dried Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

    • Seal the tube, then evacuate and backfill with argon three times.

    • Add the desired amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

    • Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Conclusion and Synthetic Strategy

The choice between 2-chloro- and 2-bromoimidazo[1,2-a]pyridine is a clear exercise in synthetic strategy.

  • Choose 2-Bromoimidazo[1,2-a]pyridine for:

    • Palladium-catalyzed cross-coupling reactions where milder conditions, lower catalyst costs, and broader substrate scope are desired. It is the default choice for Suzuki, Buchwald-Hartwig, Sonogashira, and related couplings.

  • Choose this compound for:

    • Nucleophilic aromatic substitution (SNAr) to directly install O, S, or N-nucleophiles without a metal catalyst.

    • Cost-sensitive, large-scale syntheses , provided an efficient catalytic system for its coupling can be developed, as chloro-aromatics are often less expensive.

    • Orthogonal synthesis in molecules containing multiple different halogens, where the chloro group can be retained while a bromo or iodo group is selectively functionalized via cross-coupling.

By understanding these fundamental reactivity differences, researchers can design more efficient, robust, and elegant synthetic routes to novel imidazo[1,2-a]pyridine derivatives.

References

Biological activity of 2-Chloroimidazo[1,2-a]pyridine vs other halogenated analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and tunable electronic properties make it an attractive framework for the design of novel therapeutic agents. The introduction of halogen atoms at various positions on this scaffold can significantly modulate the physicochemical properties and biological activities of the resulting molecules. This guide provides a comparative overview of the biological activity of 2-chloroimidazo[1,2-a]pyridine and its other halogenated analogs, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

The Influence of Halogenation on Biological Activity

Halogenation is a common strategy in drug design to enhance a molecule's pharmacological profile. The introduction of halogens can influence factors such as:

  • Lipophilicity: Affecting membrane permeability and oral absorption.

  • Metabolic Stability: Blocking sites of metabolism and increasing the compound's half-life.

  • Binding Affinity: Halogen bonds can provide additional interactions with biological targets.

  • Electronic Effects: Altering the electron density of the aromatic system and influencing reactivity.

The nature of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) plays a crucial role, with each imparting distinct properties due to differences in electronegativity, size, and polarizability.

Anticancer Activity: A Tale of Diverse Mechanisms

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular pathways.[3][4]

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[3][5] While direct comparative data for a series of 2-halogenated analogs is limited, studies on related structures highlight the potential impact of halogenation. For instance, a study on imidazo[1,2-a]pyridine analogues of the PI3K inhibitor ZSTK474 involved the synthesis of compounds with chloro and iodo substitutions, indicating the feasibility of incorporating halogens in the pursuit of potent PI3K inhibitors.[5]

Table 1: Anticancer Activity of Selected Halogenated Imidazo[1,2-a]Pyridine Derivatives

Compound/Analog TypeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Imidazo[1,2-a]pyridine-based covalent inhibitorsNCI-H358 (KRAS G12C)Potent activity reportedCovalent inhibition of KRAS G12C[6]
Novel Imidazo[1,2-a]pyridine derivativeHeLa, A375, WM1159.7 - 44.6Induction of apoptosis, cell cycle arrest, Akt/mTOR pathway inhibition[3]
Imidazo[1,2-a]pyridine derivativesHep-2, HepG2, MCF-7, A37511 - 13Not specified[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][8]

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0-100 µM) and a vehicle control for 48 hours.[3]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]

  • Incubate for 16 hours at 37°C.[3]

  • Measure the absorbance at 585 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow start Seed Cells in 96-well plate treat Treat with Halogenated Imidazo[1,2-a]pyridines start->treat 24h Incubation add_mtt Add MTT Reagent treat->add_mtt 48h Treatment incubate Incubate (4h, 37°C) add_mtt->incubate solubilize Add Solubilization Buffer incubate->solubilize read Measure Absorbance (585 nm) solubilize->read 16h Incubation analyze Calculate Cell Viability (IC50) read->analyze

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity: A Complex Relationship

The antimicrobial potential of imidazo[1,2-a]pyridines has been explored, with some derivatives showing activity against a range of bacterial and fungal pathogens.[9][10] The effect of halogenation at the 2-position on antimicrobial activity appears to be highly dependent on the overall molecular structure.

One study investigating 2-thiosubstituted-3-nitro imidazo[1,2-a]pyridine derivatives, which were synthesized from this compound, found no antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[11] However, other research on different imidazo[1,2-a]pyridine scaffolds has demonstrated that halogenated compounds can possess significant antimicrobial properties. For example, chalcones containing a 2-(4-bromophenyl)imidazo[1,2-a]pyridine nucleus have shown good antimicrobial activity.[12]

Experimental Protocol: Disc Diffusion Method for Antibacterial Screening

The disc diffusion method is a widely used technique to evaluate the antibacterial activity of chemical compounds.[9]

Procedure:

  • Prepare a nutrient agar medium and pour it into sterile Petri dishes.

  • Once the agar has solidified, spread a standardized inoculum of the target bacterial strain (e.g., Bacillus subtilis, Escherichia coli) evenly over the surface.[9]

  • Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMF).

  • Place the discs onto the inoculated agar surface.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Enzyme Inhibitory Activity: Targeting Key Players in Disease

The imidazo[1,2-a]pyridine scaffold has proven to be a versatile template for the development of inhibitors for various enzymes implicated in human diseases.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. Halogenated imidazo[1,2-a]pyridines have been investigated as inhibitors of several kinases. A study on imidazo[1,2-a]pyridine analogues as phosphatidylinositol 3-kinase (PI3K) inhibitors involved the synthesis of chloro and iodo-substituted derivatives.[5] While a direct comparison of the 2-halogenated series is not provided, the work underscores the compatibility of halogens in the design of kinase inhibitors based on this scaffold.

Kinase_Inhibition_Concept cluster_0 Normal Kinase Activity cluster_1 Inhibition by Halogenated Analog ATP ATP Kinase Kinase Active Site ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Halogenated_IP 2-Halogenated Imidazo[1,2-a]pyridine Halogenated_IP->Kinase Binds to Active Site

References

A Comparative Guide to the Spectroscopic Analysis of 2-Chloroimidazo[1,2-a]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1] This fused heterocyclic system is integral to marketed drugs such as Zolpidem and Alpidem, and its derivatives exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] The compound 2-Chloroimidazo[1,2-a]pyridine serves as a crucial synthetic intermediate, providing a reactive site for the elaboration of more complex and functionally diverse molecules.[3]

Given the therapeutic potential of this class of compounds, unambiguous structural characterization is paramount. A multi-faceted spectroscopic approach is not merely a procedural step but a fundamental necessity to confirm identity, assess purity, and understand the structure-activity relationships that drive drug discovery. This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze this compound and its derivatives, grounded in experimental data and established principles. The focus is on the causality behind spectroscopic observations, enabling researchers to move from raw data to confident structural elucidation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][5] For the imidazo[1,2-a]pyridine core, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with meticulous sample preparation.

  • Solvent Selection (The "Why"): Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, for more polar derivatives, or to resolve overlapping peaks, solvents like DMSO-d₆ are employed. The choice of solvent is critical as it can influence chemical shifts through solvent-solute interactions.

  • Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) to provide a universal reference point for chemical shifts, ensuring data comparability across different experiments and instruments.[6]

  • Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C{¹H} (proton-decoupled), and often 2D spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity.

The following diagram illustrates a standard workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh Compound (5-20 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3, 0.6 mL) A->B C Add TMS (Internal Standard) B->C D Acquire 1H Spectrum C->D Insert into Spectrometer E Acquire 13C{1H} Spectrum D->E F Acquire 2D Spectra (COSY, HSQC) if needed E->F G Phase & Baseline Correction F->G H Integration (1H) G->H I Peak Picking & Chemical Shift Assignment (δ, ppm) H->I J Structure Elucidation I->J

Caption: Standard workflow for NMR sample analysis.
¹H NMR: Interpreting the Proton Environment

The aromatic protons of the imidazo[1,2-a]pyridine ring system resonate in a characteristic downfield region (typically 6.5-9.0 ppm) due to the ring current effect of the aromatic system.[5][7] The proton at position 5 (H-5) is often the most deshielded and appears furthest downfield, influenced by the adjacent bridgehead nitrogen.

Compound / DerivativeH-3 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)Other Signals (δ, ppm)
Imidazo[1,2-a]pyridine ~7.55 (s)~8.10 (d)~6.70 (t)~7.10 (t)~7.60 (d)-
This compound ~7.50 (s)~8.05 (d)~6.80 (t)~7.25 (t)~7.55 (d)-
2-Methyl-3-carboxy...hydrazide (3c) -8.86 (d)7.01 (t)7.37 (t)7.56 (d)2.52 (s, 3H, 2-CH₃), 10.28 (s, 1H, CONH)[8]
2-(p-Cl-phenyl)-7-Me... (4d) -9.81 (d)-7.13 (d)7.70 (s)2.57 (s, 3H, 7-CH₃), 7.56-8.52 (aromatic)[7]

Note: Data is compiled from literature and serves as a representative guide.[7][8][9] Exact chemical shifts are solvent and concentration-dependent.

Comparative Insights:

  • Effect of Chlorine at C-2: The electron-withdrawing nature of the chlorine atom at the C-2 position has a minor effect on the chemical shifts of the pyridine ring protons compared to the unsubstituted parent compound. Its main influence is on the electronic character of the imidazole ring.

  • Effect of Substituents: Adding substituents dramatically alters the spectrum. An electron-donating group like a methyl group at C-7 (Compound 4d ) will cause a slight upfield (shielding) shift for nearby protons.[7] Conversely, introducing a bulky carbonyl-containing group at C-3 (Compound 3c ) deshields the H-5 proton significantly (δ = 8.86 ppm) due to electronic and steric effects.[8]

¹³C NMR: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom, offering direct insight into the molecular backbone.[10]

Compound / DerivativeC-2 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8 (δ, ppm)C-8a (bridgehead)
Imidazo[1,2-a]pyridine ~135~112~124~112~123~117~145
This compound ~138~110~125~113~124~118~144
2-Phenyl-3-substituted... (3a) 145.4117.8124.9112.5128.2117.5145.2

Note: Data is compiled and representative.[11][12][13][14] The presence of substituents can significantly alter these values.

Comparative Insights:

  • The C-2 carbon bearing the chlorine atom in this compound is significantly deshielded and shifted downfield compared to the parent compound due to the electronegativity of the halogen.

  • The bridgehead carbon (C-8a) consistently appears at a low field (~145 ppm) due to its unique electronic environment, bonded to two nitrogen atoms.

  • Substitution patterns, as seen with compound 3a , introduce new signals for the substituent carbons and cause predictable shifts in the core skeleton based on their electronic properties (e.g., aromatic carbons appearing between 110-150 ppm).[10][11]

Infrared (IR) Spectroscopy: Identifying Functional Bonds

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[15]

Experimental Protocol: Causality in Sample Handling
  • Sample State: Solid samples are typically analyzed using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory. The ATR method is often preferred as it requires minimal sample preparation and is non-destructive.

  • Rationale: The goal is to obtain a high-quality spectrum where absorption bands are sharp and well-resolved. For the KBr method, the sample must be anhydrous and finely ground with potassium bromide to minimize scattering of the IR beam.

Interpreting the Vibrational Fingerprint

The IR spectrum provides a "fingerprint" unique to the molecule. For the imidazo[1,2-a]pyridine core, key absorptions relate to the aromatic ring and C-N bonds.

Wavenumber (cm⁻¹)Vibrational AssignmentSignificance for this compound & Derivatives
3100–3000Aromatic C-H StretchConfirms the presence of the aromatic heterocyclic core.
1640–1450C=C and C=N StretchingThese bands are characteristic of the fused aromatic ring system. Their exact positions can shift with substitution.[16]
~1670C=O StretchA strong, sharp peak in this region is a clear indicator of a carbonyl group (e.g., ketone, amide) in a derivative.[8]
~1350C-N StretchingConfirms the presence of the imidazole and pyridine ring nitrogen bonds.
800-700C-Cl StretchA band in this region is expected for the C-Cl bond, though it can sometimes be weak or obscured.[7]

Comparative Insights:

  • While the core C=C and C=N stretching vibrations will be present in all derivatives, the most valuable comparative information comes from the appearance of new, strong bands.

  • For example, the synthesis of an amide derivative from a carboxylic acid precursor would be validated by the disappearance of the broad O-H stretch of the acid and the appearance of a sharp C=O stretch (~1670 cm⁻¹) and N-H stretches (~3300 cm⁻¹).[17][18] This self-validating system confirms the chemical transformation.

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems.[19][20] It is particularly sensitive to changes in the extent of conjugation.

Experimental Protocol: Ensuring Beer-Lambert Compliance
  • Solvent Choice: Solvents like methanol, acetonitrile, or dichloromethane are common, provided they are transparent in the UV-vis region of interest.[2]

  • Concentration: Samples are prepared as very dilute solutions (typically 10⁻⁴ to 10⁻⁶ M) to ensure that the measured absorbance falls within the linear range of the Beer-Lambert law (A < 1.0).[19]

  • Analysis: The instrument scans a range of wavelengths (e.g., 200-800 nm) and plots absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is the key data point.[21]

Comparing Absorption Maxima (λmax)

The imidazo[1,2-a]pyridine core is an aromatic system with characteristic UV absorption. Extending the conjugation by adding substituents will shift the λmax to longer wavelengths (a bathochromic or red shift).[22][23]

Compound / Derivativeλmax (nm)Comments
Imidazo[1,2-a]pyridine derivatives ~250 and 280-360Typically show two main absorption bands corresponding to π → π* transitions of the fused aromatic system.[2]
2-Aryl substituted derivatives > 300The addition of a conjugated aryl group at C-2 extends the π-system, causing a significant bathochromic shift.[2]
Derivatives with extended conjugation > 350Further extension of conjugation, for example by adding a styryl or other unsaturated group, pushes the absorption towards the visible region.

Comparative Insights:

  • UV-Vis spectroscopy is an excellent tool for comparing a series of derivatives where the primary structural change is the extent of the π-conjugated system.

  • A researcher synthesizing a series of 2-aryl-imidazo[1,2-a]pyridines with different substituents on the aryl ring can use UV-Vis to quickly confirm that increasing the electron-donating character of the substituent (which enhances conjugation) results in a predictable red shift of the λmax. This provides strong correlative evidence for successful synthesis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[24][25]

Experimental Protocol: From Ionization to Detection
  • Ionization Method: Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺, which is crucial for determining the molecular weight.

  • Analysis: High-resolution mass spectrometry (HRMS) can determine the molecular mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula.

  • Tandem MS (MS/MS): To understand fragmentation, the [M+H]⁺ ion is isolated and fragmented. The resulting fragment ions are then analyzed, providing a roadmap of the molecule's structure.

Decoding Fragmentation Patterns

The fragmentation of the imidazo[1,2-a]pyridine ring is influenced by its stable, fused aromatic structure.

m/z ValueInterpretationSignificance
153/155 [M+H]⁺ of this compound Confirms the molecular weight. The ~3:1 isotopic pattern is a definitive signature for the presence of one chlorine atom.
Loss of Cl [M-Cl]⁺ or [M+H-Cl]⁺Loss of the chlorine atom is a common fragmentation pathway.
Loss of HCN Ring fragmentationCleavage of the imidazole ring can lead to the loss of a neutral HCN molecule (27 Da).
Loss of C₂H₂ Ring fragmentationFurther fragmentation of the pyridine ring can involve the loss of acetylene (26 Da).

The following diagram illustrates a plausible fragmentation pathway for a substituted imidazo[1,2-a]pyridine.

MS_Fragmentation MolIon [M+H]+ Molecular Ion Frag1 Fragment 1 [M+H - R]+ MolIon->Frag1 - R• Frag2 Fragment 2 [M+H - Cl]+ MolIon->Frag2 - Cl• Frag3 Further Fragments (e.g., loss of HCN) Frag1->Frag3 Frag2->Frag3

Caption: General fragmentation pathways in Mass Spectrometry.

Comparative Insights:

  • Isotopic Patterns: For derivatives containing chlorine or bromine, the characteristic isotopic patterns are a powerful diagnostic tool. A compound with one chlorine atom will show M⁺ and M+2 peaks in an approximate 3:1 ratio.[26]

  • Substituent Fragmentation: The fragmentation pattern is often dominated by the loss of substituents. For example, a derivative with a benzyl group will likely show a prominent peak at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺. This provides immediate evidence for that specific structural feature.

Integrated Strategy for Structural Elucidation

No single technique provides the complete picture. A robust characterization of a novel this compound derivative relies on the synergistic use of all these methods.

Characterization_Workflow Start Newly Synthesized Compound MS Mass Spectrometry (ESI-HRMS) Start->MS IR FTIR Spectroscopy Start->IR NMR 1H & 13C NMR Start->NMR UV UV-Vis Spectroscopy Start->UV Formula Determine Molecular Formula (Confirms elemental composition) MS->Formula Structure Propose Final Structure Formula->Structure FuncGroups Identify Functional Groups (e.g., C=O, NH2, NO2) IR->FuncGroups FuncGroups->Structure Connectivity Establish C-H Framework & Connectivity (via 2D NMR) NMR->Connectivity Connectivity->Structure Conjugation Assess π-Conjugation System (Compare to analogues) UV->Conjugation Conjugation->Structure

Caption: Integrated workflow for complete structural characterization.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a logical, multi-step process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the core carbon-hydrogen framework, FTIR identifies key functional bonds, mass spectrometry confirms the molecular formula and reveals fragmentation patterns, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By understanding the principles behind each method and how substituent changes manifest in the resulting spectra, researchers can confidently and efficiently characterize novel compounds, accelerating the journey from synthesis to biological evaluation in the critical field of drug development.

References

A Comparative Crystallographic Guide to Novel 2-Substituted Imidazo[1,2-a]pyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the crystallographic features of novel 2-substituted imidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design. We will explore the critical experimental workflows for obtaining high-quality single crystals and analyze how substitutions at the C2 position influence molecular conformation, crystal packing, and, ultimately, biological activity.

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system, recognized for its broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Several marketed drugs, such as Zolpidem and Alpidem, feature this scaffold, underscoring its therapeutic relevance.[3] For drug development professionals, elucidating the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction (SCXRD) is not merely an academic exercise; it is a foundational step in understanding structure-activity relationships (SAR) and rationally designing next-generation therapeutics with enhanced potency and selectivity.[4][5]

Part 1: The Experimental Workflow: From Synthesized Powder to Solved Structure

The journey from a newly synthesized compound to a refined crystal structure is a multi-step process where meticulous technique is paramount. The primary bottleneck is often the growth of high-quality single crystals suitable for diffraction.[4][5] The following workflow outlines the key stages, emphasizing the causality behind our experimental choices.

Synthesis and Purification: The Prerequisite for Success

The synthesis of 2-substituted imidazo[1,2-a]pyridines is well-established, often involving the condensation reaction between a 2-aminopyridine and an α-haloketone, a method pioneered by Tschitschibabin.[6] Regardless of the synthetic route, the paramount consideration for crystallization is purity. The presence of impurities, even in small amounts, can disrupt the orderly arrangement of molecules into a crystal lattice, leading to poor crystal quality, aggregation, or complete failure to crystallize.[7] Therefore, a purity level of at least 90%, confirmed by techniques like NMR and LC-MS, is strongly recommended before proceeding.[7]

Crystallization: The Art and Science of Crystal Growth

Growing single crystals is an empirical science that involves a systematic search for conditions that allow a solute to move slowly from a state of solubility to insolubility, thereby promoting the formation of a single, well-ordered nucleus that can grow.

Classical Crystallization Techniques: These methods remain the workhorses of small-molecule crystallography due to their simplicity and effectiveness.[4][8]

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated cap. The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and crystal growth.[7] This method is ideal for compounds that are moderately soluble and thermally stable.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature. As the solution is allowed to cool slowly and undisturbed, the solubility of the compound decreases, inducing crystallization. The key is to control the cooling rate; rapid cooling often leads to a profusion of small, unusable crystals.[7]

  • Vapor Diffusion: This technique is highly effective for controlling the rate of crystallization. A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a solvent in which the compound is insoluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing the compound's solubility and promoting crystal growth.

Advanced High-Throughput Methods: For challenging molecules or when sample quantities are limited, modern automated techniques allow for the screening of hundreds of conditions in parallel.

  • Encapsulated Nanodroplet Crystallization (ENaCt): This robot-assisted, high-throughput method uses only micrograms of analyte per experiment. Nanoliter-sized droplets of the analyte solution are injected into droplets of an inert oil.[8][9] This encapsulation regulates the rate of solvent loss, allowing for a slow and controlled increase in concentration that can lead to high-quality crystals.[9]

The entire process, from purified compound to a final structural model, is a systematic endeavor to overcome both kinetic and thermodynamic barriers to crystallization.

G cluster_prep Preparation cluster_cryst Crystallization Screening cluster_analysis Structure Determination synthesis Synthesis of Imidazo[1,2-a]pyridine purification Purification (>90%) synthesis->purification solvent Solvent Screening purification->solvent Proceed if Pure evap Slow Evaporation solvent->evap Select Method cool Slow Cooling solvent->cool Select Method vapor Vapor Diffusion solvent->vapor Select Method enact ENaCt (High-Throughput) solvent->enact Select Method mount Crystal Selection & Mounting evap->mount Single Crystal Obtained cool->mount Single Crystal Obtained vapor->mount Single Crystal Obtained enact->mount Single Crystal Obtained data X-ray Data Collection mount->data solve Structure Solution & Refinement data->solve

Figure 1: Experimental workflow for X-ray crystallography.

Part 2: Comparative Crystallographic Analysis of 2-Substituted Derivatives

The substituent at the C2 position of the imidazo[1,2-a]pyridine ring plays a dominant role in defining the molecule's overall conformation and the intermolecular interactions it forms in the solid state. These structural nuances are directly responsible for differences in physicochemical properties and biological function.

Here, we compare the crystallographic data of two novel derivatives, Compound (I) (N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine) and Compound (II) (N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine), alongside a derivative featuring a biphenyl group, Compound (III) (2-(biphenyl-4-yl)-6-methylimidazo[1,2-a]pyridine).[10][11]

ParameterCompound (I)Compound (II)Compound (III)
2-Substituent 4-Methoxyphenyl4-(Dimethylamino)phenyl4-Biphenyl
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 11.231 (3)12.379 (3)12.235 (3)
b (Å) 8.892 (2)13.921 (3)5.8610 (12)
c (Å) 18.006 (5)11.050 (2)24.162 (5)
**β (°) **97.46 (1)108.76 (1)102.58 (1)
Key Dihedral Angle (°) 26.69 (9)31.35 (10)~4.8 (between phenyl rings)
Key Interactions N—H⋯N H-bonds, C—H⋯πN—H⋯N H-bonds, C—H⋯πC-H...π
Reference [10][10][11]

Table 1: Comparative Crystallographic Data for 2-Substituted Imidazo[1,2-a]pyridines.

Conformational Analysis

The most significant structural variable modulated by the C2-substituent is the dihedral angle between the plane of the imidazo[1,2-a]pyridine core and the plane of the aryl substituent.

  • In Compound (I) , the 4-methoxyphenyl ring is inclined to the imidazole ring by 26.69°.[10]

  • In Compound (II) , the introduction of the bulkier dimethylamino group increases this twist to 31.35°.[10]

  • For Compound (III) , the biphenyl moiety introduces another degree of freedom. The two phenyl rings of the biphenyl group are nearly coplanar, with a small dihedral angle of ~4.8°, while the entire biphenyl unit is also twisted relative to the imidazo[1,2-a]pyridine core.[11]

This twisting is a direct consequence of steric hindrance between the hydrogen atoms on the C3 of the imidazole ring and the ortho hydrogens of the C2-phenyl ring. This conformational flexibility is critical for drug design, as the optimal angle for fitting into a protein's binding pocket can vary significantly.

Intermolecular Interactions and Crystal Packing

The nature of the C2-substituent, along with other groups on the scaffold, dictates the non-covalent interactions that govern the crystal packing.

  • In both Compound (I) and Compound (II) , the presence of the 3-amine group is the dominant factor, leading to the formation of chains linked by N—H⋯N hydrogen bonds. These chains are further linked by C—H⋯π interactions, forming layers.[10]

  • In contrast, derivatives like Compound (III) , lacking a strong hydrogen bond donor/acceptor at the C3 position, will rely on weaker interactions like C-H...π and π-π stacking to build their crystal lattice.

These differences in packing can have profound effects on material properties such as solubility and melting point, which are key considerations in drug development.

G cluster_core Imidazo[1,2-a]pyridine Core Core S1 4-Methoxyphenyl Core->S1 Dihedral Angle ~27° S2 4-(Dimethylamino)phenyl Core->S2 Dihedral Angle ~31° S3 4-Biphenyl Core->S3 Multiple Angles

Figure 2: Impact of C2-substituents on molecular conformation.

Part 3: Implications for Structure-Based Drug Design

The ultimate goal of obtaining these crystal structures is to accelerate the drug discovery process.

  • Rationalizing SAR: Crystallography provides the empirical evidence to rationalize why a particular compound is active or inactive. For instance, the X-ray structure of an imidazo[1,2-a]pyridine inhibitor bound to its target, Mycobacterium tuberculosis glutamine synthetase, revealed the precise binding mode in the ATP-binding site.[12] This allowed researchers to understand why certain substitutions led to single-digit micromolar potency while others did not.[12]

  • Designing Novel Inhibitors: With a high-resolution crystal structure in hand, computational chemists can model new derivatives in silico. This structure-based design approach was used to develop potent and selective inhibitors of kinases like c-Met and PDGFR.[13][14] By observing how the parent compound fits into the kinase hinge region, chemists can design new 2-substituents that form additional favorable interactions, thereby increasing potency and selectivity.[14] For example, the PI3K/mTOR signaling pathway is a key target in cancer therapy, and imidazo[1,2-a]pyridine derivatives have been designed as potent dual inhibitors of this pathway.[15]

G cluster_inhibitor Therapeutic Intervention RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., 15a) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 3: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-a]pyridines.

Part 4: Detailed Experimental Protocols

To ensure reproducibility, we provide a standardized protocol for crystallization screening.

Protocol 1: Crystallization Screening by Slow Evaporation and Vapor Diffusion

Objective: To identify initial crystallization conditions for a novel, purified 2-substituted imidazo[1,2-a]pyridine derivative.

Materials:

  • Purified compound (5-10 mg)

  • Selection of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, hexane, water)[7]

  • 2 mL glass vials with screw caps

  • 96-well crystallization plates

  • Parafilm

Methodology:

  • Solvent Solubility Test (Crucial First Step): a. Place ~1 mg of the compound into several small test tubes. b. Add 0.2 mL of a different solvent to each tube and vortex. c. Observe solubility at room temperature. If insoluble, gently warm the tube and observe again. d. The ideal single solvent for slow evaporation is one in which the compound is sparingly soluble at room temperature but fully dissolves upon gentle heating.[7] e. For vapor diffusion, identify a solvent that readily dissolves the compound and an "anti-solvent" in which the compound is insoluble.

  • Setting up Slow Evaporation Trials: a. Dissolve 2-5 mg of the compound in 0.5-1.0 mL of the chosen "ideal" solvent, warming if necessary to achieve full dissolution. b. Filter the solution through a syringe filter into a clean glass vial to remove any particulate matter. c. Cover the vial with parafilm and puncture it with a needle 1-3 times. The number of holes controls the evaporation rate. d. Place the vial in a vibration-free location and observe over several days to weeks.

  • Setting up Vapor Diffusion Trials (Hanging Drop Method): a. Prepare a concentrated solution of the compound (e.g., 5-10 mg/mL) in the chosen solvent. b. In the reservoir of a crystallization plate well, add 500 µL of the anti-solvent. c. On a siliconized cover slip, place a 2 µL drop of the compound solution. d. Invert the cover slip and seal the reservoir well with it. e. The anti-solvent vapor will slowly diffuse into the drop, reducing the compound's solubility. f. Observe the drop under a microscope over several days.

Troubleshooting:

  • No Crystals: The solution may be undersaturated. Try using less solvent or a faster evaporation rate. If this fails, the compound may require a different solvent system or technique.[7]

  • "Oiling Out": The compound precipitates as an oil instead of a crystal. This can happen if the concentration is too high or cooling is too rapid. Re-dissolve the oil by warming, add a small amount of additional solvent, and allow it to cool more slowly.[7]

  • Poor Crystal Quality: This is often due to a nucleation rate that is too high. Decrease the level of supersaturation by using more solvent or slowing down the evaporation/cooling rate.[7]

References

A Comparative Guide to 2-Chloroimidazo[1,2-a]pyridine Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds and approved pharmaceuticals. This guide provides a comprehensive comparison of 2-chloroimidazo[1,2-a]pyridine derivatives against other alternatives, supported by experimental data from in vitro and in vivo studies. We will delve into the rationale behind experimental designs, present detailed protocols, and offer insights into the structure-activity relationships that govern the therapeutic potential of this fascinating class of molecules.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are bicyclic heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The fusion of an imidazole ring to a pyridine ring creates a unique electronic and structural framework that allows for diverse interactions with biological targets. The introduction of a chloro group at the 2-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target engagement. This guide will explore the impact of this specific substitution on the biological performance of imidazo[1,2-a]pyridine derivatives.

Anticancer Activity: A Comparative Analysis

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown considerable promise as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and survival.

In Vitro Cytotoxicity: this compound Derivatives vs. Doxorubicin

While direct head-to-head studies comparing this compound derivatives with the standard chemotherapeutic agent doxorubicin are limited in publicly available literature, we can synthesize a comparative view from existing data on various imidazo[1,2-a]pyridine derivatives. For instance, certain imidazo[1,2-a]pyridine compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. One study reported an imidazo[1,2-a]pyridine derivative, compound 12b , with IC50 values of 11 μM against Hep-2 (laryngeal carcinoma) and MCF-7 (breast cancer) cell lines, and 13 μM against HepG2 (hepatocellular carcinoma) cells[1]. While these values are not as low as those typically observed for doxorubicin in sensitive cell lines, they highlight the potential of the imidazo[1,2-a]pyridine scaffold. It is important to note that doxorubicin's potent cytotoxicity is also associated with significant side effects, driving the search for more targeted and less toxic alternatives.

CompoundCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative (12b) Hep-211[1]
HepG213[1]
MCF-711[1]
Doxorubicin VariousTypically low nM to low µM rangeGeneral Knowledge

Causality Behind Experimental Choices: The MTT assay is a widely accepted method for assessing cell viability. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects, which is a critical first step in the evaluation of any potential anticancer agent.

Signaling Pathway Modulation

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways.

Anticancer Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinase (RTK)->PI3K/Akt/mTOR Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival This compound This compound This compound->PI3K/Akt/mTOR Pathway Inhibition

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key driver of various diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are well-established therapeutic targets.

In Vitro COX Inhibition: this compound Derivatives vs. Celecoxib
CompoundCOX-2 IC50COX-1 IC50Selectivity Index (COX-1/COX-2)Reference
Pyridazine Derivative (6b) 0.18 µM-6.33[2]
Celecoxib 0.35 µM--[2]
Celecoxib 4.78 nM39.8 nM8.3[3]
Celecoxib Derivative (PC-406) 8.9 nM>1000 nM>112.2[3]

Causality Behind Experimental Choices: The in vitro COX inhibition assay is crucial for determining a compound's potency and selectivity. By measuring the inhibition of both COX-1 and COX-2 isoforms, researchers can assess the therapeutic potential and predict the likelihood of gastrointestinal side effects, which are commonly associated with non-selective COX inhibitors.

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

Carrageenan_Paw_Edema_Workflow cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement cluster_3 Analysis A Administer this compound derivative or Vehicle B Inject Carrageenan into Rat Paw A->B 1 hour C Measure Paw Volume at Regular Intervals B->C 0, 1, 2, 3, 4 hours D Calculate Percentage Inhibition of Edema C->D

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against various bacterial pathogens.

In Vitro Susceptibility Testing: this compound Derivatives vs. Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in clinical practice. While direct comparative studies are emerging, the antimicrobial potential of the imidazo[1,2-a]pyridine scaffold is evident. For instance, some pyridine derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, with MIC values in the low microgram per milliliter range[4]. The introduction of a 2-chloro substituent can enhance the lipophilicity of the molecule, potentially facilitating its penetration through the bacterial cell wall and membrane.

CompoundBacterial StrainMIC (µg/mL)Reference
Pyridine Derivatives S. aureus, E. coli31.25 - 62.5[4]
Ciprofloxacin H. influenzae0.008[5]
Ciprofloxacin K. aerogenes0.06[5]
Ciprofloxacin S. aureus0.5[5]

Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This assay provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism. It is a critical assay for assessing the potency of new antimicrobial candidates and for monitoring the emergence of drug resistance.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. For 2-chloro-substituted derivatives, a common starting material is 2-amino-5-chloropyridine.

Step-by-Step Protocol:

  • To a solution of 2-amino-5-chloropyridine (1 mmol) in a suitable solvent such as ethanol, add an equimolar amount of an appropriate α-bromoketone (1 mmol).

  • The reaction mixture is then refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted-6-chloroimidazo[1,2-a]pyridine derivative.

For the synthesis of 2-chloroimidazo[1,2-a]pyridines, a different strategy starting from 2-chloropyridines can be employed[6].

In Vitro Anticancer Activity: MTT Assay[7][8][9][10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the overnight medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., doxorubicin).[7]

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema[12][13][14][15][16]

Materials:

  • Wistar rats or Swiss albino mice

  • This compound derivatives

  • Carrageenan solution (1% w/v in saline)

  • Pletysmometer or digital calipers

  • Standard drug (e.g., Indomethacin or Celecoxib)

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, standard drug, and test compound groups.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[8]

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.[9]

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination[7][17][18][19][20][21][22]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compounds and the standard antibiotic in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.[10]

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculate each well (except for the sterility control) with the bacterial suspension. Include a growth control well (bacteria and broth only).

  • Incubate the plates at 37°C for 18-24 hours.[11]

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with diverse pharmacological activities. The available data, while not always directly comparative, strongly suggest that these derivatives have the potential to rival or even surpass existing treatments in terms of potency and selectivity, particularly in the realms of anticancer and anti-inflammatory therapies. The chloro-substitution at the 2-position offers a valuable handle for medicinal chemists to fine-tune the properties of these molecules.

Future research should focus on systematic structure-activity relationship studies to elucidate the precise role of the 2-chloro substituent in target engagement and to optimize the overall pharmacological profile. Head-to-head comparative studies with clinically relevant drugs are essential to benchmark the performance of these promising compounds and to guide their progression towards clinical development. The detailed protocols provided in this guide offer a solid foundation for researchers to undertake such investigations and to unlock the full therapeutic potential of this compound derivatives.

References

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry and a Guide to its Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and antitubercular properties.[2][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various imidazo[1,2-a]pyridine derivatives, supported by experimental data, to aid researchers and drug development professionals in the design of novel and potent therapeutic agents.

The Versatility of the Imidazo[1,2-a]pyridine Core: A Gateway to Diverse Biological Activities

The unique chemical architecture of the imidazo[1,2-a]pyridine ring system, a fusion of imidazole and pyridine rings, provides a rigid and planar structure with strategically positioned nitrogen atoms that can engage in various biological interactions.[5] This "privileged structure" serves as a versatile template for the development of compounds targeting a wide array of biological targets.[1] Several marketed drugs, such as the sedative-hypnotic Zolpidem and the cardiotonic Olprinone, feature this core scaffold, highlighting its clinical significance.[1][6]

Structure-Activity Relationship (SAR) Studies: Decoding the Impact of Substitutions

The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Understanding these SARs is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7][9][10]

A key SAR observation is the significant impact of substitutions at the C2 and C3 positions. For instance, the introduction of an S-alkyl/aryl moiety at the C2 position has been shown to yield compounds with potent antiproliferative activity.[8]

Table 1: Comparison of Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundR1R2Cell LineIC50 (µM)Reference
6a H-S-CH2CH3A549, C6, MCF-7, HepG2Active[8]
6d H-S-(4-Cl-Ph)HepG2Apoptotic[8]
6i H-S-(2-naphthyl)HepG2Apoptotic[8]
12b tert-butylaminephenylamineHep-2, HepG2, MCF-7, A37511, 13, 11, 11[11]
Compound 6 (Structure not specified)(Structure not specified)A375, WM115, HeLa<1 (A375)[10]
IP-5 (Structure not specified)(Structure not specified)HCC193745[12][13]
IP-6 (Structure not specified)(Structure not specified)HCC193747.7[12][13]
La23 1-(imidazo[1,2-a]pyridin-3-yl)2-(naphthalen-2-yl)ethane-1,2-dioneHeLa15.32[14]

Note: "Active" indicates reported antiproliferative activity without a specific IC50 value provided in the source.

The data suggests that both aliphatic and aromatic thiol substituents can confer anticancer activity.[8] Furthermore, the combination of a tertiary butylamine group at the C2 position and a phenylamine group at the C3 position resulted in significant anticancer effects across multiple cell lines.[11]

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[7][9][10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[10][12]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibit Imidazopyridine->Akt inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been a fruitful source of antimicrobial agents.[6] SAR studies have revealed that the nature of the substituent on the phenyl ring at the C2 position and the substituent at the C7 position significantly influence antibacterial activity.[6]

Table 2: Comparison of Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundR1 (at C2)R2 (at C7)Bacterial Strain(s)ActivityReference
38 (Structure not specified)(Structure not specified)Gram-positive & Gram-negativeMost effective[6]
4e Azo-linked derivative(Not specified)E. coli CTXM, K. pneumoniae NDMMIC: 0.5-0.7 mg/mL[5]
4b Azo-linked derivative(Not specified)E. coliBiofilm inhibition at 0.4 mg/mL[5]
4c Azo-linked derivative(Not specified)E. coliBiofilm inhibition at 0.4 mg/mL[5]

Azo-linked imidazo[1,2-a]pyridine derivatives have shown particular promise, with some compounds exhibiting potent activity against multidrug-resistant strains and inhibiting biofilm formation.[5]

Antiviral Activity

The antiviral potential of imidazo[1,2-a]pyridines has been explored, with derivatives showing activity against viruses such as HIV and human cytomegalovirus (HCMV).[15][16] SAR studies have identified that hydrophobicity (logP) is a critical factor for antiviral activity.[15] The introduction of a thioether side chain at the C3 position has been a successful strategy in developing potent antiviral agents.[16]

Table 3: Comparison of Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundVirusActivityReference
4 HCMVTherapeutic Index > 150[16]
15 HCMVTherapeutic Index > 150[16]
21 HCMVTherapeutic Index > 150[16]
Antitubercular Activity

Imidazo[1,2-a]pyridines have emerged as a powerful class of antitubercular agents, with some derivatives showing potent activity against drug-resistant strains of Mycobacterium tuberculosis.[17][18][19][20][21] The SAR of imidazo[1,2-a]pyridine-3-carboxamides has been extensively studied, leading to the development of compounds with low nanomolar potency.[17][19][21]

Key SAR findings for antitubercular activity include:

  • C2 Position: A small alkyl group, particularly an ethyl group, is favorable.[22]

  • C6/C7 Position: A chloro substituent at either the C6 or C7 position enhances both activity and metabolic stability compared to unsubstituted or bulky lipophilic substituents.[22]

  • C3-Carboxamide: Bulky and lipophilic biaryl ethers attached to the carboxamide nitrogen lead to nanomolar potency.[19][21]

Table 4: Comparison of Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides

CompoundMIC (µM) against M. tuberculosis H37RvReference
9 ≤0.006[17]
12 ≤0.006[17]
16 ≤0.006[17]
17 ≤0.006[17]
18 ≤0.006[17]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through well-established synthetic routes. A common and versatile method is the condensation reaction between a 2-aminopyridine and an α-haloketone.[23] More recent and efficient methods include one-pot multicomponent reactions.[11][24]

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., 2-aminopyridine, α-haloketone) Reaction Reaction (e.g., Condensation, Multicomponent Reaction) Start->Reaction Workup Work-up & Purification (e.g., Extraction, Chromatography) Reaction->Workup Characterization Characterization (e.g., NMR, MS) Workup->Characterization Product Imidazo[1,2-a]pyridine Derivative Characterization->Product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction[24]

This protocol describes a three-component reaction for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • Aldehyde (1.0 equiv.)

  • 2-Aminopyridine (1.0 equiv.)

  • Isocyanide (1.0 equiv.)

  • Phenylboronic acid (PBA) (10 mol%)

  • Methanol (MeOH)

  • Sealed vial (10 mL)

  • Ultrasonic bath

Procedure:

  • To a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).

  • Add phenylboronic acid (10 mol%) and methanol (2 mL).

  • Seal the vial and place it in an ultrasonic bath.

  • Sonicate the reaction mixture for the specified time (typically 1-2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the mobile phase.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)[11][13]

This protocol outlines the determination of the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The extensive SAR studies have provided a clear roadmap for medicinal chemists to design and synthesize more potent and selective derivatives. Future research should focus on further exploring the vast chemical space around this privileged structure, including the development of novel synthetic methodologies and the investigation of new biological targets. The integration of computational methods, such as molecular docking and dynamics simulations, will undoubtedly accelerate the discovery of the next generation of imidazo[1,2-a]pyridine-based drugs.[25]

References

The Catalyst Crucible: A Comparative Analysis for Imdazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents such as the anxiolytic alpidem and the hypnotic zolpidem.[1] The synthetic accessibility of this privileged heterocycle is therefore of paramount importance to drug discovery and development. This guide provides a comparative analysis of the diverse catalytic systems employed for the synthesis of imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the nuances of metal-catalyzed and metal-free approaches, presenting experimental data, mechanistic insights, and detailed protocols to inform your selection of the optimal catalytic strategy.

The Strategic Choice: Metal-Catalyzed vs. Metal-Free Pathways

The construction of the imidazo[1,2-a]pyridine ring system typically involves the condensation and subsequent cyclization of a 2-aminopyridine derivative with a suitable coupling partner. The choice of catalyst is a critical determinant of the reaction's efficiency, substrate scope, and functional group tolerance. Broadly, these catalysts can be classified into two main categories: transition metal catalysts and metal-free catalysts.

Transition Metal Catalysis: The Workhorses of Imidazo[1,2-a]pyridine Synthesis

Transition metals, particularly copper and palladium, have emerged as highly effective catalysts for the synthesis of imidazo[1,2-a]pyridines. Their catalytic prowess lies in their ability to activate substrates and facilitate key bond-forming events.

Copper Catalysis: Versatility and Cost-Effectiveness

Copper catalysts, often in the form of copper(I) or copper(II) salts, are widely employed due to their low cost, abundance, and versatile reactivity.[2] Copper-catalyzed methods often proceed via oxidative cyclization pathways and are amenable to one-pot, multi-component reactions.

A common strategy involves the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by CuI.[3] The addition of a co-catalyst like NaHSO₄·SiO₂ can significantly enhance the reaction yield.[3] Another notable copper-catalyzed approach is the aerobic oxidative cyclization of 2-aminopyridines with ketones or nitroolefins.[3][4][5] The use of air as a green oxidant makes these methods particularly attractive from an environmental perspective.[4]

Palladium Catalysis: Efficiency in C-H Functionalization

Palladium catalysts, such as Pd(OAc)₂, excel in mediating C-H functionalization reactions, providing a direct and atom-economical route to imidazo[1,2-a]pyridines.[3] These methods often involve the coupling of 2-aminopyridines with various partners, including vinyl azides.[3] A notable feature of palladium catalysis is the potential for novel transformations, such as the synthesis of 3-vinylimidazo[1,2-a]pyridines through a 1,2-H shift of a Pd-carbene complex.[3]

Catalyst SystemStarting MaterialsKey FeaturesTypical Yields (%)Reference
CuI / NaHSO₄·SiO₂ 2-Aminopyridine, Aldehyde, Terminal AlkyneThree-component domino reaction.Moderate to Good[3]
CuCl₂ / nano TiO₂ 2-Aminopyridine, KetoneHeterogeneous, recyclable catalyst, aerobic conditions.Good to Excellent[3]
Cu(OTf)₂ Pyridin-2(1H)-one, Acetophenone, o-TosylhydroxylamineMicrowave-assisted, ionic liquid medium.Good[3]
CuBr 2-Aminopyridine, NitroolefinOne-pot, uses air as an oxidant.Up to 90%[4]
Pd(OAc)₂ 2-Aminopyridine, Vinyl AzideC-H functionalization.Good[3]
Gold Catalysis Pyridine N-oxide, AlkyneRedox synthesis.-[6]
Metal-Free Catalysis: Greener and Milder Alternatives

In recent years, there has been a significant shift towards the development of metal-free catalytic systems for imidazo[1,2-a]pyridine synthesis. These methods offer several advantages, including lower cost, reduced toxicity, and often milder reaction conditions.

Iodine Catalysis: A Versatile and Eco-Friendly Approach

Molecular iodine has emerged as a powerful and environmentally benign catalyst for a variety of organic transformations, including the synthesis of imidazo[1,2-a]pyridines.[7][8] Iodine-catalyzed reactions can proceed through different mechanisms, including the generation of reactive iminyl radicals from oxime esters.[1][9] Three-component reactions involving 2-aminopyridines, ketones, and other partners are particularly well-suited for iodine catalysis, often under mild, aqueous conditions.[7][8] The use of ultrasound irradiation can further accelerate these reactions.[7][8]

Brønsted and Lewis Acid Catalysis

Brønsted acids, such as p-toluenesulfonic acid (p-TSA), and Lewis acids are also effective catalysts for the synthesis of imidazo[1,2-a]pyridines, particularly in multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction.[9][10] These reactions typically involve the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[9][10] Microwave-assisted protocols using p-TSA as a catalyst have been shown to be highly efficient.[9]

Other Metal-Free Approaches

Several other metal-free methods have been developed, including catalyst-free condensations under reflux conditions and elemental sulfur-initiated oxidative annulation.[1][11] These approaches highlight the ongoing efforts to develop more sustainable and practical synthetic routes to this important heterocyclic scaffold.

Catalyst SystemStarting MaterialsKey FeaturesTypical Yields (%)Reference
Molecular Iodine (I₂) ** 2-Aminopyridine, Acetophenone, DimedoneUltrasonic-assisted, aqueous medium.Up to 96%[7][8]
Molecular Iodine (I₂) **Pyridine, Oxime EsterGenerates reactive iminyl radicals.Good[1][9]
p-Toluenesulfonic acid (p-TSA) 2-Aminopyridine, Aldehyde, AlkyneMicrowave-assisted, three-component reaction.Excellent[9]
Elemental Sulfur 2-Aminopyridine, AldehydeMetal- and base-free oxidative annulation.Good to Excellent[11]
Catalyst-Free 2-Aminopyridine, Ethyl BromopyruvateReflux in ethanol.Good[1][9]

Mechanistic Insights: Understanding the Catalytic Cycles

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. Below are simplified representations of the proposed catalytic cycles for some of the key catalytic systems.

Copper-Catalyzed A³ Coupling Reaction

G cluster_0 Catalytic Cycle CuI Cu(I) CuAcetylide R'C≡CCu CuI->CuAcetylide + Alkyne - HI Alkyne R'C≡CH Propargylamine Propargylamine Intermediate CuAcetylide->Propargylamine + Imine Aminopyridine 2-Aminopyridine Imine Imine Intermediate Aminopyridine->Imine + Aldehyde - H₂O Aldehyde R''CHO Product Imidazo[1,2-a]pyridine Propargylamine->Product Intramolecular Cyclization Product->CuI Regeneration

Caption: Proposed mechanism for the copper-catalyzed three-component synthesis.

Iodine-Catalyzed Oxidative Cyclization

G cluster_1 Catalytic Cycle I2 I₂ Enamine Enamine Intermediate I2->Enamine + Ketone + Aminopyridine Ketone Ketone CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate Intramolecular Cyclization Aminopyridine 2-Aminopyridine Product Imidazo[1,2-a]pyridine CyclizedIntermediate->Product Oxidative Aromatization - 2HI Product->I2 I₂ regenerated by oxidant (e.g., air)

Caption: Simplified mechanism for iodine-catalyzed oxidative annulation.

Experimental Protocols: A Practical Guide

To facilitate the application of these methods, we provide representative experimental protocols for two of the most common and effective catalytic systems.

General Procedure for Copper-Catalyzed Three-Component Synthesis[3]
  • To a solution of 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMSO), add CuI (5 mol%) and NaHSO₄·SiO₂ (if required).

  • Stir the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (typically 8-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

General Procedure for Iodine-Catalyzed Synthesis under Ultrasonic Irradiation[7][8]
  • In a flask, combine 2-aminopyridine (1.0 mmol), acetophenone (1.0 mmol), dimedone (1.0 mmol), and molecular iodine (20 mol%) in water (4.0 mL).

  • Irradiate the mixture using an ultrasound bath at room temperature for the specified time (typically 30-60 minutes).

  • Monitor the reaction by TLC.

  • After completion, filter the solid product and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazo[1,2-a]pyridine.

Conclusion: Selecting the Right Catalyst for Your Needs

The synthesis of imidazo[1,2-a]pyridines is a well-developed field with a diverse array of catalytic systems to choose from.

  • Copper catalysts offer a cost-effective and versatile option, particularly for multicomponent reactions.

  • Palladium catalysts are highly efficient for C-H functionalization strategies, enabling direct and atom-economical syntheses.

  • Metal-free catalysts , such as molecular iodine and Brønsted acids, provide greener, milder, and often more economical alternatives.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired substitution pattern, functional group tolerance, and scalability. By understanding the advantages and limitations of each catalytic system, researchers can make an informed decision to efficiently access this important class of heterocyclic compounds.

References

A Senior Application Scientist's Guide to Validating the Efficacy of Novel Imidazo[1,2-a]Pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.[1][2] In recent years, this scaffold has gained significant traction as a core component of potent kinase inhibitors, showing promise in the development of targeted cancer therapies.[3][4] These compounds frequently target critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the efficacy of new imidazo[1,2-a]pyridine-based inhibitors. Moving beyond a simple checklist of experiments, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our methodologies in authoritative scientific principles. Our goal is to build a robust data package that clearly defines a compound's potency, selectivity, and therapeutic potential.

Part 1: Foundational Analysis - Target Engagement and Mechanism of Action

Before assessing efficacy, it is paramount to confirm that the novel inhibitor interacts with its intended molecular target and elicits the expected downstream effects. For many imidazo[1,2-a]pyridine-based compounds, this involves the inhibition of protein kinases.

The Scientific Rationale: Simply observing a phenotypic outcome, such as cell death, is insufficient. A successful targeted therapy requires a clear understanding of its mechanism of action. This knowledge is crucial for identifying patient populations most likely to respond, predicting potential resistance mechanisms, and designing rational combination therapies. For instance, many imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival.[3]

Visualizing the Target Pathway: The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a common target for this class of inhibitors. Validating an inhibitor involves demonstrating its ability to suppress the phosphorylation events at key nodes within this cascade.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Part 2: In Vitro Validation - Quantifying Potency and Selectivity

The initial evaluation of any new inhibitor begins with cell-free biochemical assays. These experiments are essential for determining the direct interaction between the compound and its purified target protein, free from the complexities of a cellular environment.

The Scientific Rationale: The primary goal here is to answer two fundamental questions: "How potently does the compound inhibit the target?" and "How selective is it for the target over other related proteins?". The answers are typically expressed as the half-maximal inhibitory concentration (IC50) and a selectivity profile across a panel of kinases. A potent and selective inhibitor is more likely to have a clean therapeutic window with fewer off-target effects. A variety of assay formats are available, including radiometric, luminescence, and fluorescence-based readouts.[5][6]

Workflow for In Vitro Kinase Profiling

Caption: Decision workflow for in vitro inhibitor screening.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare assay buffers, the purified target kinase, the specific peptide substrate, and ATP at a concentration relevant to the kinase's Km(ATP).[7] Prepare a serial dilution of the imidazo[1,2-a]pyridine inhibitor and a known reference inhibitor.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution. Add 2.5 µL of the test compound at various concentrations (or DMSO as a vehicle control).

  • Initiation: Start the reaction by adding 2.5 µL of the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

The data below represents a hypothetical comparison between a novel inhibitor (IMP-X) and a known standard drug against the primary target (Kinase A) and two related off-targets.

CompoundTarget KinaseIC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)Selectivity (B vs A)
IMP-X Kinase A15 1,250>10,00083-fold
Standard Drug Kinase A50 4505,0009-fold

This table clearly demonstrates that IMP-X is not only more potent against the primary target but also significantly more selective than the standard drug, which is a highly desirable characteristic.

Part 3: Cellular Efficacy - Bridging the Gap to Biological Function

While biochemical assays confirm direct target inhibition, cell-based assays are crucial for determining if a compound can enter cells, engage its target in a complex intracellular environment, and produce a desired biological effect.[8][9]

The Scientific Rationale: A compound's success in a cell-based assay validates its potential as a therapeutic agent.[9] These assays measure critical phenotypic outcomes like the inhibition of cell proliferation, induction of cell cycle arrest, or apoptosis.[4] It is essential to perform these studies across a panel of cancer cell lines with well-defined genetic backgrounds to identify which cancer types might be most sensitive to the inhibitor.

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma or HeLa cervical cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazo[1,2-a]pyridine inhibitor for a specified duration (e.g., 48-72 hours).[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot this against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Anti-Proliferative Activity Across Cell Lines
Cell LineCancer TypeKey MutationGI50 (µM) for IMP-X
A375 MelanomaBRAF V600E0.14
HeLa Cervical CancerHPV E6/E70.21
HCC1937 Breast CancerBRCA1 null45.0
MCF-7 Breast CancerPIK3CA mutant0.05
T47D Breast CancerPIK3CA mutant0.08

Data inspired by reported activities of similar compounds.[3][4] This data suggests IMP-X is highly effective in cell lines with mutations in the PI3K pathway (MCF-7, T47D), providing a strong rationale for its mechanism of action.

Verifying Target Engagement in Cells: Western Blot Analysis

To confirm that the observed anti-proliferative effects are due to on-target activity, Western blotting is used to measure the phosphorylation status of the target kinase and its downstream substrates.

  • Cell Lysis: Treat cells with the inhibitor for a short period (e.g., 2-24 hours), then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target (e.g., p-AKT Ser473) and the total form of the target (e.g., Total AKT).

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A potent inhibitor should show a dose-dependent decrease in the phosphorylated target protein without affecting the total protein level, confirming on-target engagement.[3]

Part 4: In Vivo Efficacy - The Preclinical Proving Ground

The ultimate test of a potential anti-cancer drug is its ability to inhibit tumor growth in a living organism. Preclinical animal models, particularly mouse xenograft models, are the cornerstone of in vivo efficacy testing.[10][11]

The Scientific Rationale: In vivo studies provide critical information that cannot be obtained from in vitro or cell-based assays, including the compound's pharmacokinetic properties, its tolerability at therapeutic doses, and its overall anti-tumor activity in the context of a complex biological system.[10][12] Success in these models is a prerequisite for advancing a compound to clinical trials.

Experimental Protocol: Human Tumor Xenograft Study
  • Model Establishment: Implant human cancer cells (e.g., from a cell line that showed high sensitivity in vitro) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[11]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, IMP-X at different doses, standard-of-care drug).

  • Drug Administration: Administer the compound via a clinically relevant route (e.g., oral gavage) according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Monitor tumor volume (using calipers) and body weight (as a measure of toxicity) two to three times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

  • Pharmacodynamic (PD) Assessment (Optional): Collect tumors at specific time points after the final dose to analyze target modulation (e.g., p-AKT levels) by Western blot or immunohistochemistry, linking the pharmacokinetic profile to the pharmacodynamic effect.[13]

Data Presentation: In Vivo Anti-Tumor Efficacy
Treatment GroupDose (mg/kg, PO, QD)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1550 ± 210-
IMP-X 25720 ± 15053.5
IMP-X 50350 ± 9577.4
Standard Drug 30580 ± 13062.6

These results would strongly support the superior in vivo efficacy of IMP-X at the 50 mg/kg dose compared to the standard-of-care drug.

Logical Progression to In Vivo Studies

InVivo_Progression InVitro Potent & Selective In Vitro Profile (IC50 < 100 nM) Decision Decision Point: Advance to In Vivo Efficacy? InVitro->Decision CellBased Strong Cell-Based Activity (GI50 in sensitive lines < 1 µM) CellBased->Decision TargetEngagement Verified On-Target Effect (e.g., p-AKT reduction) TargetEngagement->Decision PK_Properties Acceptable PK Properties (e.g., Oral Bioavailability) PK_Properties->Decision InVivoStudy Conduct Xenograft Efficacy Study Decision->InVivoStudy Yes Stop Stop/Optimize Decision->Stop No

Caption: Key criteria for advancing a compound to in vivo efficacy studies.

Conclusion

Validating the efficacy of a novel imidazo[1,2-a]pyridine-based inhibitor is a multi-stage process that requires rigorous scientific investigation. By systematically progressing from biochemical potency and selectivity profiling to cellular mechanism of action studies and finally to preclinical in vivo models, researchers can build a compelling case for a compound's therapeutic potential. Each step is a self-validating system, where the results of one experiment inform the design and interpretation of the next. This structured, data-driven approach is essential for identifying promising new drug candidates and successfully translating them from the laboratory to the clinic.

References

A Comparative Guide to the Synthesis of 2-Chloroimidazo[1,2-a]pyridine: Established Routes and Novel Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-chloroimidazo[1,2-a]pyridine scaffold is a crucial building block in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic potential. Its synthesis, however, presents unique challenges, primarily centered around achieving regioselectivity at the C2 position. This guide provides an in-depth comparison of established and emerging synthetic routes to this valuable intermediate, offering experimental insights and performance data to inform synthetic strategy.

The Challenge of C2-Functionalization

The imidazo[1,2-a]pyridine ring system is inherently electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. This electronic preference makes direct functionalization at the C2 position a non-trivial synthetic hurdle.[1] Consequently, many traditional synthetic approaches that yield the imidazo[1,2-a]pyridine core often result in substitution at C3. Overcoming this inherent reactivity is key to efficiently accessing this compound.

Benchmarked Synthetic Routes

This guide will explore and compare three distinct synthetic strategies:

  • Classical Cyclocondensation: A traditional two-step approach involving the reaction of 2-aminopyridine with an α-haloketone.

  • One-Pot Synthesis via Groebke–Blackburn–Bienaymé (GBB) Reaction: A multicomponent approach offering improved efficiency and atom economy.

  • Direct C-H Chlorination: A modern approach focused on the direct functionalization of the pre-formed imidazo[1,2-a]pyridine scaffold.

Classical Cyclocondensation: A Two-Step Approach

The condensation of a 2-aminopyridine with an α-halocarbonyl compound is a long-established and widely utilized method for the synthesis of the imidazo[1,2-a]pyridine core.[2] To achieve the desired 2-chloro substitution, a suitable α,α-dihaloaldehyde or its equivalent is required.

Reaction Scheme:

Caption: Classical two-step synthesis of this compound.

Mechanism Insight: The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halo-carbonyl compound, forming a pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl group, followed by dehydration, leads to the formation of the fused imidazole ring.

Experimental Protocol (Exemplary):

  • Step 1: Formation of the Intermediate: To a solution of 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol, an aqueous solution of chloroacetaldehyde (1.1 eq.) is added. The mixture is stirred at room temperature for 12-24 hours.

  • Step 2: Cyclization: The solvent is removed under reduced pressure, and the resulting crude intermediate is heated, often in the presence of a dehydrating agent or a high-boiling solvent, to effect cyclization and afford this compound.

Performance Data:

ParameterClassical Cyclocondensation
Yield Moderate
Reaction Time 24-48 hours
Reaction Conditions Stepwise, may require heating
Substrate Scope Generally applicable
Advantages Utilizes readily available starting materials
Disadvantages Moderate yields, long reaction times, potential for side reactions
One-Pot Synthesis via Groebke–Blackburn–Bienaymé (GBB) Reaction

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency in building molecular complexity in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to produce 3-aminoimidazo-fused heterocycles.[3] By employing a 2-amino-5-chloropyridine, this method can be adapted to synthesize chloro-substituted imidazo[1,2-a]pyridines in a one-pot fashion.[3]

Reaction Scheme:

Caption: One-pot GBB synthesis of a 6-chloro-imidazo[1,2-a]pyridine derivative.

Mechanism Insight: The GBB reaction is believed to proceed through the formation of an initial imine from the 2-aminoazine and the aldehyde. This is followed by the addition of the isocyanide and a subsequent intramolecular cyclization to yield the final product. The use of a Lewis or Brønsted acid catalyst is often employed to facilitate the reaction.

Experimental Protocol (Exemplary):

  • To a mixture of 2-amino-5-chloropyridine (1.0 eq.), an aldehyde (1.0 eq.), and an isocyanide (1.0 eq.) in a suitable solvent like methanol, a catalytic amount of an acid catalyst (e.g., Sc(OTf)3 or p-toluenesulfonic acid) is added.

  • The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.

  • Upon completion, the product is isolated and purified by standard chromatographic techniques.

Performance Data:

ParameterGBB Reaction
Yield Good to excellent
Reaction Time 4-24 hours
Reaction Conditions One-pot, often at room temperature or with mild heating
Substrate Scope Broad, tolerant of various functional groups
Advantages High efficiency, atom economy, operational simplicity
Disadvantages Produces 3-amino substituted products, requires isocyanides
Direct C-H Chlorination

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of functionalized molecules. While the C3 position of imidazo[1,2-a]pyridine is more reactive, recent advances have enabled regioselective chlorination at the C2 position under specific conditions.

Reaction Scheme:

Caption: Direct C-H chlorination of imidazo[1,2-a]pyridine at the C2 position.

Mechanism Insight: The mechanism for direct C2 chlorination often involves the use of a specific catalyst or directing group to overcome the inherent preference for C3 substitution. This can involve the formation of a more electrophilic chlorine species or a transient metal-carbon bond at the C2 position, which then undergoes reductive elimination with a chlorine source.

Experimental Protocol (Exemplary):

A specific protocol for direct, regioselective C2-chlorination is highly dependent on the chosen catalyst and chlorinating agent. A general procedure might involve:

  • Dissolving the imidazo[1,2-a]pyridine substrate in a suitable solvent.

  • Adding the chlorinating agent (e.g., N-chlorosuccinimide) and a catalyst (e.g., a transition metal complex).

  • Stirring the reaction at a specific temperature for a set period.

  • Workup and purification of the desired 2-chloro product.

Performance Data:

ParameterDirect C-H Chlorination
Yield Variable, can be high with optimized systems
Reaction Time Typically a few hours
Reaction Conditions Requires specific catalysts and conditions for regioselectivity
Substrate Scope Can be sensitive to substituents on the scaffold
Advantages Atom economical, avoids pre-functionalization
Disadvantages Regioselectivity can be a challenge, catalyst may be expensive

Comparison Summary and Recommendations

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Classical Cyclocondensation Readily available starting materials, conceptually simple.Often low to moderate yields, long reaction times, stepwise procedure.Small-scale synthesis where efficiency is not the primary concern.
GBB Reaction High efficiency, one-pot procedure, good functional group tolerance.Requires isocyanides, yields 3-amino substituted products.Rapid library synthesis and lead optimization where the 3-amino group is desired or can be further modified.
Direct C-H Chlorination High atom economy, avoids pre-functionalization of starting materials.Regioselectivity can be challenging, may require specialized catalysts.Process development and large-scale synthesis where atom economy and step-count are critical.

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of the optimal route will depend on the specific requirements of the research, including the desired scale, the need for further diversification, and the importance of factors such as yield, reaction time, and cost. While classical cyclocondensation methods provide a foundational approach, modern multicomponent and direct C-H functionalization reactions offer significant improvements in terms of efficiency and sustainability. As research in this area continues, the development of even more selective and efficient methods for the synthesis of this important scaffold can be anticipated.

References

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